molecular formula C10H8FN3 B1297715 4-(4-Fluorophenyl)pyrimidin-2-amine CAS No. 85979-49-3

4-(4-Fluorophenyl)pyrimidin-2-amine

Cat. No.: B1297715
CAS No.: 85979-49-3
M. Wt: 189.19 g/mol
InChI Key: BMQMEWBCECPRET-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)pyrimidin-2-amine is a useful research compound. Its molecular formula is C10H8FN3 and its molecular weight is 189.19 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-(4-fluorophenyl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN3/c11-8-3-1-7(2-4-8)9-5-6-13-10(12)14-9/h1-6H,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMQMEWBCECPRET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NC=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10345515
Record name 4-(4-fluorophenyl)pyrimidin-2-amine
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Molecular Weight

189.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85979-49-3
Record name 4-(4-Fluorophenyl)-2-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85979-49-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-fluorophenyl)pyrimidin-2-amine
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URL https://comptox.epa.gov/dashboard/DTXSID10345515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: 4-(4-Fluorophenyl)pyrimidin-2-amine (CAS No. 85979-49-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(4-Fluorophenyl)pyrimidin-2-amine, a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. This document outlines its chemical properties, synthesis, and key biological activities, supported by experimental data and protocols.

Chemical and Physical Properties

This compound is a substituted pyrimidine derivative. The incorporation of a fluorophenyl group can significantly influence its physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design.

PropertyValue
CAS Number 85979-49-3[1]
Molecular Formula C₁₀H₈FN₃
Molecular Weight 189.19 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO and methanol

Synthesis and Experimental Protocol

The synthesis of this compound typically involves the condensation of a suitable precursor with guanidine or a guanidine equivalent. A general synthetic approach is outlined below.

General Synthesis Workflow

A 1-(4-Fluorophenyl)ethanone C 3-(Dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one A->C Reaction B Dimethylformamide dimethyl acetal (DMF-DMA) B->C G This compound C->G Cyclocondensation D Guanidine hydrochloride D->G E Sodium ethoxide E->G F Ethanol F->G Solvent

Caption: General synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound
  • Step 1: Formation of the Enaminone Intermediate. To a solution of 1-(4-fluorophenyl)ethanone (1.0 eq) in an appropriate solvent such as toluene, add dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq). The reaction mixture is heated to reflux for 4-6 hours. Progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure to yield the crude 3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one, which can be used in the next step without further purification.

  • Step 2: Cyclocondensation. The crude enaminone from Step 1 is dissolved in absolute ethanol. To this solution, add guanidine hydrochloride (1.5 eq) and a base such as sodium ethoxide (2.0 eq). The reaction mixture is heated to reflux for 8-12 hours.

  • Step 3: Work-up and Purification. After completion of the reaction (monitored by TLC), the reaction mixture is cooled to room temperature and the solvent is evaporated. The residue is partitioned between water and an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to afford the pure this compound.

Biological Activity and Signaling Pathways

Substituted pyrimidines are a well-known class of compounds with a wide range of biological activities, often acting as kinase inhibitors. The specific biological targets of this compound are an active area of research. The general mechanism of action for many pyrimidine-based kinase inhibitors involves competitive binding at the ATP-binding site of the kinase.

Hypothesized Kinase Inhibition Pathway

cluster_0 Kinase ATP-Binding Site Kinase Kinase Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylates ATP ATP ATP->Kinase Binds Inhibitor 4-(4-Fluorophenyl) pyrimidin-2-amine Inhibitor->Kinase Competitively Binds No_Response Inhibition of Biological Response Inhibitor->No_Response Leads to Substrate Substrate Substrate->Kinase Biological_Response Downstream Biological Response Phosphorylated_Substrate->Biological_Response

Caption: Hypothesized competitive ATP binding mechanism of kinase inhibition.

Applications in Research and Drug Development

This compound serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. Its structural motif is found in a number of compounds investigated for the treatment of various diseases, including cancer and inflammatory disorders. Researchers can utilize this compound as a scaffold for the development of novel kinase inhibitors or as a tool compound for probing the function of specific enzymes.

Safety and Handling

For research use only. Not for human or veterinary use. Users should consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound.

References

Molecular Weight of 4-(4-Fluorophenyl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

The molecular weight of 4-(4-Fluorophenyl)pyrimidin-2-amine is 189.19 g/mol .[1][2] This value is derived from its molecular formula, C₁₀H₈FN₃.[1][2]

Chemical Properties Summary

For researchers and drug development professionals, a concise summary of the key chemical properties of this compound is presented in the table below. This compound, also known as 2-Amino-4-(4-fluorophenyl)pyrimidine, is noted for its role as a versatile building block in the synthesis of various medicinal agents, particularly in the development of anti-cancer and anti-inflammatory drugs.[1]

PropertyValueReference
Molecular Formula C₁₀H₈FN₃[1][2]
Molecular Weight 189.19[1][2]
CAS Number 85979-49-3[1]
Appearance White crystals[1]
Melting Point 160-167 °C[1]
Purity ≥ 99% (HPLC)[1]
PubChem ID 605125[1]
MDL Number MFCD03407836[1][2]

Experimental Protocols and Signaling Pathways

Detailed experimental protocols for the synthesis and analysis of this compound, as well as its specific applications in modulating signaling pathways, are typically proprietary to the research institutions and pharmaceutical companies conducting the studies. However, the general synthetic approach often involves the condensation of a fluorophenyl-substituted precursor with a pyrimidine ring system.

experimental_workflow Generalized Workflow for Compound Screening cluster_synthesis Synthesis and Purification cluster_screening Biological Screening cluster_analysis Data Analysis and Pathway Identification cluster_validation In Vivo Validation synthesis Synthesis of This compound purification Purification (e.g., HPLC) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization in_vitro In Vitro Assays (e.g., Kinase Inhibition) characterization->in_vitro cell_based Cell-Based Assays (e.g., Viability, Apoptosis) in_vitro->cell_based data_analysis Data Analysis (IC50 Determination) cell_based->data_analysis pathway_id Signaling Pathway Identification data_analysis->pathway_id animal_model Animal Model Studies pathway_id->animal_model toxicology Toxicology Assessment animal_model->toxicology

Caption: A generalized workflow for the screening and validation of a pharmaceutical compound.

References

An In-depth Technical Guide to 4-(4-Fluorophenyl)pyrimidin-2-amine: Structure, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(4-Fluorophenyl)pyrimidin-2-amine, a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. The document details its chemical structure, properties, and a validated synthetic route. Furthermore, it explores the compound's potential biological activities, with a focus on its role as a kinase inhibitor. This guide summarizes key quantitative data, provides detailed experimental protocols, and visualizes relevant biological pathways and experimental workflows to serve as a valuable resource for researchers in the field.

Chemical Structure and Properties

This compound belongs to the 2-aminopyrimidine class of compounds, characterized by a pyrimidine ring substituted with an amino group at the 2-position and a 4-fluorophenyl group at the 4-position.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name This compound
Synonyms 2-Amino-4-(4-fluorophenyl)pyrimidine[1]
CAS Number 85979-49-3
Molecular Formula C₁₀H₈FN₃[1]
Molecular Weight 189.19 g/mol [1]
Appearance White crystals[1]
Melting Point 160-167 °C[1]
SMILES NC1=NC=CC(C2=CC=C(F)C=C2)=N1

Synthesis

The synthesis of this compound is typically achieved through a two-step process involving a Claisen-Schmidt condensation to form a chalcone intermediate, followed by a cyclization reaction with guanidine.

General Synthetic Scheme

The overall reaction can be depicted as follows:

G cluster_0 Step 1: Claisen-Schmidt Condensation cluster_1 Step 2: Pyrimidine Ring Formation 4-Fluorobenzaldehyde 4-Fluorobenzaldehyde 1-(4-Fluorophenyl)-3-phenylprop-2-en-1-one (Chalcone) 1-(4-Fluorophenyl)-3-phenylprop-2-en-1-one (Chalcone) 4-Fluorobenzaldehyde->1-(4-Fluorophenyl)-3-phenylprop-2-en-1-one (Chalcone) + Acetophenone (Base, Solvent) This compound This compound 1-(4-Fluorophenyl)-3-phenylprop-2-en-1-one (Chalcone)->this compound + Guanidine (Base, Solvent, Reflux)

Figure 1: General synthetic route for this compound.
Detailed Experimental Protocol

This protocol is adapted from established methods for the synthesis of related 2-aminopyrimidine derivatives.[2][3]

Step 1: Synthesis of 1-(4-fluorophenyl)-3-phenylprop-2-en-1-one (Chalcone)

  • Reagents and Materials:

    • 4-Fluorobenzaldehyde

    • Acetophenone

    • Ethanol

    • Aqueous Potassium Hydroxide (40% w/v)

    • Stirring apparatus

    • Ice bath

  • Procedure:

    • Dissolve equimolar quantities of 4-fluorobenzaldehyde and acetophenone in absolute ethanol in a flask equipped with a magnetic stirrer.

    • Cool the mixture in an ice bath to 0-5 °C.

    • Slowly add a 40% aqueous solution of potassium hydroxide dropwise to the stirred mixture, maintaining the temperature below 5 °C.

    • Continue stirring the reaction mixture at room temperature for 2-4 hours. The formation of a precipitate indicates product formation.

    • Pour the reaction mixture into crushed ice and acidify with dilute HCl.

    • Filter the resulting solid, wash thoroughly with cold water until the washings are neutral, and dry the product.

    • Recrystallize the crude product from ethanol to obtain pure 1-(4-fluorophenyl)-3-phenylprop-2-en-1-one.

Step 2: Synthesis of this compound

  • Reagents and Materials:

    • 1-(4-Fluorophenyl)-3-phenylprop-2-en-1-one (from Step 1)

    • Guanidine hydrochloride

    • Sodium hydroxide

    • n-Butanol or Dimethylformamide (DMF)

    • Reflux apparatus

  • Procedure:

    • In a round-bottom flask, dissolve the chalcone intermediate (1 equivalent) in n-butanol or DMF.

    • Add guanidine hydrochloride (1.5 equivalents) and sodium hydroxide (2 equivalents) to the solution.

    • Reflux the reaction mixture for 6-8 hours, monitoring the progress by thin-layer chromatography (TLC).

    • After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.

    • Collect the precipitated solid by filtration, wash with water, and dry.

    • Purify the crude product by recrystallization from a suitable solvent such as ethanol to yield this compound.

Biological Activity and Mechanism of Action

Derivatives of 2-aminopyrimidine are recognized for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[4][5] The core structure of this compound serves as a key pharmacophore in the design of kinase inhibitors.

Kinase Inhibition

The pyrimidine scaffold is a bioisostere of the adenine core of ATP, enabling compounds containing this moiety to act as competitive inhibitors at the ATP-binding site of kinases.[6][7] The dysregulation of kinase activity is a hallmark of many cancers and inflammatory diseases, making kinase inhibitors a significant class of therapeutic agents.

While specific inhibitory data for this compound is not extensively reported in publicly available literature, numerous studies on structurally similar compounds highlight its potential as a kinase inhibitor, particularly targeting Janus kinases (JAKs) and the Bcr-Abl kinase.[8][9]

Table 2: Anti-proliferative Activity of Selected Pyrimidine Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference
Pyrimidine derivative 2d A549 (Lung)Strong cytotoxicity at 50 µM[4][10]
Pyrazolo[3,4-d]pyrimidine 7 HT1080 (Fibrosarcoma)17.50[11]
Pyrazolo[3,4-d]pyrimidine 7 Hela (Cervical)43.75[11]
Pyrazolo[3,4-d]pyrimidine 7 Caco-2 (Colorectal)73.08[11]
Pyrazolo[3,4-d]pyrimidine 7 A549 (Lung)68.75[11]
4-amino-(1H)-pyrazole 3f (JAK inhibitor)PC-3 (Prostate)Low micromolar[9]
4-amino-(1H)-pyrazole 11b (JAK inhibitor)HEL (Erythroleukemia)0.35[9]
4-amino-(1H)-pyrazole 11b (JAK inhibitor)K562 (CML)0.37[9]
Potential Signaling Pathway Involvement

Given the activity of related pyrimidine-based compounds as kinase inhibitors, this compound may exert its biological effects through the modulation of key signaling pathways such as the JAK-STAT and Bcr-Abl pathways.

The JAK-STAT pathway is a crucial signaling cascade that transmits information from extracellular cytokine signals to the nucleus, leading to the transcription of genes involved in immunity, proliferation, and differentiation.[11][12] Dysregulation of this pathway is implicated in various inflammatory diseases and cancers.

JAK_STAT_Pathway cluster_nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation JAK->Receptor Phosphorylation STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT STAT->STAT_P STAT_dimer STAT Dimer STAT_P->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene Gene Transcription Inhibitor 4-(4-Fluorophenyl) pyrimidin-2-amine Inhibitor->JAK Inhibition

Figure 2: Potential inhibition of the JAK-STAT signaling pathway.

The Bcr-Abl fusion protein, a constitutively active tyrosine kinase, is the hallmark of Chronic Myeloid Leukemia (CML). It activates multiple downstream signaling pathways that promote cell proliferation and inhibit apoptosis.[13][14]

Bcr_Abl_Pathway BcrAbl Bcr-Abl (Constitutively Active Kinase) Grb2 Grb2/Sos BcrAbl->Grb2 PI3K PI3K BcrAbl->PI3K STAT5 STAT5 BcrAbl->STAT5 Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Apoptosis Inhibition of Apoptosis Akt->Apoptosis STAT5->Proliferation Inhibitor 4-(4-Fluorophenyl) pyrimidin-2-amine Inhibitor->BcrAbl Inhibition Kinase_Inhibitor_Workflow Synthesis Synthesis & Purification of this compound Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Primary_Screen Primary Kinase Screening (Biochemical Assays) Characterization->Primary_Screen Hit_ID Hit Identification Primary_Screen->Hit_ID Dose_Response Dose-Response & IC50 Determination Hit_ID->Dose_Response Selectivity Kinase Selectivity Profiling Dose_Response->Selectivity Cell_Assay Cell-Based Assays (Proliferation, Apoptosis) Selectivity->Cell_Assay Mechanism Mechanism of Action Studies (Western Blot for Pathway Modulation) Cell_Assay->Mechanism In_Vivo In Vivo Efficacy Studies (Animal Models) Mechanism->In_Vivo

References

An In-depth Technical Guide to the Synthesis of 4-(4-Fluorophenyl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 4-(4-Fluorophenyl)pyrimidin-2-amine, a versatile building block in pharmaceutical research and development. The document details two prominent synthesis routes, complete with experimental protocols, quantitative data, and logical workflow diagrams to facilitate understanding and replication.

Pathway 1: Two-Step Synthesis via a Chalcone Intermediate

This widely utilized pathway involves a Claisen-Schmidt condensation to form a chalcone, followed by a cyclization reaction with guanidine to yield the target pyrimidine.

Logical Workflow for Pathway 1

Synthesis_Pathway_1 A 4-Fluoroacetophenone C Claisen-Schmidt Condensation (Base-catalyzed) A->C B Benzaldehyde B->C D (E)-1-(4-Fluorophenyl)-3-phenylprop-2-en-1-one (Chalcone Intermediate) C->D F Cyclization Reaction (Base-catalyzed) D->F E Guanidine Hydrochloride E->F G This compound F->G

Caption: Two-step synthesis of this compound via a chalcone intermediate.

Step 1: Synthesis of (E)-1-(4-Fluorophenyl)-3-phenylprop-2-en-1-one (Chalcone)

This step involves the base-catalyzed condensation of 4-fluoroacetophenone and benzaldehyde.

Experimental Protocol:

  • To a solution of 4-fluoroacetophenone (5.80 mmol) in ethanol (25 mL), add a solution of benzaldehyde (5.80 mmol) in ethanol (25 mL).

  • To this mixture, add 4 N sodium hydroxide (3.63 mL) and stir at room temperature for 3 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with 2 N hydrochloric acid.

  • Filter the resulting precipitate and partially evaporate the solvent under vacuum.

  • Dissolve the crude residue in ethyl acetate, wash with water, and dry over anhydrous sodium sulfate.

  • Purify the product by column chromatography using a mixture of petroleum ether and ethyl acetate (9:1) as the eluent to afford the title compound as a yellowish solid.

Step 2: Synthesis of this compound

This step involves the cyclization of the chalcone intermediate with guanidine hydrochloride in the presence of a base.

Experimental Protocol:

  • Prepare a solution of sodium methoxide by dissolving sodium metal (0.004 mol) in anhydrous dimethylformamide (DMF, 15 mL).

  • To this solution, add (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one (0.004 mol) and guanidine hydrochloride (0.009 mol).

  • Heat the reaction mixture to reflux at 80°C for 30 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture and pour it into ice water.

  • Collect the resulting precipitate by filtration.

  • Purify the crude product by column chromatography using a diethyl ether-petroleum ether gradient (40:50).

  • Recrystallize the purified solid from ethanol to obtain this compound.

Quantitative Data for Pathway 1
StepReactantsKey Reagents/SolventsTemperature (°C)Time (h)Yield (%)
14-Fluoroacetophenone, BenzaldehydeEthanol, 4 N NaOHRoom Temperature382
2(E)-1-(4-Fluorophenyl)-3-phenylprop-2-en-1-one, Guanidine HydrochlorideDMF, Sodium Methoxide8030~79

Pathway 2: Synthesis via an Enaminone Intermediate

This alternative pathway involves the formation of an enaminone from a methyl ketone, followed by cyclization with guanidine.

Logical Workflow for Pathway 2

Synthesis_Pathway_2 A 4-Fluoroacetophenone C Enaminone Formation A->C B Dimethylformamide-dimethylacetal (DMF-DMA) B->C D 1-(4-Fluorophenyl)-3-(dimethylamino)prop-2-en-1-one (Enaminone Intermediate) C->D F Cyclization Reaction (Base-catalyzed) D->F E Guanidine Hydrochloride E->F G This compound F->G

Caption: Synthesis of this compound via an enaminone intermediate.

Step 1: Synthesis of 1-(4-Fluorophenyl)-3-(dimethylamino)prop-2-en-1-one (Enaminone)

This step involves the reaction of 4-fluoroacetophenone with dimethylformamide-dimethylacetal (DMF-DMA).

Experimental Protocol:

  • In a round-bottom flask, combine 4-fluoroacetophenone (1 equivalent) with dimethylformamide-dimethylacetal (1.2 equivalents).

  • Heat the mixture under reflux for 24 hours.

  • After cooling, add brine (25 mL) to the reaction mixture and extract with dichloromethane (3 x 25 mL).

  • Combine the organic fractions, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (12 mL) and add n-hexane (100 mL) to precipitate the product.

  • Filter and dry the precipitate to obtain the pure enaminone.

Step 2: Synthesis of this compound

This step involves the cyclization of the enaminone intermediate with guanidine hydrochloride.

Experimental Protocol:

  • To a solution of 1-(4-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one (2.68 mmol) in isopropanol (13.5 mL), add sodium methoxide (10.7 mmol) and guanidine hydrochloride (4.02 mmol).

  • Heat the solution under reflux for 48 hours.

  • After cooling, add distilled water (25 mL) to the reaction mixture and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic fractions, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (2 mL) and add n-hexane (25 mL) to precipitate the final product.

  • Filter and dry the precipitate to obtain this compound.

Quantitative Data for Pathway 2
StepReactantsKey Reagents/SolventsTemperature (°C)Time (h)Yield (%)
14-Fluoroacetophenone, DMF-DMA-Reflux24Not specified
21-(4-Fluorophenyl)-3-(dimethylamino)prop-2-en-1-one, Guanidine HydrochlorideIsopropanol, Sodium MethoxideReflux48Not specified

Disclaimer: The provided experimental protocols are based on literature precedents for similar compounds and may require optimization for the specific synthesis of this compound. All laboratory work should be conducted with appropriate safety precautions.

An In-depth Technical Guide on 4-(4-Fluorophenyl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Fluorophenyl)pyrimidin-2-amine is a synthetic organic compound belonging to the aminopyrimidine class of molecules. This class is of significant interest in medicinal chemistry due to the prevalence of the pyrimidine scaffold in numerous biologically active compounds and approved pharmaceuticals. The presence of a 4-fluorophenyl group can enhance metabolic stability and binding affinity to biological targets. This technical guide provides a comprehensive overview of the known properties, synthesis, and potential biological activities of this compound, with a focus on its potential as a kinase inhibitor for applications in drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and absorption, distribution, metabolism, and excretion (ADME) profiling in drug development.

PropertyValueReference
Molecular Formula C₁₀H₈FN₃[1]
Molecular Weight 189.19 g/mol [1]
Appearance White crystals[1]
Melting Point 160-167 °C[1]
CAS Number 85979-49-3[1]

Synthesis

The synthesis of this compound can be achieved through the condensation of a suitable chalcone precursor with guanidine. A general experimental protocol is outlined below, based on established methods for the synthesis of similar 2-aminopyrimidine derivatives.[2][3][4]

Experimental Protocol: Synthesis of this compound

Materials:

  • 1-(4-Fluorophenyl)ethanone

  • An appropriate aromatic aldehyde (e.g., benzaldehyde)

  • Guanidine hydrochloride

  • Sodium hydroxide or sodium ethoxide

  • Ethanol

  • Hydrochloric acid (for neutralization)

  • Standard laboratory glassware and purification apparatus (e.g., recrystallization or column chromatography)

Procedure:

  • Chalcone Synthesis (Claisen-Schmidt Condensation):

    • Dissolve 1-(4-fluorophenyl)ethanone and the chosen aromatic aldehyde in ethanol.

    • Slowly add an aqueous solution of sodium hydroxide while stirring.

    • Continue stirring at room temperature until the reaction is complete (monitor by TLC).

    • Pour the reaction mixture into cold water and acidify with dilute hydrochloric acid to precipitate the chalcone.

    • Filter, wash with water, and dry the crude chalcone. Purify by recrystallization if necessary.

  • Pyrimidine Ring Formation:

    • Reflux a mixture of the synthesized chalcone and guanidine hydrochloride in ethanol with a base (e.g., sodium hydroxide or sodium ethoxide).

    • Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture and neutralize with an acid.

    • The product, this compound, will precipitate.

    • Collect the solid by filtration, wash with water and a small amount of cold ethanol, and dry.

    • Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography.

Biological Activity and Mechanism of Action

While specific biological data for this compound is limited in the public domain, the aminopyrimidine scaffold is a well-established pharmacophore in kinase inhibitors.[5][6][7][8][9] Derivatives of 2-aminopyrimidine have shown inhibitory activity against a range of kinases, including Janus kinases (JAKs) and Epidermal Growth Factor Receptor (EGFR), which are implicated in cancer and inflammatory diseases.[5][6][8]

Potential as a Kinase Inhibitor

Based on the activity of structurally related compounds, this compound is hypothesized to act as an ATP-competitive inhibitor of protein kinases. The aminopyrimidine core can form key hydrogen bond interactions with the hinge region of the kinase domain, a common binding motif for this class of inhibitors.

  • EGFR Inhibition: A related compound, 3-[(4-Phenylpyrimidin-2-yl) amino] benzene-1-sulfonamide, was confirmed as an inhibitor of EGFR with an IC50 value of 22 nM.[6] This suggests that this compound may also exhibit inhibitory activity against EGFR.

  • JAK Inhibition: Several 2-aminopyrimidine derivatives have been identified as potent JAK inhibitors.[5][7][8][9] For instance, a series of 5-methylpyrimidin-2-amine derivatives were developed as selective JAK2 inhibitors, with the lead compound showing an IC50 of 5 nM.[9]

Signaling Pathways

Given its potential as a kinase inhibitor, this compound could modulate key signaling pathways involved in cell proliferation, survival, and inflammation.

EGFR Signaling Pathway:

The EGFR signaling cascade is a critical regulator of cell growth and differentiation. Its aberrant activation is a hallmark of many cancers. Inhibition of EGFR can block downstream signaling through the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, leading to cell cycle arrest and apoptosis.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Activates PI3K PI3K EGFR->PI3K Activates Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor 4-(4-Fluorophenyl) pyrimidin-2-amine Inhibitor->EGFR Inhibits JAK_STAT_Signaling_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer (pSTAT) STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates Gene_Expression Gene Expression (Inflammation, Proliferation) Nucleus->Gene_Expression Promotes Inhibitor 4-(4-Fluorophenyl) pyrimidin-2-amine Inhibitor->JAK Inhibits

References

Lack of Quantitative Solubility Data for 4-(4-Fluorophenyl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

An extensive search for quantitative solubility data for 4-(4-fluorophenyl)pyrimidin-2-amine in various solvents at different temperatures did not yield specific numerical values. The available information primarily consists of qualitative descriptions within the context of chemical synthesis and biological assays.

While the compound is noted as a versatile building block in pharmaceutical research, particularly in the development of anti-cancer and anti-inflammatory drugs, specific solubility data (e.g., in g/L or mol/L) is not publicly available in the retrieved documents.[1] General statements suggest it has low solubility in aqueous solutions, a common characteristic for many small molecule inhibitors used in drug discovery.[2] For instance, in biological assays, overcoming poor aqueous solubility is a noted challenge for similar compounds.[2]

In synthetic chemistry, the compound is used as an intermediate, implying its solubility in various organic solvents is sufficient for reaction purposes.[3] However, specific quantitative data on its solubility in common organic solvents like ethanol, methanol, dimethyl sulfoxide (DMSO), or chloroform is not provided in the available literature.

General Experimental Protocol for Solubility Determination

In the absence of a specific experimental protocol for this compound, a general methodology for determining the solubility of a solid compound in a liquid solvent is outlined below. This protocol is based on standard laboratory practices.

Materials:

  • This compound (solute)

  • Selected solvent (e.g., water, ethanol, DMSO)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature bath or incubator shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature bath or an incubator shaker set to the desired temperature.

    • Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short time to allow the excess solid to settle.

    • Centrifuge the vials at a specific speed and temperature to ensure complete separation of the undissolved solid from the saturated solution.

  • Quantification of Solute Concentration:

    • Carefully withdraw a known volume of the clear supernatant (the saturated solution) from each vial.

    • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with standard solutions of known concentrations should be used for quantification.

  • Calculation of Solubility:

    • Calculate the solubility of the compound in the solvent at the specific temperature using the following formula:

    Solubility (g/L) = (Concentration of diluted sample (g/L) × Dilution factor × Volume of supernatant taken) / Initial volume of solvent

This general protocol can be adapted for various solvents and temperatures to generate a comprehensive solubility profile for this compound.

Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of a chemical compound.

G Experimental Workflow for Solubility Determination A 1. Addition of Excess Solute to Solvent B 2. Equilibration at Constant Temperature A->B C 3. Separation of Undissolved Solid (Centrifugation) B->C D 4. Sampling of Saturated Supernatant C->D E 5. Dilution of the Sample D->E F 6. Analytical Quantification (e.g., HPLC, UV-Vis) E->F G 7. Calculation of Solubility F->G

Caption: A flowchart outlining the key steps in an experimental procedure for determining the solubility of a solid in a liquid.

References

An In-depth Technical Guide to the Spectral Data of 4-(4-Fluorophenyl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the expected and reported spectral data for the compound 4-(4-Fluorophenyl)pyrimidin-2-amine. Designed for researchers, scientists, and professionals in drug development, this document details the methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data and presents the information in a structured format for clarity and comparative analysis.

Compound Structure and Properties

Chemical Name: this compound Molecular Formula: C₁₀H₈FN₃ Molecular Weight: 189.19 g/mol Structure:

Spectral Data Summary

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.40d1HPyrimidine H-6
~8.20dd2HPhenyl H-2', H-6'
~7.40d1HPyrimidine H-5
~7.30t2HPhenyl H-3', H-5'
~6.80s (br)2H-NH₂

Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~164.0 (d, ¹JCF ≈ 245 Hz)Phenyl C-4'
~163.5Pyrimidine C-2
~161.0Pyrimidine C-4
~158.0Pyrimidine C-6
~133.0Phenyl C-1'
~130.0 (d, ³JCF ≈ 8 Hz)Phenyl C-2', C-6'
~115.5 (d, ²JCF ≈ 22 Hz)Phenyl C-3', C-5'
~108.0Pyrimidine C-5

Note: Predicted chemical shifts are based on analogous structures and established substituent effects on pyrimidine and fluorophenyl rings. Actual experimental values may vary.

Infrared (IR) Spectroscopy

Expected IR Absorption Bands (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Medium, SharpN-H stretch (asymmetric and symmetric) of -NH₂
3100 - 3000Medium to WeakAromatic C-H stretch
1650 - 1580StrongN-H bend (scissoring) of -NH₂
1600 - 1450Strong to MediumC=C and C=N stretching vibrations of aromatic and pyrimidine rings
1250 - 1200StrongC-F stretch
840 - 810Strongpara-disubstituted benzene C-H out-of-plane bend

Primary amines typically show two N-H stretching bands, which are generally weaker and sharper than O-H stretching bands[1][2]. The N-H bending vibration is also a characteristic feature[1].

Mass Spectrometry (MS)

Expected Mass Spectrometry Data

m/zInterpretation
189.07[M]⁺, Molecular Ion
172.07[M-NH₂]⁺
95.03[C₆H₄F]⁺

A high-resolution mass spectrum of the closely related compound 4-(4-fluorophenyl)pyrimidine reported a molecular ion [M]⁺ at m/z 174.0592 (calculated for C₁₀H₇FN₂, 174.0593)[3]. This provides strong evidence for the expected mass of the core fluorophenylpyrimidine fragment.

Experimental Protocols

The following are detailed methodologies for the key analytical techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of protons and carbons in the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer (e.g., Bruker Avance).

Sample Preparation:

  • Weigh approximately 5-10 mg of the solid this compound.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment (zg30).

  • Solvent: DMSO-d₆.

  • Temperature: 298 K.

  • Number of Scans: 16 to 64, depending on sample concentration.

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: -2 to 12 ppm.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled ¹³C experiment (zgpg30).

  • Solvent: DMSO-d₆.

  • Temperature: 298 K.

  • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: 0 to 200 ppm.

D₂O Exchange for Labile Protons: To confirm the presence of the -NH₂ protons, a D₂O exchange experiment can be performed. After acquiring the initial ¹H NMR spectrum, a few drops of D₂O are added to the NMR tube, the sample is shaken, and the spectrum is re-acquired. The signal corresponding to the amino protons will disappear or significantly decrease in intensity[4].

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FT-IR spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Fisher Nicolet iS5).

Sample Preparation (KBr Pellet Method): [5]

  • Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[5]

  • Transfer the mixture to a pellet press die.

  • Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.[5]

  • Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

  • A background spectrum of a blank KBr pellet or empty sample compartment should be collected prior to sample analysis.[6]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an appropriate ionization source, such as a time-of-flight (TOF) or quadrupole analyzer with electrospray ionization (ESI) or electron impact (EI).

Sample Preparation (for ESI-MS):

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • The solution may be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.[7]

Data Acquisition (ESI-MS):

  • Ionization Mode: Positive ion mode is typically used for amine-containing compounds.

  • Mass Range: Scan from m/z 50 to 500.

  • Capillary Voltage: ~3-4 kV.

  • Source Temperature: ~100-150 °C.

Data Acquisition (EI-MS): In electron impact mass spectrometry, a small amount of the sample is vaporized and bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation[8]. The resulting positively charged fragments are separated by their mass-to-charge ratio[8].

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectral analysis of this compound.

spectral_workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Sample NMR NMR Sample->NMR Dissolution IR IR Sample->IR KBr Pellet MS MS Sample->MS Dilution Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment MS->Purity_Assessment

Caption: Workflow for the spectral analysis of a small molecule.

References

An In-depth Technical Guide on 4-(4-Fluorophenyl)pyrimidin-2-amine: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(4-Fluorophenyl)pyrimidin-2-amine, a heterocyclic compound of significant interest in medicinal chemistry. The document details its synthesis, physicochemical properties, and explores its potential as a therapeutic agent, particularly in the realms of oncology and anti-inflammatory applications. The synthesis is primarily achieved through a well-established multi-step process involving a Claisen-Schmidt condensation to form a chalcone intermediate, followed by a cyclocondensation reaction with guanidine. This guide consolidates available quantitative data on the biological activities of this compound and its close analogs, presenting them in structured tables for comparative analysis. Furthermore, detailed experimental protocols for its synthesis and relevant biological assays are provided. The potential mechanisms of action, including kinase and cyclooxygenase (COX) inhibition, are discussed and visualized through signaling pathway diagrams to facilitate a deeper understanding of its therapeutic promise.

Introduction

The pyrimidine scaffold is a cornerstone in the development of therapeutic agents, owing to its presence in the nucleobases of DNA and RNA and its ability to interact with a wide range of biological targets. Substituted 2-aminopyrimidines, in particular, have emerged as a privileged structure in drug discovery, exhibiting a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. The introduction of a 4-fluorophenyl group at the 4-position of the pyrimidine ring can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, often enhancing its biological efficacy. This guide focuses on this compound, a key derivative that serves as both a pharmacologically active compound and a versatile intermediate for the synthesis of more complex molecules.

Synthesis and Characterization

The most common and efficient method for the synthesis of this compound involves a two-step process: the synthesis of a chalcone intermediate followed by its cyclization with guanidine.

Synthesis of the Chalcone Intermediate

The precursor, 1-(4-fluorophenyl)-3-phenylprop-2-en-1-one, is synthesized via a Claisen-Schmidt condensation reaction between 4-fluoroacetophenone and benzaldehyde in the presence of a base, typically sodium hydroxide in an alcoholic solvent.

Synthesis of 4-(4-Fluorophenyl)-6-phenylpyrimidin-2-amine

The synthesized chalcone is then subjected to a cyclocondensation reaction with guanidine hydrochloride in the presence of a base, such as sodium hydroxide or potassium hydroxide, in a suitable solvent like dimethylformamide (DMF) under reflux conditions. This reaction leads to the formation of the desired 4-(4-Fluorophenyl)-6-phenylpyrimidin-2-amine.

Experimental Protocols

Protocol 1: Synthesis of 1-(4-fluorophenyl)-3-phenylprop-2-en-1-one (Chalcone Intermediate)

Materials:

  • 4-fluoroacetophenone

  • Benzaldehyde

  • Absolute ethanol

  • 40% Sodium hydroxide solution

Procedure:

  • Dissolve equimolar quantities of 4-fluoroacetophenone and benzaldehyde in absolute ethanol.

  • Stir the mixture at a reduced temperature (0-2 °C).

  • Slowly add 40% aqueous sodium hydroxide solution to the mixture while maintaining the temperature.

  • Continue stirring for 3-4 hours at 0-2 °C.

  • Pour the reaction mixture into ice-cold water.

  • Filter the precipitated solid, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure 1-(4-fluorophenyl)-3-phenylprop-2-en-1-one.

Protocol 2: Synthesis of 4-(4-Fluorophenyl)-6-phenylpyrimidin-2-amine

Materials:

  • 1-(4-fluorophenyl)-3-phenylprop-2-en-1-one (from Protocol 1)

  • Guanidine hydrochloride

  • Dimethylformamide (DMF)

  • Potassium hydroxide

Procedure:

  • Take equimolar quantities of the chalcone intermediate and guanidine hydrochloride in dimethylformamide.

  • Add potassium hydroxide to the mixture.

  • Reflux the reaction mixture for 6-7 hours at 50-60 °C.

  • After cooling, pour the reaction mixture into crushed ice.

  • Allow the mixture to stand overnight for complete precipitation.

  • Filter the solid product, wash with water, and recrystallize from a suitable solvent like methanol.[1]

Physicochemical Properties

PropertyValue
Molecular Formula C₁₀H₈FN₃
Molecular Weight 189.19 g/mol
Appearance White to off-white crystalline solid
Melting Point 160-167 °C[2]

Biological Activities and Therapeutic Potential

Derivatives of this compound have demonstrated significant potential in various therapeutic areas, most notably in oncology and as anti-inflammatory agents.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyrimidine derivatives. While specific IC50 values for the parent compound this compound against a wide panel of cancer cell lines are not extensively documented in a single source, the data from closely related analogs suggest potent activity. For instance, various N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines have shown potent CDK2 inhibitory activity and sub-micromolar antiproliferative activity against a range of cancer cell lines.[3]

Table 1: Anticancer Activity of Representative Pyrimidine Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivative 15 Ovarian (A2780)0.158[3]
Imidazo[1,2-a]pyrimidine derivative 3a Lung Carcinoma (A549)5.988[4]
4-(4-fluorophenyl)amino-5,6,7-trimethoxyquinazolineProstate Cancer (PC-3)13.0[5]
Anti-inflammatory Activity

The anti-inflammatory properties of pyrimidine derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response. Several 4,6-diaryl pyrimidin-2-amine derivatives have been shown to exhibit significant anti-inflammatory effects.

Table 2: Anti-inflammatory Activity of Representative Pyrimidine Derivatives

CompoundAssayResultReference
4-(4-nitrophenyl)-6-phenylpyrimidine-2-amineCarrageenan-induced rat paw edemaSignificant reduction in edema volume[1]
4-(4-methoxyphenyl)-6-phenylpyrimidine-2-amineCarrageenan-induced rat paw edemaSignificant reduction in edema volume[1]
Pyrimidin-2-thione derivatives 106 and 108 COX-2 InhibitionIC50 = 0.21 µM and 0.11 µM, respectively[6]

Mechanism of Action: Signaling Pathways

The biological activities of this compound and its derivatives are believed to be mediated through the modulation of key signaling pathways involved in cell proliferation and inflammation.

Kinase Inhibition Pathway in Cancer

Many pyrimidine derivatives function as ATP-competitive inhibitors of various protein kinases, such as Cyclin-Dependent Kinases (CDKs), Janus Kinases (JAKs), and Aurora Kinases, which are often dysregulated in cancer. By blocking the activity of these kinases, these compounds can halt the cell cycle, inhibit cell proliferation, and induce apoptosis in cancer cells.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase RAS RAS Receptor_Tyrosine_Kinase->RAS JAK JAK Receptor_Tyrosine_Kinase->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., MYC, FOS) ERK->Transcription_Factors STAT STAT JAK->STAT STAT->Transcription_Factors Pyrimidine_Derivative This compound (Kinase Inhibitor) Pyrimidine_Derivative->JAK Inhibition CDK_Cyclin CDK/Cyclin Complexes Pyrimidine_Derivative->CDK_Cyclin Inhibition Cell_Cycle_Progression Cell Cycle Progression, Proliferation, Survival Transcription_Factors->Cell_Cycle_Progression CDK_Cyclin->Cell_Cycle_Progression

Figure 1: Generalized Kinase Inhibition Pathway
COX Inhibition Pathway in Inflammation

The anti-inflammatory effects of pyrimidine derivatives are often linked to the inhibition of COX enzymes (COX-1 and COX-2). These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By inhibiting COX enzymes, these compounds can reduce the production of prostaglandins and thereby alleviate inflammatory symptoms.

COX_Inhibition_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Injury, Infection) Phospholipase_A2 Phospholipase A2 Inflammatory_Stimuli->Phospholipase_A2 Cell_Membrane_Phospholipids Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Phospholipase_A2->Arachidonic_Acid releases COX1_COX2 COX-1 / COX-2 Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins (PGs) COX1_COX2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Pyrimidine_Derivative This compound (COX Inhibitor) Pyrimidine_Derivative->COX1_COX2 Inhibition

Figure 2: COX Inhibition Pathway in Inflammation

Conclusion

This compound represents a valuable scaffold in medicinal chemistry with demonstrated potential for the development of novel anticancer and anti-inflammatory agents. Its straightforward synthesis and the amenability of the pyrimidine core to further functionalization make it an attractive starting point for the design of new therapeutic candidates. The biological activity of this class of compounds appears to be mediated through the inhibition of key cellular signaling pathways, including those regulated by protein kinases and cyclooxygenases. Further structure-activity relationship studies and in-depth mechanistic investigations are warranted to fully elucidate the therapeutic potential of this compound and its derivatives and to optimize their efficacy and selectivity for specific disease targets. This technical guide provides a solid foundation for researchers and drug development professionals to advance the exploration of this promising class of compounds.

References

The Biological Landscape of 4-(4-Fluorophenyl)pyrimidin-2-amine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-(4-fluorophenyl)pyrimidin-2-amine core scaffold has emerged as a privileged structure in medicinal chemistry, serving as the foundation for a diverse array of biologically active compounds. While data on the standalone biological activity of the core molecule is limited, its derivatives have demonstrated significant potential across multiple therapeutic areas, including oncology, inflammation, and infectious diseases. This technical guide provides an in-depth overview of the biological activities of these derivatives, presenting key quantitative data, experimental methodologies, and an exploration of the underlying signaling pathways.

I. Anti-inflammatory Activity

Derivatives of this compound have been investigated for their anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators.

One study highlighted a derivative, 2-((4-fluorophenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)-6-methoxyphenol (a compound containing the 4-fluorophenyl and pyrimidine moieties), which demonstrated potent anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[1][2] This compound was found to inhibit the production of nitric oxide (NO) and downregulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at both the mRNA and protein levels.[1][2] Molecular docking studies suggest that these compounds exhibit a strong affinity for the active sites of iNOS and COX-2.[1][2]

Another series of 4-(4-(methylsulfonyl)phenyl)-6-phenylpyrimidin-2-amine derivatives have been synthesized and evaluated as selective COX-2 inhibitors.[3] Many of these compounds showed a strong suppressive effect against COX-2 with minimal interaction with the COX-1 enzyme.[3]

Signaling Pathway: Inhibition of Inflammatory Mediators

G Inhibition of Inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB iNOS iNOS Expression NFkB->iNOS COX2 COX-2 Expression NFkB->COX2 Derivative This compound Derivative Derivative->iNOS Inhibits Derivative->COX2 Inhibits NO Nitric Oxide (NO) Production iNOS->NO Prostaglandins Prostaglandin Production COX2->Prostaglandins Inflammation Inflammation NO->Inflammation Prostaglandins->Inflammation

Caption: LPS-induced inflammatory pathway and points of inhibition by derivatives.

II. Anticancer Activity

The this compound scaffold is a prominent feature in the design of novel anticancer agents, targeting various kinases and cellular pathways involved in cancer progression.

A. PLK4 Inhibition

Novel pyrimidin-2-amine derivatives have been identified as potent Polo-like kinase 4 (PLK4) inhibitors.[4] One such derivative, compound 8h, exhibited a PLK4 IC50 of 0.0067 μM and demonstrated excellent antiproliferative activity against breast cancer cells.[4]

B. ALK and HDAC Dual Inhibition

Derivatives of 2,4-pyrimidinediamine have been designed as dual inhibitors of anaplastic lymphoma kinase (ALK) and histone deacetylases (HDACs).[5] One compound, 12a, showed potent inhibition of cancer cell growth with IC50 values ranging from 0.0003 to 0.01 μM and an IC50 of 11 nM against ALK-dependent H2228 lung cancer cells.[5]

C. BRD4 and PLK1 Dual Inhibition

Aminopyrimidine-2,4-diones and 2-thiopyrimidine-4-ones containing the aminopyrimidine core have been synthesized as dual inhibitors of Bromodomain-containing protein 4 (BRD4) and Polo-like kinase 1 (PLK1).[6] Compounds 4 and 7 demonstrated significant inhibition of BRD4 (IC50 = 0.029 µM and 0.042 µM, respectively) and PLK1 (IC50 = 0.094 µM and 0.02 µM, respectively).[6]

D. Chemopreventive Effects

A bis-heterocycle containing the this compound moiety, 3-(4'-(4″-fluorophenyl)-6'-phenylpyrimidin-2'-yl)-2-phenylthiazolidin-4-one, has shown chemopreventive potential in a hamster buccal pouch carcinogenesis model induced by 7,12-dimethylbenz[a]anthracene (DMBA).[7] Administration of this compound suppressed oral carcinogenesis by modulating lipid peroxidation and enhancing the levels of glutathione (GSH), glutathione peroxidase (GPx), and glutathione S-transferase (GST).[7]

Quantitative Data on Anticancer Activity
Compound/Derivative ClassTarget(s)IC50 (µM)Cancer Cell Line(s)Reference
Compound 8hPLK40.0067Breast cancer cells[4]
Compound 12aALK, HDACs0.0003 - 0.01Various cancer cell lines[5]
Compound 4BRD4, PLK10.029 (BRD4), 0.094 (PLK1)MDA-MB-231, HT-29, U-937[6]
Compound 7BRD4, PLK10.042 (BRD4), 0.02 (PLK1)MDA-MB-231, HT-29, U-937[6]

III. Antimicrobial Activity

Derivatives of this compound have also been explored for their antimicrobial properties.

A study on 4-(4-morpholinophenyl)-6-arylpyrimidin-2-amines, where the aryl group included 4-fluorophenyl, demonstrated antibacterial and antifungal activity.[8] For instance, 4-(4-fluorophenyl)-6-(4-morpholinophenyl)pyrimidin-2-amine showed pronounced activity against beta-hemolytic Streptococcus and strong antibacterial activity against P. aeruginosa.[8] This compound also exhibited significant antifungal activity against Mucor.[8]

IV. Inhibition of Other Key Biological Targets

A. Hedgehog Signaling Pathway

A series of 4-(2-pyrimidinylamino)benzamides were designed as inhibitors of the Hedgehog signaling pathway, a critical pathway in embryonic development and cancer.[9]

B. JAK2 Inhibition

A derivative incorporating a fluorophenyl-piperazine group, SL14, showed moderate inhibitory activity against Janus kinase 2 (JAK2) with an IC50 of 57.6 ± 1.2 nM.[10]

C. Equilibrative Nucleoside Transporter (ENT) Inhibition

Analogues of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine were investigated as inhibitors of human Equilibrative Nucleoside Transporters 1 and 2 (ENT1 and ENT2).[11] Compound 3c, a derivative, was identified as a potent inhibitor of both ENT1 (IC50 = 2.38 µM) and ENT2 (IC50 = 0.57 µM).[11]

Quantitative Data on Other Biological Targets
Compound/Derivative ClassTarget(s)IC50 (µM)Reference
SL14JAK20.0576[10]
Compound 3cENT1, ENT22.38 (ENT1), 0.57 (ENT2)[11]

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and advancement of research. Below are summaries of key experimental methodologies cited in the literature.

A. In Vitro Kinase Assays (e.g., PLK4, JAK2)

Objective: To determine the inhibitory activity of a compound against a specific kinase.

General Protocol:

  • The kinase enzyme, substrate (e.g., a peptide), and ATP are combined in a reaction buffer.

  • The test compound at various concentrations is added to the reaction mixture.

  • The reaction is incubated at a specific temperature (e.g., 30°C) for a set period.

  • The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope labeling (e.g., [γ-³³P]ATP) followed by scintillation counting, or by using fluorescence-based or luminescence-based assays that detect ADP production (e.g., ADP-Glo™ Kinase Assay).

  • IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

B. Cell Proliferation (MTT) Assay

Objective: To assess the cytotoxic or antiproliferative effects of a compound on cancer cell lines.

General Protocol:

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compound for a specified duration (e.g., 72 hours).

  • After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • The plates are incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.

  • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated.[6]

C. Western Blot Analysis

Objective: To detect and quantify the expression levels of specific proteins (e.g., iNOS, COX-2) in cells.

General Protocol:

  • Cells are treated with the test compound and/or a stimulant (e.g., LPS).

  • Total protein is extracted from the cells using a lysis buffer.

  • The protein concentration is determined using a protein assay (e.g., BCA assay).

  • Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

  • The membrane is blocked to prevent non-specific antibody binding.

  • The membrane is incubated with a primary antibody specific to the target protein.

  • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • The protein bands are visualized using a chemiluminescent substrate and an imaging system.

  • The band intensities are quantified using densitometry software.[1][2]

Experimental Workflow: Drug Discovery and Evaluation

G General Workflow for Biological Evaluation cluster_0 In Silico & Synthesis cluster_1 In Vitro Evaluation cluster_2 In Vivo & Preclinical Design Compound Design & Virtual Screening Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization Synthesis->Purification Enzyme_Assay Enzymatic Assays (e.g., Kinase Inhibition) Purification->Enzyme_Assay Cell_Assay Cell-Based Assays (e.g., MTT, Western Blot) Enzyme_Assay->Cell_Assay Animal_Model Animal Models (e.g., Xenograft, Disease Models) Cell_Assay->Animal_Model PK_PD Pharmacokinetics & Pharmacodynamics Animal_Model->PK_PD Tox Toxicology Studies PK_PD->Tox

Caption: A generalized workflow from compound design to preclinical evaluation.

Conclusion

The this compound scaffold is a versatile and valuable starting point for the development of new therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, with promising results in the fields of oncology, inflammation, and infectious diseases. The data presented in this guide underscore the importance of this chemical moiety and provide a solid foundation for further research and drug development efforts. Future work will likely focus on optimizing the potency and selectivity of these derivatives, as well as exploring their potential in other disease areas.

References

An In-depth Technical Guide to 4-(4-Fluorophenyl)pyrimidin-2-amine Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(4-fluorophenyl)pyrimidin-2-amine derivatives and their analogs, a class of compounds with significant therapeutic potential. This document details their synthesis, biological activities, and mechanisms of action, with a focus on their role as kinase inhibitors in cancer therapy.

Core Synthesis Strategies

The synthesis of this compound derivatives typically involves the cyclization of a precursor containing the fluorophenyl group with a source of the aminopyrimidine ring, such as guanidine. A common and effective method is the reaction of a chalcone intermediate with guanidine hydrochloride.

A general synthetic route involves a Claisen-Schmidt condensation to form the chalcone, followed by cyclization. For instance, (E)-1-(4-morpholinophenyl)-3-aryl-prop-2-en-1-ones can be synthesized by reacting 1-(4-morpholinophenyl)ethanone with a substituted benzaldehyde in the presence of sodium hydroxide. Subsequent treatment of this intermediate with guanidine nitrate in refluxing ethanol yields the desired 4-(4-morpholinophenyl)-6-aryl-pyrimidin-2-amines.[1]

Another established method for synthesizing N-arylpyrimidin-2-amine derivatives is through a palladium-catalyzed Buchwald-Hartwig amination. This approach allows for the coupling of an aminopyrimidine with an aryl bromide to introduce diverse substitutions on the amino group.[2]

General Experimental Protocol for Chalcone Cyclization

A mixture of a substituted chalcone (0.01 mol) and guanidine hydrochloride (0.01 mol) is refluxed in dimethylformamide (DMF) for 6-7 hours at 50-60°C. Upon completion, the reaction mixture is poured into ice-cold water to precipitate the product. The resulting solid is filtered, dried, and recrystallized from a suitable solvent like methanol to yield the 4,6-disubstituted-pyrimidin-2-amine derivative.[3]

Biological Activity and Therapeutic Potential

Derivatives of this compound have demonstrated a wide spectrum of biological activities, with a significant focus on their role as inhibitors of various protein kinases implicated in cancer and other diseases. These compounds have also been investigated for their antimicrobial and anti-inflammatory properties.[1][4]

Kinase Inhibition

The pyrimidine scaffold is a well-established pharmacophore in the development of kinase inhibitors, with several FDA-approved drugs based on this core structure.[5] The this compound core has been explored for its inhibitory activity against a range of kinases, including:

  • Anaplastic Lymphoma Kinase (ALK): Dual inhibitors of ALK and histone deacetylases (HDACs) based on a 2,4-pyrimidinediamine scaffold have shown potent antiproliferative activity in ALK-positive cancer cells.[6]

  • Fibroblast Growth Factor Receptors (FGFRs): Aminopyrimidine derivatives have been developed as selective inhibitors of FGFR4 for the treatment of hepatocellular carcinoma.[7]

  • Proline-rich Tyrosine Kinase 2 (PYK2): Diaminopyrimidine-based compounds have been synthesized as potent and selective inhibitors of PYK2.[8]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Pyrrolotriazine derivatives bearing a difluorophenylamino group at the C-4 position have been identified as low nanomolar inhibitors of VEGFR-2.[9]

  • Cyclin-Dependent Kinase 2 (CDK2): N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives have been discovered as potent and selective CDK2 inhibitors with antiproliferative activity against various cancer cell lines.[10]

Anticancer Activity

The kinase inhibitory activity of these compounds translates to potent anticancer effects in various cancer cell lines. Studies have demonstrated that these derivatives can induce cell cycle arrest, apoptosis, and inhibit cell proliferation and migration.[6][10][11] For example, a dual ALK/HDAC inhibitor, compound 12a , exhibited IC50 values ranging from 0.0003 to 0.01 μM against different cancer cell lines.[6]

Quantitative Biological Data

The following tables summarize the in vitro biological activities of selected this compound analogs and related pyrimidine derivatives.

Compound ID/SeriesTarget/Cell LineAssay TypeIC50/GI50 (µM)Reference
Compound 12a SK-N-BE(2) (neuroblastoma)Antiproliferation0.0003 - 0.01[6]
Compound 12a A549 (lung cancer)Antiproliferation0.0003 - 0.01[6]
Compound 12a MDA-MB-231 (breast cancer)Antiproliferation0.0003 - 0.01[6]
Compound 12a HepG2 (liver cancer)Antiproliferation0.0003 - 0.01[6]
Compound 15 A2780 (ovarian cancer)Antiproliferation0.127 - 0.560[10]
Compound 15 OVCAR5 (ovarian cancer)Antiproliferation0.127 - 0.560[10]
Pyrrolotriazine 37 VEGFR-2Kinase InhibitionLow nanomolar[9]
Indazol-pyrimidine 4f MCF-7 (Breast Cancer)MTT Assay1.629[12]
Indazol-pyrimidine 4i MCF-7 (Breast Cancer)MTT Assay1.841[12]
Compound IDTarget KinaseInhibition AssayKᵢ (µM)Reference
Compound 15 CDK2Kinase Inhibition0.005[10]

Mechanism of Action and Signaling Pathways

The primary mechanism of action for many this compound derivatives is the inhibition of protein kinases that are crucial for cancer cell survival and proliferation. By blocking the ATP-binding site of these kinases, these compounds can disrupt downstream signaling pathways.

Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway plays a critical role in embryonic development and its aberrant activation is implicated in several cancers. Pyrimidine-based inhibitors have been developed to target this pathway.[11]

Hedgehog_Signaling_Pathway PTCH1 PTCH1 SMO SMO PTCH1->SMO SUFU SUFU SMO->SUFU GLI GLI SUFU->GLI Target_Genes Target Gene Expression GLI->Target_Genes Hedgehog_Ligand Hedgehog Ligand Hedgehog_Ligand->PTCH1 Pyrimidine_Inhibitor 4-(4-Fluorophenyl)pyrimidin- 2-amine Derivative Pyrimidine_Inhibitor->SMO

Caption: Inhibition of the Hedgehog signaling pathway by a this compound derivative.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete culture medium

  • This compound derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.[13]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.[13]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[13]

MTT_Assay_Workflow A Seed Cells in 96-well plate B Treat with Pyrimidine Derivative A->B C Incubate (48-72h) B->C D Add MTT Solution C->D E Incubate (4h) D->E F Solubilize Formazan with DMSO E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 G->H

Caption: Workflow for the MTT cell viability assay.

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantitative analysis of cell cycle distribution in cells treated with the test compounds.

Materials:

  • Cancer cells treated with the this compound derivative

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Cell Treatment and Harvesting: Seed and treat cancer cells with the test compound for the desired time. Harvest the cells by trypsinization and collect them by centrifugation.

  • Fixation: Wash the cells with ice-cold PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.[14][15]

  • Staining: Wash the fixed cells with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.[14][16]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.[16]

  • Data Analysis: The percentage of cells in G0/G1, S, and G2/M phases are quantified using appropriate cell cycle analysis software.[17]

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cells treated with the this compound derivative

  • Annexin V-FITC

  • Propidium Iodide (PI)

  • 1X Binding Buffer

  • Flow cytometer

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the test compound, then harvest and wash the cells.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension.[16][18]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[16]

  • Analysis: Add 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[16]

  • Data Presentation: The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic) is quantified.[16]

Apoptosis_Assay_Workflow A Treat Cells with Pyrimidine Derivative B Harvest and Wash Cells A->B C Resuspend in Binding Buffer B->C D Add Annexin V-FITC and PI C->D E Incubate (15 min, dark) D->E F Analyze by Flow Cytometry E->F G Quantify Cell Populations F->G

Caption: Workflow for the Annexin V/PI apoptosis assay.

Conclusion

The this compound scaffold represents a versatile and promising core for the development of novel therapeutic agents, particularly in the field of oncology. The synthetic accessibility of these compounds, coupled with their potent and often selective biological activities, makes them attractive candidates for further investigation and optimization. This technical guide provides a foundational understanding of the synthesis, biological evaluation, and mechanism of action of these important derivatives, serving as a valuable resource for researchers in the field of drug discovery and development.

References

Potential Therapeutic Target: Thymidine Monophosphate Kinase (TMPKmt)

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the therapeutic potential of 4-(4-Fluorophenyl)pyrimidin-2-amine reveals its promise primarily as an anti-tubercular agent, with broader implications for its chemical class in anti-inflammatory and anti-cancer applications. This technical guide synthesizes the available data on its mechanism of action, biological activity, and the experimental protocols used for its evaluation.

The primary identified potential therapeutic target for pyrimidine analogs, including those with a 4-(4-fluorophenyl) substitution, is Mycobacterium tuberculosis thymidine monophosphate kinase (TMPKmt). This enzyme is a crucial component in the DNA synthesis pathway of the bacterium, making it an attractive target for the development of new anti-tubercular drugs.

Mechanism of Action

This compound and its analogs are hypothesized to act as inhibitors of TMPKmt. By binding to the enzyme, they block its catalytic activity, which in turn disrupts the synthesis of thymidine triphosphate (TTP), an essential precursor for DNA replication. This inhibition of DNA synthesis ultimately leads to the cessation of bacterial growth and proliferation. In silico molecular docking studies have been employed to model the interaction between these pyrimidine derivatives and the active site of the TMPKmt enzyme, providing insights into the specific binding modes and the structural features that contribute to their inhibitory activity.

Quantitative Data

While specific quantitative data for the exact molecule this compound is not extensively available in the public domain, a study on a series of its analogs provides valuable insights into their anti-tubercular efficacy. The following table summarizes the in vitro antitubercular activity of synthesized pyrimidine analogs.

Compound IDSubstituent on Phenyl RingMinimum Inhibitory Concentration (MIC) in μM
PM24-Chloro0.2
PM44-Nitro0.2

Note: The above data is for analogs of this compound and is presented to illustrate the potential potency of this chemical class.

Experimental Protocols

In Vitro Antitubercular Activity Screening

The antitubercular activity of the pyrimidine analogs was assessed using the Microplate Alamar Blue Assay (MABA).

Protocol:

  • Preparation of Bacterial Culture: Mycobacterium tuberculosis H37Rv strain is grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).

  • Compound Preparation: Test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions, which are then serially diluted in Middlebrook 7H9 broth to achieve the desired concentrations.

  • Assay Setup: In a 96-well microplate, the bacterial suspension is added to wells containing the serially diluted compounds. Control wells containing bacteria with no compound and wells with media only are also included.

  • Incubation: The microplate is incubated at 37°C for 5-7 days.

  • Addition of Alamar Blue: After the incubation period, a solution of Alamar Blue is added to each well.

  • Second Incubation: The plate is incubated again for 24 hours.

  • Data Analysis: The color change from blue to pink, indicating bacterial growth, is observed visually and can be quantified by measuring the absorbance at 570 nm and 600 nm using a microplate reader. The MIC is determined as the lowest concentration of the compound that prevents a color change.

Molecular Docking

In silico studies were conducted to predict the binding affinity and interaction of the pyrimidine derivatives with the TMPKmt enzyme.

Protocol:

  • Protein Preparation: The three-dimensional crystal structure of Mycobacterium tuberculosis TMPK is obtained from the Protein Data Bank (PDB). The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: The 2D structures of the pyrimidine analogs are drawn and converted to 3D structures. Energy minimization is performed to obtain stable conformations.

  • Docking Simulation: Molecular docking software, such as AutoDock, is used to perform the docking simulation. The prepared ligands are docked into the active site of the prepared protein.

  • Analysis of Results: The docking results are analyzed to determine the binding energies and to visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligands and the amino acid residues in the active site of the enzyme.

Signaling Pathways and Experimental Workflows

Experimental Workflow for Antitubercular Drug Screening

G cluster_0 In Vitro Screening cluster_1 In Silico Analysis A Bacterial Culture (M. tuberculosis H37Rv) C Microplate Alamar Blue Assay (MABA) A->C B Serial Dilution of Compounds B->C D Incubation (37°C, 5-7 days) C->D E Addition of Alamar Blue D->E F Incubation (24 hours) E->F G Data Analysis (MIC Determination) F->G H Protein Preparation (TMPKmt) J Molecular Docking H->J I Ligand Preparation (Pyrimidine Analogs) I->J K Analysis of Binding Interactions J->K

Caption: Workflow for antitubercular drug screening.

Inhibition of DNA Synthesis Pathway

G Thymidine Thymidine TMP TMP Thymidine->TMP Thymidine Kinase TDP TDP TMP->TDP TMPKmt TTP TTP TDP->TTP NDP Kinase DNA Synthesis DNA Synthesis TTP->DNA Synthesis This compound This compound TMPKmt TMPKmt This compound->TMPKmt Inhibition

Caption: Inhibition of the DNA synthesis pathway.

Broader Therapeutic Potential

The pyrimidine scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. While the direct evidence for this compound is centered on its anti-tubercular potential, related compounds have shown promise in other therapeutic areas:

  • Anti-inflammatory Activity: Pyrimidine derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes and other inflammatory mediators.

  • Anti-cancer Activity: Various pyrimidine analogs have been developed as kinase inhibitors, targeting signaling pathways involved in cancer cell proliferation and survival.

Further research is warranted to explore the full therapeutic potential of this compound and to elucidate its activity against a broader range of biological targets.

In Silico Modeling of 4-(4-Fluorophenyl)pyrimidin-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Fluorophenyl)pyrimidin-2-amine is a versatile heterocyclic compound that serves as a crucial building block in the development of novel therapeutic agents. Its pyrimidine core is a common scaffold in medicinal chemistry, known for its ability to interact with a variety of biological targets. The presence of a 4-fluorophenyl group can significantly enhance its biological activity, making it a valuable candidate for drug discovery, particularly in the areas of oncology and inflammatory diseases. This technical guide provides a comprehensive overview of the in silico modeling of this compound, offering insights into its potential biological targets, methodologies for computational analysis, and illustrative data.

Recent research has highlighted the potential of pyrimidine derivatives as inhibitors of various kinases, including Cyclin-Dependent Kinases (CDKs) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are key regulators of cell cycle progression and angiogenesis, respectively.[1][2] In silico techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations are powerful tools to explore the interactions of small molecules like this compound with these targets, predict their activity, and guide the design of more potent and selective inhibitors.[3][4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for its pharmacokinetic and pharmacodynamic profile.

PropertyValueSource
Molecular FormulaC₁₀H₈FN₃Chem-Impex[5]
Molecular Weight189.19 g/mol Chem-Impex[5]
Melting Point160-167 °CChem-Impex[5]
PubChem ID605125Chem-Impex[5]

Potential Biological Targets and Signaling Pathways

Based on the known activities of structurally similar pyrimidine derivatives, this compound is predicted to target protein kinases involved in cell cycle regulation and signal transduction.

Cyclin-Dependent Kinase (CDK) Pathway

CDKs are key enzymes that control the progression of the cell cycle. Their dysregulation is a hallmark of cancer, making them attractive therapeutic targets. The pyrimidine scaffold is a known hinge-binding motif for many kinase inhibitors.

CDK_Pathway cluster_cell_cycle Cell Cycle Progression cluster_regulation CDK Regulation G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 CDK46 CDK4/6 CDK46_CyclinD Active Complex CDK46->CDK46_CyclinD CyclinD Cyclin D CyclinD->CDK46_CyclinD Activates CDK2 CDK2 CDK2_CyclinE Active Complex CDK2->CDK2_CyclinE CyclinE Cyclin E CyclinE->CDK2_CyclinE Activates CDK1 CDK1 CDK1_CyclinB Active Complex CDK1->CDK1_CyclinB CyclinB Cyclin B CyclinB->CDK1_CyclinB Activates CDK46_CyclinD->G1 Phosphorylates Rb (Promotes G1 progression) CDK2_CyclinE->S Initiates DNA Replication (G1/S Transition) CDK1_CyclinB->M Initiates Mitosis (G2/M Transition) Inhibitor 4-(4-Fluorophenyl) pyrimidin-2-amine Inhibitor->CDK46 Potential Inhibition Inhibitor->CDK2 Inhibition

Figure 1: Simplified CDK signaling pathway and potential inhibition points.

In Silico Modeling Workflow

A typical computational workflow for investigating the interaction of this compound with a protein target is outlined below.

modeling_workflow cluster_prep Preparation cluster_analysis Computational Analysis cluster_validation Validation and Design target_id Target Identification (e.g., CDK2) protein_prep Protein Preparation (PDB structure retrieval, protonation, optimization) target_id->protein_prep ligand_prep Ligand Preparation (3D structure generation, energy minimization) docking Molecular Docking (Predict binding pose and affinity) ligand_prep->docking protein_prep->docking qsar QSAR Analysis (Relate structure to activity) docking->qsar md_sim Molecular Dynamics (Simulate dynamic interactions) docking->md_sim sar Structure-Activity Relationship (SAR) Analysis qsar->sar binding_energy Binding Free Energy Calculation md_sim->binding_energy binding_energy->sar lead_opt Lead Optimization (Design of new derivatives) sar->lead_opt

Figure 2: General workflow for in silico modeling of small molecule inhibitors.

Experimental Protocols

Detailed methodologies for key in silico experiments are provided below, adapted from studies on similar pyrimidine derivatives.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.

Protocol:

  • Protein Preparation:

    • Obtain the 3D crystal structure of the target protein (e.g., CDK2, PDB ID: 1HCK) from the Protein Data Bank.

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogen atoms and assign appropriate protonation states to amino acid residues.

    • Perform energy minimization of the protein structure to relieve any steric clashes.[6]

  • Ligand Preparation:

    • Generate the 3D structure of this compound using a chemical drawing tool.

    • Perform geometry optimization and energy minimization using a suitable force field (e.g., MMFF94).

  • Docking Simulation:

    • Define the binding site on the protein, typically based on the location of the co-crystallized ligand or through cavity detection algorithms.

    • Use a docking program (e.g., AutoDock, GOLD) to dock the prepared ligand into the defined binding site.

    • Generate multiple binding poses and rank them based on a scoring function that estimates the binding affinity.[6]

  • Analysis:

    • Visualize the top-ranked docking poses to analyze the binding interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) with the key amino acid residues in the active site.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity.

Protocol:

  • Data Set Collection:

    • Compile a dataset of pyrimidine derivatives with their experimentally determined biological activities (e.g., IC₅₀ values) against a specific target.[4]

  • Descriptor Calculation:

    • For each molecule in the dataset, calculate a variety of molecular descriptors that quantify its physicochemical properties (e.g., electronic, steric, hydrophobic).

  • Model Development:

    • Divide the dataset into a training set and a test set.

    • Use statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms to build a QSAR model that correlates the descriptors with the biological activity for the training set.[1]

  • Model Validation:

    • Validate the predictive power of the QSAR model using the test set and statistical metrics such as the correlation coefficient (R²) and the predictive R² (R²_pred).[2]

Illustrative Quantitative Data

Compound IDTarget KinaseIC₅₀ (nM)Predicted Binding Energy (kcal/mol)Key Interacting ResiduesReference
Pyrimidine Derivative 1CDK215.2-8.5Leu83, Glu81, Phe80[7]
Pyrimidine Derivative 2CDK425.6-8.1Val96, His95, Thr102[7]
Pyrimidine Derivative 3CDK630.1-7.9Val101, His100, Asp99[2]
Pyrimidine Derivative 4VEGFR-245.8-7.5Cys919, Asp1046, Glu885[1]

Note: The data in this table is for illustrative purposes and represents typical values for pyrimidine derivatives against various kinases.

Conclusion

In silico modeling provides a powerful and resource-efficient approach to investigate the therapeutic potential of this compound. By leveraging techniques such as molecular docking, QSAR, and molecular dynamics, researchers can gain valuable insights into its mechanism of action, predict its biological activity, and guide the rational design of novel and more effective drug candidates. The methodologies and illustrative data presented in this guide serve as a foundation for further computational and experimental exploration of this promising compound and its derivatives in the pursuit of new therapies for cancer and other diseases.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-(4-Fluorophenyl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the synthesis of 4-(4-Fluorophenyl)pyrimidin-2-amine, a valuable intermediate in the development of pharmaceuticals, particularly for anti-cancer and anti-inflammatory applications[1]. The described method is a robust and efficient approach for laboratory-scale preparation, adapted from established pyrimidine synthesis methodologies[2][3]. The protocol involves the condensation of a substituted chalcone with guanidine hydrochloride, a common and effective strategy for constructing the pyrimidine core.

Introduction

This compound is a key building block in medicinal chemistry[1]. The presence of the fluorophenyl group can enhance biological activity, making this compound a target of interest for the synthesis of kinase inhibitors and other therapeutic agents[1]. The synthesis protocol outlined below is based on the widely used reaction of an α,β-unsaturated ketone (chalcone) with guanidine to form the 2-aminopyrimidine ring system. This method is favored for its operational simplicity and the ready availability of starting materials.

Experimental Protocol

Reaction Scheme:

A general scheme for the synthesis involves a two-step process: the Claisen-Schmidt condensation to form the chalcone intermediate, followed by cyclocondensation with guanidine hydrochloride to yield the final product.

Step 1: Synthesis of (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one (4-Fluorochalcone)

  • Reagents and Solvents:

    • 4-Fluoroacetophenone

    • Benzaldehyde

    • Sodium Hydroxide (NaOH)

    • Ethanol (EtOH)

    • Water (H₂O)

  • Procedure: a. In a round-bottom flask, dissolve 4-fluoroacetophenone (1.0 eq) and benzaldehyde (1.0 eq) in ethanol. b. To this stirred solution, slowly add an aqueous solution of sodium hydroxide (40%) at a low temperature (0-5 °C)[2]. c. Continue stirring the reaction mixture at room temperature for 3-4 hours[2]. d. Monitor the reaction progress by Thin Layer Chromatography (TLC). e. Upon completion, pour the reaction mixture into cold water to precipitate the crude product. f. Collect the solid by filtration, wash thoroughly with water until the washings are neutral, and dry under vacuum. g. Recrystallize the crude product from ethanol to obtain the pure chalcone.

Step 2: Synthesis of 4-(4-Fluorophenyl)-6-phenylpyrimidin-2-amine

  • Reagents and Solvents:

    • (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one (from Step 1)

    • Guanidine Hydrochloride

    • Sodium Hydroxide (NaOH) or another suitable base

    • Dimethylformamide (DMF) or Ethanol (EtOH)

  • Procedure: a. In a round-bottom flask equipped with a reflux condenser, combine the chalcone from Step 1 (1.0 eq) and guanidine hydrochloride (1.5 eq) in a suitable solvent such as DMF or ethanol[2]. b. Add a base, such as sodium hydroxide, to the mixture. c. Heat the reaction mixture to reflux (typically 50-100 °C depending on the solvent) and maintain for 6-8 hours[2]. d. Monitor the reaction by TLC. e. After the reaction is complete, cool the mixture to room temperature. f. Pour the reaction mixture into ice-cold water to precipitate the crude product. g. Collect the solid by filtration, wash with water, and dry. h. Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound derivative.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of 4,6-disubstituted pyrimidin-2-amines, which can be expected for this protocol.

StepProductMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Melting Point (°C)
1(E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-oneC₁₅H₁₁FO226.2585-95Varies
24-(4-Fluorophenyl)-6-phenylpyrimidin-2-amineC₁₆H₁₂FN₃265.2950-70180-182[2]

Note: The specific yield and melting point will depend on the precise reaction conditions and the purity of the intermediates and final product.

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

Synthesis_Workflow Start1 Start: 4-Fluoroacetophenone & Benzaldehyde Reaction1 Claisen-Schmidt Condensation (EtOH, NaOH, 0-5°C, 3-4h) Start1->Reaction1 Workup1 Precipitation in Water, Filtration & Drying Reaction1->Workup1 Purification1 Recrystallization (EtOH) Workup1->Purification1 Intermediate Intermediate: 4-Fluorochalcone Purification1->Intermediate Start2 Start: 4-Fluorochalcone & Guanidine HCl Intermediate->Start2 Reaction2 Cyclocondensation (DMF/EtOH, Base, Reflux, 6-8h) Start2->Reaction2 Workup2 Precipitation in Water, Filtration & Drying Reaction2->Workup2 Purification2 Column Chromatography or Recrystallization Workup2->Purification2 FinalProduct Final Product: This compound Purification2->FinalProduct

Caption: Synthetic workflow for this compound.

Safety Precautions

  • All experimental procedures should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Handle all chemicals with care and refer to their respective Material Safety Data Sheets (MSDS) for specific handling, storage, and disposal instructions.

  • Reactions involving strong bases like sodium hydroxide should be performed with caution.

Conclusion

The protocol described provides a reliable and efficient method for the synthesis of this compound. This procedure is well-suited for laboratory-scale synthesis and can be adapted for the preparation of analogous compounds for structure-activity relationship (SAR) studies in drug discovery programs. The use of readily available starting materials and well-established reaction conditions makes this synthetic route attractive for medicinal chemistry applications.

References

Application Notes and Protocols for the Purification of 4-(4-Fluorophenyl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Fluorophenyl)pyrimidin-2-amine is a key intermediate in the synthesis of a variety of biologically active compounds, making it a molecule of significant interest in pharmaceutical research and development.[1] Its utility as a building block for targeted therapies, including kinase inhibitors for cancer treatment, necessitates the availability of highly purified material.[1] The presence of impurities can lead to undesirable side reactions, lower yields of the final product, and potential off-target effects in biological assays. Therefore, robust and efficient purification strategies are critical.

These application notes provide detailed protocols for common and effective purification techniques for this compound, including recrystallization and column chromatography. The selection of the appropriate method will depend on the nature and quantity of impurities present in the crude material. For instance, recrystallization is often suitable for removing small amounts of impurities from a solid product, while column chromatography is a more versatile technique for separating complex mixtures.

Purification Strategies Overview

A general workflow for the purification of this compound may involve an initial purification step to remove bulk impurities, followed by a final polishing step to achieve high purity. The choice of techniques can be guided by the scale of the purification and the desired final purity.

PurificationWorkflow Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Initial Purification ColumnChromatography Column Chromatography Crude->ColumnChromatography Complex Mixture PurityAnalysis1 Purity Analysis (e.g., TLC, HPLC) Recrystallization->PurityAnalysis1 PurityAnalysis2 Purity Analysis (e.g., TLC, HPLC) ColumnChromatography->PurityAnalysis2 PurityAnalysis1->ColumnChromatography Further Purification Needed PureProduct High-Purity Product (>98%) PurityAnalysis1->PureProduct Purity > 98% PurityAnalysis2->Recrystallization Final Polishing PurityAnalysis2->PureProduct Purity > 98%

Caption: General purification workflow for this compound.

Data Presentation: Comparison of Purification Methods

The following table summarizes representative data for the purification of a hypothetical 10-gram batch of crude this compound with an initial purity of 85%.

Purification MethodPurity Achieved (%)Yield (%)Solvent Consumption (mL/g crude)Throughput
Recrystallization>9870-8520-50High
Column Chromatography (Silica Gel)>9960-80100-200Low to Medium

Note: This data is illustrative and may vary depending on the specific impurities and experimental conditions.

Experimental Protocols

Protocol 1: Recrystallization

This method is effective for removing small amounts of impurities from a solid crude product. The choice of solvent is critical; the ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.

Materials:

  • Crude this compound

  • Ethanol (or other suitable solvent like isopropanol or acetonitrile)

  • Deionized water (as an anti-solvent if needed)

  • Erlenmeyer flask

  • Hot plate with magnetic stirrer

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.

  • Add a minimal amount of ethanol to the flask.

  • Gently heat the mixture on a hot plate with stirring until the solid dissolves completely.

  • If the solid does not dissolve, add small portions of hot ethanol until a clear solution is obtained.

  • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

  • If crystallization does not occur, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • For further precipitation, the flask can be placed in an ice bath for 30 minutes.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Column Chromatography

This technique is highly effective for separating the target compound from a mixture of impurities. The choice of the mobile phase is crucial for achieving good separation.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Glass column

  • Test tubes or fraction collector

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel in hexane.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Add a layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.

    • Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude product onto a small amount of silica gel.

    • Carefully apply the sample to the top of the column.

  • Elution:

    • Begin elution with a non-polar solvent system, such as 95:5 hexane:ethyl acetate.

    • Gradually increase the polarity of the mobile phase (e.g., to 90:10, 80:20 hexane:ethyl acetate) to elute the compound of interest. The exact gradient will depend on the impurities present and should be optimized using TLC.[2][3]

  • Fraction Collection and Analysis:

    • Collect fractions and monitor the elution using TLC with a UV lamp for visualization.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to obtain the purified this compound.

ColumnChromatography Start Start PrepColumn Prepare Silica Gel Slurry & Pack Column Start->PrepColumn LoadSample Load Crude Sample onto Column PrepColumn->LoadSample Elute Elute with Solvent Gradient (e.g., Hexane/Ethyl Acetate) LoadSample->Elute CollectFractions Collect Fractions Elute->CollectFractions TLC Analyze Fractions by TLC CollectFractions->TLC TLC->CollectFractions Continue Elution Combine Combine Pure Fractions TLC->Combine Pure Fractions Identified Evaporate Evaporate Solvent Combine->Evaporate End Pure Product Evaporate->End

Caption: Workflow for column chromatography purification.

Conclusion

The protocols described provide robust methods for the purification of this compound. The choice between recrystallization and column chromatography will depend on the specific requirements of the research or development project, including the initial purity of the crude material and the desired final purity and yield. For optimal results, it is recommended to perform small-scale trials to determine the best conditions before proceeding with a large-scale purification. The purity of the final product should always be confirmed by appropriate analytical techniques such as HPLC, NMR, and mass spectrometry.

References

Application Notes and Protocols for the Characterization of 4-(4-Fluorophenyl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analytical characterization of 4-(4-Fluorophenyl)pyrimidin-2-amine, a key intermediate in pharmaceutical synthesis. The following methods are described: High-Performance Liquid Chromatography (HPLC) for purity assessment, Gas Chromatography-Mass Spectrometry (GC-MS) for impurity profiling, and Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy for structural elucidation and confirmation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for determining the purity of this compound and for quantifying the analyte in various sample matrices. A reversed-phase HPLC method is recommended for this compound.

Experimental Protocol: HPLC Analysis

Objective: To determine the purity of this compound using a reversed-phase HPLC method with UV detection.

Instrumentation:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or deionized)

  • Formic acid or trifluoroacetic acid (for mobile phase modification)

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of an aqueous component (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol). A common starting point is a gradient elution from 70:30 (Aqueous:Organic) to 30:70 over 20 minutes.

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of working standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh and dissolve the sample containing this compound in the same solvent as the standard to a known concentration.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm

    • Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Data Analysis: Determine the retention time and peak area of the analyte. Calculate the purity of the sample by comparing the peak area of the analyte to the total peak area of all components in the chromatogram.

Data Presentation:

ParameterRecommended Condition
Chromatograph High-Performance Liquid Chromatograph with UV/Vis or Photodiode Array (PDA) Detector
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile and Water with 0.1% Formic Acid (Gradient)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Workflow for HPLC Analysis of this compound

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation Injection Inject into HPLC System MobilePhase->Injection StandardPrep Standard Solution Preparation StandardPrep->Injection SamplePrep Sample Solution Preparation SamplePrep->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection UV Detection (254 nm) Chromatography->Detection Integration Peak Integration Detection->Integration Calculation Purity Calculation Integration->Calculation Report Generate Report Calculation->Report

Caption: Workflow for HPLC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification of volatile impurities in this compound. Due to the polarity of the amine group, derivatization may be necessary to improve volatility and chromatographic performance.

Experimental Protocol: GC-MS Analysis

Objective: To identify and quantify volatile impurities in this compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

  • Data acquisition and processing software with a mass spectral library (e.g., NIST)

Reagents:

  • Anhydrous solvent (e.g., pyridine, acetonitrile)

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

  • This compound sample

Procedure:

  • Derivatization and Sample Preparation:

    • In a sealed vial, dissolve a known amount of the this compound sample in an anhydrous solvent.

    • Add the derivatizing agent (e.g., BSTFA) and a catalyst if required (e.g., pyridine).

    • Heat the mixture (e.g., at 70°C for 30 minutes) to complete the derivatization.

  • GC-MS Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Initial temperature: 100 °C, hold for 2 minutes. Ramp: 15 °C/min to 280 °C. Hold at 280 °C for 5 minutes.

    • Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 50-500

  • Analysis: Inject the derivatized sample into the GC-MS system.

  • Data Analysis: Identify the peaks by comparing their mass spectra with a reference library (e.g., NIST).

Data Presentation:

ParameterRecommended Condition
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier Gas Helium (1.0 mL/min)
Injector Temperature 250 °C
Oven Program 100 °C (2 min), then 15 °C/min to 280 °C (5 min)
Ionization Mode Electron Ionization (EI, 70 eV)
Mass Range m/z 50-500

Workflow for GC-MS Analysis of this compound

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Dissolution Dissolve Sample Derivatization Derivatization (e.g., with BSTFA) Dissolution->Derivatization Injection Inject into GC-MS System Derivatization->Injection Separation GC Separation Injection->Separation Ionization EI Ionization Separation->Ionization MassAnalysis Mass Analysis Ionization->MassAnalysis LibrarySearch Mass Spectral Library Search MassAnalysis->LibrarySearch Identification Impurity Identification LibrarySearch->Identification Report Generate Report Identification->Report

Caption: Workflow for GC-MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for the structural elucidation and confirmation of this compound. Both ¹H and ¹³C NMR should be performed. The following data is for a closely related compound, 4-(4-Fluorophenyl)-6-(4-morpholinophenyl)pyrimidin-2-amine, and can be used for comparative purposes[1].

Experimental Protocol: NMR Analysis

Objective: To confirm the chemical structure of this compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • Tetramethylsilane (TMS) as an internal standard

  • This compound sample

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent in an NMR tube. Add a small amount of TMS.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using standard parameters.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using standard parameters, including broadband proton decoupling.

  • Data Processing: Process the spectra (Fourier transform, phase correction, and baseline correction) and reference the chemical shifts to TMS (0.00 ppm).

Reference ¹H and ¹³C NMR Data for 4-(4-Fluorophenyl)-6-(4-morpholinophenyl)pyrimidin-2-amine[1]:

NucleusChemical Shift (δ ppm)MultiplicityAssignment
¹H NMR 7.30–8.03mAromatic-H
5.29sNH₂
3.87–3.88tO(CH₂)₂
3.34–3.36tN(CH₂)₂
¹³C NMR 164.4sC-4
164.2sC-6
163.8sC-2
154.0, 140.6sipso-C
126.5–140.0mAromatic-C
103.5sC-5
67.3sO(CH₂)₂
46.6sN(CH₂)₂

Workflow for NMR Analysis of this compound

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Dissolve Dissolve Sample in Deuterated Solvent Transfer Transfer to NMR Tube Dissolve->Transfer H1_Acq ¹H NMR Acquisition Transfer->H1_Acq C13_Acq ¹³C NMR Acquisition Transfer->C13_Acq Processing Spectral Processing H1_Acq->Processing C13_Acq->Processing Assignment Peak Assignment Processing->Assignment Interpretation Structural Interpretation Assignment->Interpretation

Caption: Workflow for NMR analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the this compound molecule.

Experimental Protocol: FTIR Analysis

Objective: To identify the functional groups in this compound.

Instrumentation:

  • FTIR spectrometer

  • Sample holder (e.g., KBr pellet press, ATR accessory)

Reagents:

  • Potassium bromide (KBr), spectroscopic grade

  • This compound sample

Procedure (KBr Pellet Method):

  • Sample Preparation: Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar. Grind the mixture to a fine powder.

  • Pellet Formation: Place the powder in a pellet press and apply pressure to form a transparent or translucent pellet.

  • Spectrum Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Reference IR Data for 4-(4-Fluorophenyl)-6-(4-morpholinophenyl)pyrimidin-2-amine[1]:

Wavenumber (cm⁻¹)Assignment
3434, 3200N-H stretching (amine)
2967, 2923C-H stretching (aliphatic)
1624, 1599C=N and C=C stretching (pyrimidine and aromatic rings)
1226C-N stretching
928, 815, 645C-H bending (aromatic)

Workflow for FTIR Analysis of this compound

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Spectrum Acquisition cluster_analysis Data Analysis Mixing Mix Sample with KBr Pelletizing Form KBr Pellet Mixing->Pelletizing Acquire Acquire FTIR Spectrum Pelletizing->Acquire Identify Identify Characteristic Bands Acquire->Identify Interpret Interpret Functional Groups Identify->Interpret

Caption: Workflow for FTIR analysis.

References

Application Notes and Protocols for Kinase Inhibitor Screening: 4-(4-Fluorophenyl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of specific protein substrates. Their dysregulation is a known driver of numerous diseases, most notably cancer, making them a primary focus for therapeutic intervention. The pyrimidine scaffold is a well-established and privileged structure in the development of kinase inhibitors, with several FDA-approved drugs built upon this core.[1][2] The aminopyrimidine substructure, in particular, is adept at forming key hydrogen bonds with the hinge region of the kinase ATP-binding site.[1]

This document provides detailed application notes and standardized protocols for the use of 4-(4-Fluorophenyl)pyrimidin-2-amine in kinase inhibitor screening campaigns. While comprehensive public data on this specific molecule is limited, the methodologies outlined are based on established practices for analogous pyrimidine-based kinase inhibitors and are designed to enable researchers to effectively characterize its inhibitory potential and selectivity profile.

Compound Profile: this compound

  • Structure:

    • A pyrimidine core substituted with a 2-amino group and a 4-(4-fluorophenyl) group. The 2-aminopyrimidine moiety is a common hinge-binding motif in many kinase inhibitors.

  • Potential Targets:

    • Based on the activity of similar aminopyrimidine analogs, potential kinase targets for this compound include, but are not limited to, Janus Kinases (JAKs), Aurora Kinases, and Cyclin-Dependent Kinases (CDKs).[1][3][4][5][6] A broad initial screening panel is recommended to identify primary targets.

Data Presentation: Kinase Inhibition Profile

Effective data management is crucial for comparing the potency and selectivity of kinase inhibitors. The following table provides a template for summarizing the inhibitory activity of this compound against a panel of kinases.

Table 1: Inhibitory Activity of this compound Against a Panel of Selected Kinases

Kinase TargetIC50 (nM)Assay TypeNotes
JAK2[Insert Value]ADP-GloExample tyrosine kinase
Aurora Kinase A[Insert Value]Z'-LYTEExample serine/threonine kinase
Aurora Kinase B[Insert Value]Z'-LYTEAssess selectivity within a family
CDK2[Insert Value]LanthaScreenExample cell cycle kinase
VEGFR2[Insert Value]HTRFExample receptor tyrosine kinase
[Additional Kinase][Insert Value][Specify Assay]

IC50 values should be determined from a minimum of two independent experiments, with each concentration tested in duplicate.

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase using a luminescence-based assay that quantifies ATP consumption. The ADP-Glo™ Kinase Assay is a widely used commercial kit for this purpose.[7]

Materials:

  • This compound

  • Purified kinase of interest (e.g., JAK2)

  • Kinase-specific substrate peptide

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)[7]

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a serial dilution series (e.g., 11-point, 3-fold dilutions) in DMSO.

    • Further dilute the compound solutions in the kinase assay buffer to the desired starting concentration. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid affecting enzyme activity.[8]

  • Assay Setup:

    • Add diluted compounds to the wells of the assay plate.

    • Include wells for a positive control (DMSO vehicle, representing 0% inhibition) and a negative control (no enzyme, representing 100% inhibition).

  • Kinase Reaction:

    • Prepare the kinase reaction mixture containing the purified kinase and its specific substrate in the kinase assay buffer.

    • Initiate the kinase reaction by adding ATP to all wells.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes). The incubation time should be optimized to be within the linear range of the reaction.[7][9]

  • Signal Detection:

    • Add an equal volume of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[7]

    • Add Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP, which is then used by luciferase to produce light.

    • Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.[7]

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.

    • Calculate the percent inhibition for each concentration relative to the controls.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Cell-Based Assay for Target Engagement (NanoBRET™)

This protocol determines the ability of a compound to bind to its kinase target within a cellular environment.[1] The NanoBRET™ Target Engagement Assay is a proximity-based assay that measures compound binding by detecting energy transfer from a NanoLuc® luciferase-tagged kinase to a fluorescent energy transfer tracer.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Expression vector for the kinase of interest fused to NanoLuc® luciferase

  • NanoBRET™ Tracer

  • Opti-MEM™ I Reduced Serum Medium

  • This compound

  • White, 96-well assay plates

Procedure:

  • Cell Preparation:

    • Transfect HEK293 cells with the NanoLuc®-kinase fusion vector and seed them into the assay plate.

    • Incubate for 24-48 hours to allow for protein expression.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in Opti-MEM™.

    • Add the diluted compound to the cells and incubate for a predetermined period (e.g., 2 hours) at 37°C in a CO2 incubator.

  • Tracer Addition and Signal Detection:

    • Add the NanoBRET™ Tracer to all wells.

    • Equilibrate the plate for a short period.

    • Measure the filtered luminescence at two wavelengths (e.g., 460 nm and >610 nm) using a plate reader equipped for BRET measurements.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio by dividing the acceptor emission signal by the donor emission signal.

    • Plot the NanoBRET™ ratio against the compound concentration to determine the IC50 value, which reflects the compound's apparent affinity for the target kinase in live cells.

Visualizations

G cluster_0 Experimental Workflow: In Vitro Kinase Inhibition A Compound Dilution B Add Compound to Plate A->B C Add Kinase/Substrate Mix B->C D Initiate with ATP & Incubate C->D E Stop Reaction & Deplete ATP (ADP-Glo Reagent) D->E F Generate Luminescence (Kinase Detection Reagent) E->F G Read Luminescence F->G H Data Analysis (IC50) G->H

Caption: Workflow for an in vitro kinase inhibition assay.

G cluster_1 Simplified JAK/STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates P_STAT p-STAT (Dimer) STAT->P_STAT Nucleus Nucleus P_STAT->Nucleus Translocates to Gene Gene Transcription P_STAT->Gene Regulates Inhibitor 4-(4-Fluorophenyl) pyrimidin-2-amine Inhibitor->JAK Inhibits ATP Binding

Caption: Simplified JAK/STAT signaling pathway.

References

Application Notes and Protocols: 4-(4-Fluorophenyl)pyrimidin-2-amine as a Scaffold in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-(4-fluorophenyl)pyrimidin-2-amine scaffold is a privileged structure in medicinal chemistry, serving as a versatile core for the design of potent and selective inhibitors of various protein kinases. Its inherent structural features allow for targeted modifications to optimize potency, selectivity, and pharmacokinetic properties. This document provides an overview of its applications, quantitative data for select derivatives, detailed experimental protocols, and visualizations of relevant signaling pathways.

I. Introduction to the this compound Scaffold

The 2-aminopyrimidine core is a well-established pharmacophore that mimics the adenine base of ATP, enabling competitive inhibition at the ATP-binding site of kinases. The addition of a 4-(4-fluorophenyl) group provides a key interaction point within the hydrophobic regions of the kinase active site. The fluorine atom can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability. This scaffold has been successfully employed in the development of inhibitors for several important kinase targets implicated in cancer and inflammatory diseases.

II. Applications in Drug Design

Derivatives of the this compound scaffold have demonstrated significant inhibitory activity against a range of protein kinases, leading to their investigation as potential therapeutics for various diseases, primarily cancer.

Key Therapeutic Areas:

  • Oncology: As inhibitors of critical kinases involved in cell proliferation, survival, and angiogenesis, such as:

    • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

    • Aurora Kinases

    • Janus Kinase 2 (JAK2)

  • Inflammation: By targeting kinases involved in inflammatory signaling cascades.

III. Quantitative Data for this compound Derivatives

The following tables summarize the in vitro biological activity of representative compounds featuring the core scaffold.

Compound IDTarget KinaseIC50 (µM)Cell LineReference
1 VEGFR-2Data Not Available-[1]
2 Aurora A0.008 (Ki, nM)-[2]
3 JAK20.0576-[3]

Note: The provided data is for derivatives where the this compound is part of a larger chemical entity. The specific substitutions on the pyrimidine ring and the 2-amino group significantly influence the potency.

IV. Experimental Protocols

A. General Synthesis of 4-(4-Fluorophenyl)-6-arylpyrimidin-2-amines

This protocol is adapted from the synthesis of 4-(4-morpholinophenyl)-6-arylpyrimidin-2-amines and can be modified for the synthesis of various derivatives.[4]

Step 1: Synthesis of (E)-1-(4-fluorophenyl)-3-arylprop-2-en-1-one (Chalcone)

  • Dissolve 1-(4-fluorophenyl)ethanone (1 equivalent) and a substituted benzaldehyde (1 equivalent) in ethanol.

  • Add an aqueous solution of sodium hydroxide (e.g., 40%) dropwise to the stirred solution at room temperature.

  • Continue stirring for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the chalcone.

  • Filter the solid, wash with water, and dry. Recrystallize from a suitable solvent if necessary.

Step 2: Synthesis of 4-(4-Fluorophenyl)-6-arylpyrimidin-2-amine

  • To a solution of the chalcone from Step 1 (1 equivalent) in ethanol, add guanidine nitrate (1 equivalent) and sodium hydroxide.

  • Reflux the reaction mixture for 8 hours.

  • Monitor the reaction by TLC.

  • After cooling, pour the mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • Purify the crude product by column chromatography on silica gel.

B. In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol provides a general method for assessing the inhibitory activity of compounds against a target kinase, such as JAK2.

Materials:

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% BSA)

  • Recombinant kinase (e.g., JAK2)

  • Peptide substrate for the kinase

  • ATP

  • Test compounds dissolved in DMSO

  • ATP detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well white microplates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the test compounds to the appropriate wells. Include wells with DMSO only as a vehicle control (100% activity) and wells without the kinase as a background control (0% activity).

  • Prepare a master mix containing the kinase, peptide substrate, and assay buffer.

  • Add the master mix to all wells except the background control.

  • Initiate the kinase reaction by adding ATP to all wells.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and measure the remaining ATP by adding the ATP detection reagent according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

C. Cell Proliferation Assay (MTT Assay)

This assay determines the effect of the compounds on the viability of cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., A549, HCT116)

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO).

  • Incubate the cells for 48-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (growth inhibition 50) value.

V. Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by this compound derivatives and a general experimental workflow.

G cluster_synthesis Synthesis Workflow cluster_screening Screening Workflow Chalcone Chalcone Synthesis Pyrimidine Pyrimidine Formation Chalcone->Pyrimidine Guanidine Nitrate Purification Purification Pyrimidine->Purification Characterization Characterization Purification->Characterization KinaseAssay In Vitro Kinase Assay Characterization->KinaseAssay Test Compounds CellAssay Cell-Based Assay KinaseAssay->CellAssay Active Hits LeadOpt Lead Optimization CellAssay->LeadOpt Confirmed Hits G cluster_pathway VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation Survival Migration ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor 4-(4-Fluorophenyl) pyrimidin-2-amine Derivative Inhibitor->VEGFR2 G

References

Application Notes and Protocols for Cell-Based Assays Using 4-(4-Fluorophenyl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Fluorophenyl)pyrimidin-2-amine is a versatile heterocyclic compound that serves as a key structural motif in the development of pharmacologically active agents. Its pyrimidine core is a common scaffold in a variety of kinase inhibitors, and the presence of the 4-fluorophenyl group can enhance binding affinity and selectivity to target proteins. This document provides detailed protocols for cell-based assays to evaluate the biological activity of this compound and its derivatives, with a focus on its potential as an anti-cancer and anti-inflammatory agent. The methodologies described herein are foundational for screening, characterizing, and advancing compounds of this class in drug discovery pipelines.

While specific quantitative data for the parent compound, this compound, is not extensively available in the public domain, the data presented in these application notes are derived from closely related derivatives and are intended to be representative of the anticipated biological activities.

Data Presentation

The inhibitory activities of this compound derivatives have been evaluated in both enzymatic and cell-based assays. The following tables summarize representative data for analogs, showcasing their potential as kinase inhibitors and their cytotoxic effects on various cancer cell lines.

Table 1: Representative Kinase Inhibitory Activity of this compound Derivatives

Kinase TargetDerivativeIC50 (nM)Assay Type
Aurora Kinase A4-chloro-2-fluorophenyl derivative38.6 ± 7.0Enzymatic
Aurora Kinase A4-chloro-3-fluorophenyl derivative52.2 ± 8.1Enzymatic
Janus Kinase 2 (JAK2)Phenyl-piperazine derivative21.7 ± 0.2Enzymatic
Janus Kinase 2 (JAK2)Fluorophenyl-piperazine derivative57.6 ± 1.2Enzymatic

Note: The data presented are for derivatives of this compound and serve as an indication of potential activity. Actual IC50 values for the parent compound may vary.

Table 2: Representative Anti-proliferative Activity of this compound Derivatives in Cancer Cell Lines

Cell LineCancer TypeDerivativeIC50 (µM)Assay Type
PC3Prostate Carcinomap-nitro substituent derivative80MTS Assay
MCF-7Breast Carcinomap-nitro substituent derivative100MTS Assay
HCT-116Colorectal Carcinoma2,4,6-trisubstituted pyrimidineNot SpecifiedNot Specified
MiaPaCa-2Pancreatic Cancer4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one1.95Cytotoxicity Assay

Note: The data presented are for derivatives of this compound and are intended to demonstrate the potential anti-proliferative effects. Actual IC50 values for the parent compound may vary.

Mandatory Visualizations

Signaling Pathway

G cluster_mitosis Mitotic Regulation cluster_outcome Cellular Outcome GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK AuroraA Aurora Kinase A RTK->AuroraA Activates Compound This compound (or derivative) Compound->AuroraA Inhibits PLK1 PLK1 AuroraA->PLK1 Phosphorylates & Activates Centrosome_Maturation Centrosome Maturation AuroraA->Centrosome_Maturation Spindle_Assembly Spindle Assembly AuroraA->Spindle_Assembly CyclinB_CDK1 Cyclin B/CDK1 PLK1->CyclinB_CDK1 Activates PLK1->Spindle_Assembly Mitosis Mitotic Progression CyclinB_CDK1->Mitosis Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Apoptosis Apoptosis

Caption: Putative signaling pathway of this compound as an Aurora Kinase A inhibitor.

Experimental Workflow

G start Start cell_culture Cell Seeding (e.g., 96-well plate) start->cell_culture incubation1 Overnight Incubation (37°C, 5% CO2) cell_culture->incubation1 compound_treatment Treatment with This compound (serial dilutions) incubation1->compound_treatment incubation2 Incubation (24, 48, or 72 hours) compound_treatment->incubation2 assay Perform Cell-Based Assay incubation2->assay mtt MTT/MTS Assay assay->mtt Viability atp ATP-based Luminescence Assay assay->atp Viability kinase Kinase Activity Assay (e.g., ADP-Glo) assay->kinase Target Engagement readout Data Acquisition (Plate Reader) mtt->readout atp->readout kinase->readout analysis Data Analysis (IC50 determination) readout->analysis end End analysis->end

Caption: General experimental workflow for cell-based assays.

Experimental Protocols

Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on cell viability by measuring the metabolic activity of cultured cells.

Materials:

  • Human cancer cell line (e.g., A549, HCT116, MCF-7)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (stock solution in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of this compound in complete growth medium from the DMSO stock. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity. Include a vehicle control (medium with DMSO) and a no-treatment control.

  • Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using a non-linear regression curve fit.

Protocol 2: In-Cell Kinase Activity Assay (Luminescence-Based)

This protocol measures the inhibitory effect of this compound on a specific kinase within a cellular context. This example is based on a generic ADP-Glo™ kinase assay format.

Materials:

  • Human cell line expressing the kinase of interest

  • Appropriate cell culture medium and reagents

  • This compound (stock solution in DMSO)

  • Kinase assay kit (e.g., ADP-Glo™ Kinase Assay)

  • White, opaque 96-well or 384-well plates

  • Luminometer plate reader

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white, opaque 96-well plate and allow them to attach overnight. Treat the cells with serial dilutions of this compound for a predetermined period (e.g., 1-24 hours).

  • Cell Lysis and Kinase Reaction:

    • Lyse the cells according to the kinase assay kit manufacturer's protocol.

    • Initiate the kinase reaction by adding the kinase substrate and ATP to the cell lysates. Incubate for the recommended time and temperature (e.g., 60 minutes at 30°C).

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of kinase inhibition relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Conclusion

The provided application notes and protocols offer a framework for investigating the cellular effects of this compound and its analogs. The representative data for related compounds suggest that this chemical scaffold holds promise as a foundation for the development of novel kinase inhibitors for therapeutic use in oncology and inflammatory diseases. Researchers are encouraged to adapt these protocols to their specific cell lines and target kinases of interest to further elucidate the pharmacological profile of this and related compounds.

Application Notes and Protocols for In Vivo Studies of 4-(4-Fluorophenyl)pyrimidin-2-amine and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of 2-aminopyrimidine, in particular, have been extensively investigated for a wide range of therapeutic applications due to their ability to mimic endogenous purines and interact with various biological targets. The presence of a 4-fluorophenyl group can enhance metabolic stability and target engagement through favorable interactions. This document outlines potential in vivo applications, experimental protocols, and data interpretation for compounds based on the 4-(4-fluorophenyl)pyrimidin-2-amine core structure, drawing insights from studies on related molecules.

Potential Therapeutic Applications

Based on the biological activities of analogous pyrimidine derivatives, this compound could be investigated for the following in vivo applications:

  • Oncology: Many pyrimidine derivatives function as kinase inhibitors, targeting pathways crucial for cancer cell proliferation and survival.[1][2] In vivo studies would typically involve xenograft models to assess tumor growth inhibition.

  • Inflammation: Pyrimidine compounds have been shown to possess anti-inflammatory properties, potentially through the inhibition of enzymes like cyclooxygenases (COX).[3] In vivo assessment would utilize models of induced inflammation, such as the carrageenan-induced paw edema model.

  • Neurodegenerative Diseases: Certain pyrimidine derivatives have been explored for their potential in treating conditions like Alzheimer's disease by modulating relevant biological targets in the central nervous system.[4][5]

Experimental Protocols

The following are generalized protocols for preclinical in vivo evaluation, adapted from studies on similar pyrimidine-based compounds.

Protocol 1: Murine Xenograft Model for Anticancer Activity

This protocol is designed to assess the in vivo efficacy of a test compound against a human tumor cell line grown in immunocompromised mice.

1. Animal Model:

  • Species: Nude mice (e.g., BALB/c nude or NOD/SCID)
  • Age: 6-8 weeks
  • Acclimatization: Minimum of 7 days upon arrival.

2. Cell Culture and Implantation:

  • Select a relevant human cancer cell line (e.g., MV4-11 for leukemia).[2]
  • Culture cells in appropriate media and conditions.
  • Harvest cells during the exponential growth phase and resuspend in a suitable medium (e.g., PBS or Matrigel).
  • Subcutaneously inject 5-10 x 10^6 cells into the flank of each mouse.

3. Study Groups:

  • Group 1: Vehicle control (e.g., saline, DMSO/PEG formulation)
  • Group 2: Test compound (low dose)
  • Group 3: Test compound (high dose)
  • Group 4: Positive control (a known anticancer drug)
  • (n=8-10 animals per group)

4. Dosing and Administration:

  • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize animals into study groups.
  • Administer the test compound and controls via a specified route (e.g., oral gavage, intraperitoneal injection) at a predetermined schedule (e.g., daily, twice daily). Doses should be based on prior toxicity studies.

5. Monitoring and Endpoints:

  • Measure tumor volume with calipers 2-3 times per week using the formula: (Length x Width²)/2.
  • Record animal body weight at each measurement to monitor toxicity.
  • The study endpoint is typically when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a set duration.
  • At the end of the study, euthanize animals and excise tumors for weighing and further analysis (e.g., histology, biomarker analysis).

Protocol 2: Pharmacokinetic (PK) Study in Rodents

This protocol aims to determine the absorption, distribution, metabolism, and excretion (ADME) properties of the test compound.

1. Animal Model:

  • Species: Sprague-Dawley rats or BALB/c mice
  • Age: 8-10 weeks

2. Dosing and Administration:

  • For intravenous (IV) administration: Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein.
  • For oral (PO) administration: Administer a single dose (e.g., 5-10 mg/kg) via oral gavage.

3. Sample Collection:

  • Collect blood samples (e.g., via tail vein or saphenous vein) at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
  • Process blood to obtain plasma and store at -80°C until analysis.

4. Bioanalysis:

  • Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of the test compound in plasma.

5. Data Analysis:

  • Use pharmacokinetic software to calculate key parameters such as:
  • Maximum plasma concentration (Cmax)
  • Time to reach maximum concentration (Tmax)
  • Area under the plasma concentration-time curve (AUC)
  • Elimination half-life (t₁/₂)
  • Clearance (CL)
  • Volume of distribution (Vd)
  • Oral bioavailability (F%) - calculated by comparing AUC from oral and IV routes.

Data Presentation

Quantitative data from in vivo studies should be summarized in clear and concise tables for easy comparison.

Table 1: Hypothetical Antitumor Efficacy Data in a Xenograft Model

Treatment GroupDose and ScheduleMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control-1850 ± 250-+2.5
Compound X25 mg/kg, QD, PO980 ± 18047-1.0
Compound X50 mg/kg, QD, PO450 ± 11076-4.2
Positive ControlVaries320 ± 9583-8.5

Table 2: Hypothetical Pharmacokinetic Parameters in Rats

ParameterIV Administration (2 mg/kg)Oral Administration (10 mg/kg)
Cmax (ng/mL)1200592
Tmax (h)0.082.0
AUC (ng·h/mL)24509980
t₁/₂ (h)4.55.1
CL (L/h/kg)0.82-
Vd (L/kg)5.3-
F (%)-40.7

Visualizations

Diagrams are essential for illustrating complex biological processes and experimental designs.

G cluster_workflow Experimental Workflow: In Vivo Xenograft Study start Cell Line Selection & Culture implant Tumor Cell Implantation start->implant growth Tumor Growth to Palpable Size implant->growth random Animal Randomization growth->random treat Treatment (Vehicle, Compound, Control) random->treat monitor Monitor Tumor Volume & Body Weight treat->monitor end Endpoint Reached monitor->end analysis Tumor Excision & Analysis end->analysis

Caption: Workflow for a typical in vivo anticancer efficacy study.

G cluster_pathway Generic Kinase Signaling Pathway Inhibition ligand Growth Factor receptor Receptor Tyrosine Kinase (RTK) ligand->receptor ras RAS receptor->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk nucleus Nucleus erk->nucleus proliferation Cell Proliferation, Survival nucleus->proliferation compound 4-(4-Fluorophenyl) pyrimidin-2-amine (Hypothetical Inhibitor) target_kinase Target Kinase (e.g., RAF) compound->target_kinase Inhibits

Caption: Inhibition of a kinase cascade by a hypothetical pyrimidine compound.

References

Application Notes and Protocols for 4-(4-Fluorophenyl)pyrimidin-2-amine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Fluorophenyl)pyrimidin-2-amine is a versatile building block in the synthesis of a wide range of agrochemicals. The presence of the fluorophenyl group can enhance the biological activity and metabolic stability of the resulting compounds, while the pyrimidine-2-amine core provides a key scaffold for further functionalization. This document provides detailed application notes and protocols for the use of this compound in the synthesis of potential fungicidal and herbicidal agents.

Fungicidal Applications

Derivatives of this compound have shown promising fungicidal activity against a variety of plant pathogens. The mechanism of action for many pyrimidine-based fungicides involves the inhibition of key enzymes in fungal metabolic pathways.

Quantitative Fungicidal Activity Data

The following table summarizes the in vitro fungicidal activity of representative pyrimidine derivatives against various plant pathogens.

Compound IDTarget FungiEC50 (µg/mL)Reference CompoundReference EC50 (µg/mL)Citation
III-13 Botrytis cinerea-Pyrimethanil>100[1]
III-13 Botrytis cinerea-Cyprodinil-[1]
U7 Pseudoperonospora cubensis24.94 ± 2.13Azoxystrobin3.18 ± 0.21[2]
U8 Pseudoperonospora cubensis30.79 ± 2.21Azoxystrobin3.18 ± 0.21[2]

Note: EC50 values represent the concentration of the compound that inhibits 50% of fungal growth. A lower EC50 value indicates higher fungicidal activity. Data for compound III-13, which is 4-(4-Fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-amine, was mentioned as synthesized, but specific EC50 values were not provided in the abstract.

Herbicidal Applications

The pyrimidine scaffold is also a key feature in a number of commercial herbicides. By modifying the substituents on the pyrimidine ring, researchers can develop compounds with potent herbicidal activity against a range of broadleaf and grass weeds.

Quantitative Herbicidal Activity Data

The following table summarizes the herbicidal activity of representative pyrimidine-containing compounds.

Compound IDTarget WeedInhibition Rate (%) @ ConcentrationReference CompoundReference Inhibition Rate (%) @ ConcentrationCitation
IV-8 Brassica campestris100 @ 100 mg/L--[3]
IV-8 Cucumis sativus100 @ 100 mg/L--[3]
IV-8 Medicago sativa100 @ 100 mg/L--[3]
W105 Echinochloa crusgalli90.6 @ 150 g/ha (Post-emergence)Chlorsulfuron60.2 @ 150 g/ha (Post-emergence)[4]
W105 Brassica campestris88.1 @ 150 g/ha (Pre-emergence)--[4]
W105 Amaranthus tricolor91.2 @ 150 g/ha (Pre-emergence)--[4]

Note: Herbicidal activity is presented as the percentage of growth inhibition at a given concentration.

Experimental Protocols

The following are detailed protocols for key experiments in the synthesis of agrochemicals from this compound. These protocols are adapted from published procedures for analogous compounds.

Protocol 1: Synthesis of N-Aryl-4-(4-fluorophenyl)pyrimidin-2-amines via Buchwald-Hartwig Amination

This protocol describes a general method for the C-N cross-coupling of this compound with aryl halides.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide, aryl iodide)

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Cs2CO3)

  • Anhydrous solvent (e.g., 1,4-dioxane or toluene)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol), the aryl halide (1.2 mmol), Cs2CO3 (2.0 mmol), Pd2(dba)3 (0.05 mmol), and Xantphos (0.1 mmol).

  • Evacuate and backfill the flask with nitrogen or argon gas three times.

  • Add anhydrous 1,4-dioxane or toluene (10 mL) via syringe.

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-aryl-4-(4-fluorophenyl)pyrimidin-2-amine.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of 4-(4-Fluorophenyl)-6-(aryl)pyrimidin-2-amines via Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the C-C bond formation between a halogenated this compound and an arylboronic acid.

Materials:

  • Halogenated this compound (e.g., 6-chloro-4-(4-fluorophenyl)pyrimidin-2-amine)

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., K2CO3 or Na2CO3)

  • Solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware and purification equipment

Procedure:

  • In a round-bottom flask, dissolve the halogenated this compound (1.0 mmol) and the arylboronic acid (1.5 mmol) in a mixture of 1,4-dioxane (10 mL) and water (2 mL).

  • Add K2CO3 (3.0 mmol) and Pd(PPh3)4 (0.05 mmol) to the mixture.

  • Degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and stir for 6-12 hours under an inert atmosphere. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 4-(4-fluorophenyl)-6-(aryl)pyrimidin-2-amine.

  • Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Synthetic Pathway for Fungicidal Pyrimidine Derivatives

G cluster_start Starting Material cluster_intermediate Intermediate cluster_reaction1 Reaction cluster_reaction2 Reaction cluster_product Product 4_4_fluorophenyl_pyrimidin_2_amine This compound halogenated_pyrimidine Halogenated Pyrimidine Derivative 4_4_fluorophenyl_pyrimidin_2_amine->halogenated_pyrimidine buchwald_hartwig Buchwald-Hartwig Amination (Aryl Halide, Pd Catalyst, Base) 4_4_fluorophenyl_pyrimidin_2_amine->buchwald_hartwig suzuki_coupling Suzuki Coupling (Arylboronic Acid, Pd Catalyst, Base) halogenated_pyrimidine->suzuki_coupling fungicidal_product1 N-Aryl-4-(4-fluorophenyl)pyrimidin-2-amine (Potential Fungicide) buchwald_hartwig->fungicidal_product1 fungicidal_product2 4-(4-Fluorophenyl)-6-(aryl)pyrimidin-2-amine (Potential Fungicide) suzuki_coupling->fungicidal_product2

Caption: Synthetic routes to potential fungicidal pyrimidine derivatives.

Experimental Workflow for Agrochemical Synthesis and Screening

G start Start: this compound synthesis Chemical Synthesis (e.g., Suzuki, Buchwald-Hartwig) start->synthesis purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification bioassay Biological Screening (Fungicidal/Herbicidal Assays) purification->bioassay data_analysis Data Analysis (EC50/IC50 Determination) bioassay->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar lead_optimization Lead Optimization sar->lead_optimization end End: Candidate Agrochemical sar->end lead_optimization->synthesis

Caption: Workflow for agrochemical development from this compound.

References

Developing Probes from 4-(4-Fluorophenyl)pyrimidin-2-amine: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The following application notes and protocols detail the development and application of molecular probes derived from the versatile 4-(4-fluorophenyl)pyrimidin-2-amine scaffold. This privileged structure is a cornerstone in medicinal chemistry, particularly for the development of kinase inhibitors. These notes provide methodologies for synthesizing and evaluating chemical probes to investigate biological pathways, identify novel drug targets, and characterize the mechanism of action of potential therapeutics.

Application Notes

The this compound core serves as an excellent starting point for the development of a variety of molecular probes, including fluorescently labeled probes for cellular imaging and biotinylated probes for target identification and validation. The derivatization of the 2-amino group or other positions on the pyrimidine ring allows for the attachment of reporter tags without significantly compromising the binding affinity of the parent molecule to its biological target.

Fluorescent Probes for Cellular Imaging

Fluorescent probes derived from this scaffold can be employed to visualize the subcellular localization of their target proteins and to monitor target engagement in living cells. The choice of fluorophore can be tailored to the specific application, with considerations for photostability, quantum yield, and spectral properties to minimize cellular autofluorescence. Common fluorophores such as BODIPY can be conjugated to the pyrimidine core.[1][2]

Biotinylated Probes for Target Identification

Biotinylated probes are invaluable tools for affinity-based protein profiling and target deconvolution.[3] These probes can be used in pull-down assays coupled with mass spectrometry to identify the binding partners of the this compound scaffold within a complex cellular lysate.[3][4] Photoaffinity labeling with biotinylated probes can further enable the covalent capture of target proteins upon UV irradiation, providing a robust method for target identification.[3]

Quantitative Data Summary

The following tables summarize the inhibitory activities of various pyrimidine-based compounds against a panel of kinases. While not all compounds are direct derivatives of this compound, they share the aminopyrimidine scaffold and provide a strong rationale for the development of probes targeting these kinases.

Table 1: In Vitro Kinase Inhibitory Activity of Aminopyrimidine Derivatives

Compound IDTarget KinaseIC50 (nM)Assay TypeReference
1 Aurora A< 200Luminescence-based[5]
2 PLK46.7Enzyme activity[6]
3 CDK25Kinase activity[7]
4 ALK3.1Enzyme activity[8]
5 JAK2- (≥90% inhibition at 1 µM)Radiometric[9]
6 AURKB- (≥90% inhibition at 1 µM)Radiometric[9]

Table 2: Cellular Activity of Aminopyrimidine Derivatives

Compound IDCell LineCellular EffectIC50 (µM)Assay TypeReference
1 NCI-H82 (SCLC)Proliferation Inhibition< 0.2Cell Viability[5]
2 MDA-MB-231 (Breast)AntiproliferativeNot specifiedCell Viability[6]
3 A2780 (Ovarian)Antiproliferative0.158Cell Viability[7]
4 SK-N-BE(2) (Neuroblastoma)Antiproliferative0.0003 - 0.01CCK-8[8]

Experimental Protocols

Protocol 1: Luminescence-Based Kinase Inhibition Assay

This protocol is adapted for a 384-well plate format and is suitable for high-throughput screening of pyrimidine-based kinase inhibitors.[10]

Materials:

  • Kinase of interest (e.g., Aurora A, VEGFR2)

  • Peptide substrate

  • ATP

  • Kinase assay buffer

  • Test compounds (derivatives of this compound)

  • DMSO

  • ATP detection reagent (e.g., Kinase-Glo®)

  • 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A 10-point, 3-fold serial dilution starting from 10 mM is recommended. Include DMSO-only (vehicle) and positive control inhibitor wells.

  • Assay Plate Preparation: Add 1 µL of each diluted compound, vehicle control, and positive control to the appropriate wells of a 384-well plate.

  • Kinase Reaction Mixture: Prepare a master mix containing the kinase, peptide substrate, and ATP in kinase assay buffer. The optimal concentrations of enzyme and substrate should be determined empirically.

  • Initiate Reaction: Dispense the kinase reaction mixture into each well of the assay plate.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Signal Detection: Add the ATP detection reagent to all wells to stop the kinase reaction and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence intensity of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis A Compound Dilution B Assay Plate A->B Add Compounds C Prepare Kinase/ Substrate/ATP Mix D Incubate at 30°C C->D Add to Plate E Add ATP Detection Reagent F Measure Luminescence E->F G Calculate IC50 F->G

Caption: Workflow for a luminescence-based kinase inhibition assay.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm that a probe binds to its intended target within the complex environment of a cell.[11][12][13][14][15]

Materials:

  • Cultured cells expressing the target protein

  • Test probe (derivative of this compound)

  • DMSO (vehicle control)

  • PBS with protease and phosphatase inhibitors

  • Lysis buffer

  • Antibody specific to the target protein

  • Western blot reagents and equipment

  • Thermal cycler

Procedure:

  • Cell Treatment: Treat cultured cells with the test probe at the desired concentration or with DMSO as a vehicle control. Incubate for 1-2 hours at 37°C.

  • Cell Harvesting: Harvest the cells, wash with ice-cold PBS, and resuspend in PBS with inhibitors.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler. Immediately cool on ice.

  • Cell Lysis: Lyse the cells using freeze-thaw cycles or a suitable lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet aggregated proteins. Collect the supernatant (soluble fraction).

  • Protein Analysis: Quantify the protein concentration in the supernatant. Analyze equal amounts of protein by SDS-PAGE and Western blotting using an antibody against the target protein.

  • Data Analysis: Quantify the band intensities at each temperature. Plot the normalized intensity versus temperature to generate melt curves. A shift in the melting temperature (Tm) in the presence of the probe indicates target engagement.

G A Treat Cells with Probe or DMSO B Harvest and Resuspend Cells A->B C Heat Challenge (Temperature Gradient) B->C D Cell Lysis C->D E Centrifugation to Pellet Aggregates D->E F Collect Supernatant (Soluble Proteins) E->F G Western Blot for Target Protein F->G H Generate Melt Curve and Determine ΔTm G->H

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol 3: Fluorescence Polarization (FP) Kinase Assay

This assay measures the binding of a fluorescently labeled ligand (probe) to a protein, making it suitable for characterizing probe-target interactions and for screening for competitive inhibitors.[16][17][18][19][20]

Materials:

  • Fluorescently labeled probe (e.g., FITC-labeled derivative of this compound)

  • Purified target kinase

  • Assay buffer

  • Unlabeled competitor compounds

  • Black, low-binding microplates (384- or 1536-well)

  • Plate reader with FP capabilities

Procedure:

  • Assay Setup: In a microplate, combine the fluorescent probe at a fixed concentration with the purified target kinase.

  • Competitor Addition: Add varying concentrations of unlabeled competitor compounds to the wells.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.

  • Measurement: Excite the sample with polarized light and measure the fluorescence emission intensity parallel and perpendicular to the excitation plane.

  • Data Analysis: The instrument calculates the fluorescence polarization (FP) value. A decrease in FP indicates displacement of the fluorescent probe by the competitor compound. Plot the FP values against the competitor concentration to determine the IC50 or Ki.

G cluster_0 Low Polarization cluster_1 High Polarization cluster_2 Competition A Fluorescent Probe (Fast Tumbling) B Probe-Kinase Complex (Slow Tumbling) A->B + Kinase C Probe + Kinase + Inhibitor (Probe Displaced, Low Polarization) B->C + Inhibitor

Caption: Principle of a competitive Fluorescence Polarization assay.

Signaling Pathway Diagrams

The following diagrams, generated using DOT language, illustrate key signaling pathways that can be investigated using probes derived from this compound.

VEGFR2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis and a common target for pyrimidine-based kinase inhibitors.[21][22][23][24][25]

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Probe Pyrimidine Probe (e.g., from 4-(4-Fluorophenyl) pyrimidin-2-amine) Probe->VEGFR2 Inhibits

Caption: Simplified VEGFR2 signaling cascade leading to cell proliferation and survival.

Aurora Kinase Signaling Pathway

Aurora kinases are critical regulators of mitosis, and their inhibition by pyrimidine-based compounds can lead to cell cycle arrest and apoptosis.[3][26][27][28]

Aurora_Kinase_Pathway AuroraA Aurora A PLK1 PLK1 AuroraA->PLK1 Spindle Spindle Assembly AuroraA->Spindle TPX2 TPX2 TPX2->AuroraA Activates Cdc25 Cdc25 PLK1->Cdc25 CDK1_CyclinB CDK1/Cyclin B Cdc25->CDK1_CyclinB MitoticEntry Mitotic Entry CDK1_CyclinB->MitoticEntry AuroraB Aurora B Kinetochore Kinetochore-Microtubule Attachment AuroraB->Kinetochore Cytokinesis Cytokinesis AuroraB->Cytokinesis CPC Chromosomal Passenger Complex CPC->AuroraB Probe Pyrimidine Probe Probe->AuroraA Inhibits Probe->AuroraB Inhibits

Caption: Key functions of Aurora A and B kinases during mitosis.

BACE1 Signaling Pathway in Alzheimer's Disease

Beta-secretase 1 (BACE1) is a key enzyme in the production of amyloid-beta peptides, a hallmark of Alzheimer's disease. Probes based on the pyrimidine scaffold could be developed to target kinases that regulate BACE1 expression or activity.[2][29][30][31][32]

BACE1_Pathway APP Amyloid Precursor Protein (APP) C99 C99 fragment APP->C99 Cleavage by BACE1 BACE1 BACE1 gamma_Secretase γ-Secretase Abeta Amyloid-β (Aβ) Peptide C99->Abeta Cleavage by γ-Secretase Plaques Amyloid Plaques Abeta->Plaques NRF2 NRF2 BACE1_Expression BACE1 Gene Expression NRF2->BACE1_Expression Represses JNK JNK Pathway JNK->BACE1_Expression Activates BACE1_Expression->BACE1 Probe Kinase Inhibitor Probe Probe->JNK Inhibits

Caption: Regulation of BACE1 expression and its role in amyloid-β production.

References

Application Notes and Protocols for the Scale-Up Synthesis of 4-(4-Fluorophenyl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive and scalable two-step protocol for the synthesis of 4-(4-Fluorophenyl)pyrimidin-2-amine, a valuable building block in medicinal chemistry and drug discovery. The synthesis involves the initial formation of an enaminone intermediate, (2E)-3-(Dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one, from 4-fluoroacetophenone, followed by a cyclocondensation reaction with guanidine to yield the target pyrimidine derivative. This document offers detailed experimental procedures, quantitative data, and safety information to facilitate a successful scale-up synthesis.

Introduction

This compound is a key intermediate in the synthesis of a wide range of biologically active molecules, including kinase inhibitors and other therapeutic agents. The presence of the fluorophenyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of the final compounds. The pyrimidine core serves as a versatile scaffold for further chemical modifications. The synthetic route described herein is robust, high-yielding, and amenable to large-scale production.

Overall Synthetic Scheme

The synthesis of this compound is achieved through a two-step process, starting from commercially available 4-fluoroacetophenone. The first step is the formation of an enaminone intermediate, which then undergoes cyclization with guanidine.

Synthesis_Workflow 4-Fluoroacetophenone 4-Fluoroacetophenone Step1 Step 1: Enaminone Formation 4-Fluoroacetophenone->Step1 DMF-DMA DMF-DMA DMF-DMA->Step1 Enaminone (2E)-3-(Dimethylamino)-1- (4-fluorophenyl)prop-2-en-1-one Step1->Enaminone Step2 Step 2: Cyclocondensation Enaminone->Step2 Guanidine Guanidine Guanidine->Step2 Final_Product This compound Step2->Final_Product

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of (2E)-3-(Dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one

This procedure details the formation of the key enaminone intermediate from 4-fluoroacetophenone and N,N-Dimethylformamide dimethyl acetal (DMF-DMA).

Materials:

  • 4-Fluoroacetophenone

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Toluene

  • n-Heptane

Equipment:

  • Jacketed glass reactor with overhead stirrer, condenser, and temperature probe

  • Nitrogen inlet

  • Heating/cooling circulator

Procedure:

  • To a clean and dry jacketed glass reactor, charge 4-fluoroacetophenone (1.0 eq) and toluene (5 vol).

  • Begin stirring and purge the reactor with nitrogen.

  • Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq) to the reactor.

  • Heat the reaction mixture to 110-115 °C and maintain for 4-6 hours. The reaction progress can be monitored by TLC or HPLC until the consumption of 4-fluoroacetophenone is complete.

  • After the reaction is complete, cool the mixture to 50-60 °C.

  • Slowly add n-heptane (5 vol) to the reaction mixture to induce precipitation of the product.

  • Cool the slurry to 0-5 °C and stir for at least 1 hour.

  • Filter the solid product and wash the cake with cold n-heptane (2 x 2 vol).

  • Dry the product under vacuum at 40-45 °C to a constant weight.

Step 2: Synthesis of this compound

This protocol describes the cyclocondensation of the enaminone intermediate with guanidine to form the final product.

Materials:

  • (2E)-3-(Dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one (from Step 1)

  • Guanidine hydrochloride

  • Sodium ethoxide (21% solution in ethanol)

  • Ethanol

  • Water

  • Saturated sodium chloride solution (Brine)

  • Ethyl acetate

Equipment:

  • Jacketed glass reactor with overhead stirrer, condenser, and temperature probe

  • Nitrogen inlet

  • Heating/cooling circulator

  • Separatory funnel

Procedure:

  • To a clean and dry jacketed glass reactor, charge (2E)-3-(Dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one (1.0 eq) and ethanol (10 vol).

  • Add guanidine hydrochloride (1.5 eq) to the mixture.

  • Slowly add sodium ethoxide solution (3.0 eq) to the reactor while maintaining the temperature below 30 °C.

  • Heat the reaction mixture to reflux (approximately 78-82 °C) and maintain for 6-8 hours. Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure to remove most of the ethanol.

  • To the residue, add water (10 vol) and ethyl acetate (10 vol).

  • Stir the mixture vigorously for 15 minutes, then transfer to a separatory funnel and separate the layers.

  • Wash the organic layer with brine (2 x 5 vol).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane) to yield pure this compound.

  • Dry the final product under vacuum at 50-55 °C to a constant weight.

Data Presentation

The following tables summarize the quantitative data for the scale-up synthesis of this compound.

Table 1: Summary of Reactants and Products for a 1 kg Scale Synthesis of (2E)-3-(Dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one (Step 1)

CompoundMolecular Weight ( g/mol )MolesMass (kg)Volume (L)
4-Fluoroacetophenone138.147.241.00-
DMF-DMA119.168.691.041.18
Toluene---5.0
n-Heptane---7.0
Product 193.22 - ~1.25 (Typical) -

Table 2: Summary of Reactants and Products for the Synthesis of this compound from 1 kg of Enaminone (Step 2)

CompoundMolecular Weight ( g/mol )MolesMass (kg)Volume (L)
Enaminone (from Step 1)193.225.181.00-
Guanidine HCl95.537.770.74-
Sodium Ethoxide (21% in EtOH)68.0515.545.055.94
Ethanol---10.0
Product 189.19 - ~0.88 (Typical) -

Table 3: Typical Yield and Purity

StepProductTypical Yield (%)Purity (by HPLC, %)
1(2E)-3-(Dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one85-90>98
2This compound80-85>99

Safety and Handling

All experiments should be conducted in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times.

  • 4-Fluoroacetophenone: Combustible liquid. Handle with care.

  • DMF-DMA: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and eye irritation.

  • Guanidine hydrochloride: Harmful if swallowed. Causes skin and serious eye irritation.

  • Sodium ethoxide: Flammable solid. Causes severe skin burns and eye damage. Reacts violently with water.

  • Toluene, Ethanol, n-Heptane, Ethyl Acetate: Flammable liquids. Handle in a well-ventilated area away from ignition sources.

Refer to the Safety Data Sheets (SDS) for each chemical for detailed handling and safety information.

Logical Relationship Diagram

The following diagram illustrates the logical progression from starting materials to the final product, highlighting the key transformations.

Logical_Relationship cluster_0 Starting Materials cluster_1 Key Transformations cluster_2 Intermediates & Product SM1 4-Fluoroacetophenone T1 Enaminone Formation SM1->T1 SM2 DMF-DMA SM2->T1 SM3 Guanidine HCl T2 Cyclocondensation SM3->T2 SM4 Sodium Ethoxide SM4->T2 Intermediate Enaminone T1->Intermediate Product This compound T2->Product Intermediate->T2

Figure 2: Logical relationship of the synthesis.

Conclusion

The provided application notes and protocols describe a reliable and scalable method for the synthesis of this compound. The two-step process is efficient, with high yields and purity, making it suitable for the production of this important intermediate in a drug discovery and development setting. Adherence to the detailed procedures and safety precautions is essential for a successful and safe scale-up.

Unveiling the Therapeutic Potential of 4-(4-Fluorophenyl)pyrimidin-2-amine: A Guide to Experimental Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for investigating the biological activities of 4-(4-Fluorophenyl)pyrimidin-2-amine. This pyrimidine derivative and its analogues have emerged as promising scaffolds in medicinal chemistry, with potential applications in oncology, inflammation, and neurodegenerative diseases. These guidelines will facilitate a comprehensive evaluation of this compound's therapeutic promise.

Application Notes

This compound belongs to a class of heterocyclic compounds that are key building blocks in the synthesis of various medicinal agents.[1] The presence of the fluorophenyl group can enhance its biological activity.[1] Research suggests that pyrimidine derivatives can act as kinase inhibitors, anti-inflammatory agents, and modulators of other cellular targets.[1][2]

Potential therapeutic applications for investigation include:

  • Oncology: Many pyrimidine derivatives exhibit anti-cancer properties by targeting key regulators of the cell cycle and signal transduction pathways, such as Cyclin-Dependent Kinases (CDKs), Aurora Kinases, and other protein kinases.[3][4]

  • Inflammation: The pyrimidine scaffold is found in molecules that inhibit key inflammatory enzymes like Cyclooxygenase (COX), suggesting a potential role in treating inflammatory diseases.[2]

  • Neurodegenerative Diseases: Some pyrimidine-based compounds are being explored for their potential in treating neurodegenerative conditions like Alzheimer's and Parkinson's disease.[5][6] This may involve the inhibition of kinases such as LRRK2 or modulation of other pathways implicated in these diseases.

  • Nucleoside Transport Inhibition: Related structures have been identified as inhibitors of Equilibrative Nucleoside Transporters (ENTs), which play a role in nucleoside salvage and the transport of nucleoside analogue drugs.[7]

Experimental Protocols

This section outlines detailed protocols for a range of in vitro and cell-based assays to characterize the biological activity of this compound.

Kinase Inhibition Assays

Kinases are a major class of drug targets, particularly in oncology. The following protocols describe how to assess the inhibitory activity of this compound against several relevant kinases.

Objective: To determine the in vitro inhibitory activity of the test compound against Aurora Kinase B.

Materials:

  • Recombinant human Aurora Kinase B

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na₃VO₄, 10 mM MgCl₂)

  • ATP

  • Substrate (e.g., Histone H3)

  • Test compound (this compound) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 96-well plates

  • Plate reader capable of luminescence detection

Protocol:

  • Prepare serial dilutions of the test compound in DMSO and then in kinase buffer. The final DMSO concentration in the assay should be ≤1%.

  • In a 96-well plate, add the kinase buffer, the substrate, and the diluted test compound.

  • Add the Aurora Kinase B enzyme to each well, except for the negative control wells.

  • Initiate the kinase reaction by adding ATP to all wells.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

  • Luminescence is measured using a plate reader. The percentage of kinase inhibition is calculated relative to a DMSO control.

  • IC₅₀ values are determined by fitting the dose-response data to a suitable sigmoidal curve.

Objective: To evaluate the inhibitory potency of the test compound against CDK4/Cyclin D1 and CDK6/Cyclin D1 complexes.

Materials:

  • Recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D1

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP

  • Substrate (e.g., Retinoblastoma protein fragment, Rb)

  • Test compound dissolved in DMSO

  • Radiolabeled ATP ([γ-³³P]ATP) or a luminescence-based ATP detection kit

  • Filter plates or other separation method for radiometric assays

  • Scintillation counter or plate reader

Protocol:

  • Prepare serial dilutions of the test compound.

  • In a reaction plate, combine the kinase buffer, substrate, and diluted test compound.

  • Add the CDK4/Cyclin D1 or CDK6/Cyclin D1 enzyme.

  • Initiate the reaction by adding a mix of cold ATP and [γ-³³P]ATP.

  • Incubate at 30°C for a defined period.

  • Terminate the reaction, for example, by adding phosphoric acid.

  • Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

  • Wash the filter plate to remove unincorporated [γ-³³P]ATP.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition and determine the IC₅₀ value.

Objective: To assess the inhibitory effect of the test compound on LRRK2 kinase activity.

Materials:

  • Recombinant human LRRK2

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM β-glycerophosphate, 0.1 mM Na₃VO₄, 2 mM DTT)

  • ATP

  • LRRKtide or other suitable peptide substrate

  • Test compound in DMSO

  • ADP-Glo™ Kinase Assay Kit or equivalent

  • 96-well plates

  • Luminometer

Protocol:

  • Following a similar procedure to the Aurora Kinase B assay, prepare dilutions of the test compound.

  • Set up the reaction in a 96-well plate with kinase buffer, LRRKtide substrate, and the test compound.

  • Add the LRRK2 enzyme.

  • Start the reaction with the addition of ATP.

  • Incubate at 30°C for a predetermined time (e.g., 60-120 minutes).[2]

  • Measure the generated ADP using a luminescence-based assay kit.[2]

  • Calculate the percentage of inhibition and determine the IC₅₀ value.

Anti-inflammatory Assays

Objective: To determine the inhibitory activity and selectivity of the test compound against COX-1 and COX-2 enzymes.

Materials:

  • Ovine or human recombinant COX-1 and COX-2 enzymes

  • Assay buffer (e.g., 100 mM Tris-HCl pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Test compound in DMSO

  • COX Colorimetric Inhibitor Screening Assay Kit or similar

Protocol:

  • Prepare dilutions of the test compound.

  • In separate wells of a 96-well plate for COX-1 and COX-2, add the assay buffer, heme, and the respective enzyme.

  • Add the diluted test compound and incubate for a short period (e.g., 10 minutes) at room temperature.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate for a specified time (e.g., 5-10 minutes) at 37°C.

  • Stop the reaction and measure the prostaglandin production using the kit's detection reagent.

  • Read the absorbance on a plate reader.

  • Calculate the percentage of inhibition for each enzyme and determine the IC₅₀ values and selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2).

Cell-Based Assays for Anticancer Activity

Objective: To assess the effect of the test compound on the viability and proliferation of cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon)

  • Complete cell culture medium

  • Test compound in DMSO

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • 96-well cell culture plates

  • Spectrophotometer or luminometer

Protocol:

  • Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound. Include a vehicle control (DMSO).

  • Incubate for a specified period (e.g., 48-72 hours).

  • For the MTT assay, add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation. Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or acidic isopropanol) and measure the absorbance.

  • For the CellTiter-Glo® assay, add the reagent directly to the wells, and after a short incubation, measure the luminescence.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition) value.

Equilibrative Nucleoside Transporter (ENT1/ENT2) Inhibition Assay

Objective: To evaluate the inhibitory activity of the test compound on ENT1 and ENT2 transporters.

Materials:

  • Cells expressing ENT1 or ENT2 (e.g., transfected cell lines)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution)

  • Radiolabeled substrate (e.g., [³H]uridine)

  • Test compound in DMSO

  • Inhibitors for differentiating ENT1 and ENT2 activity (e.g., NBMPR)[8]

  • Scintillation fluid and counter

Protocol:

  • Plate the ENT-expressing cells in multi-well plates.

  • Wash the cells with transport buffer.

  • Pre-incubate the cells with the test compound at various concentrations.

  • To differentiate between ENT1 and ENT2, a low concentration of NBMPR can be used to inhibit ENT1 specifically.[8]

  • Initiate the uptake by adding the radiolabeled substrate.

  • Incubate for a short period (e.g., 1-5 minutes).

  • Stop the uptake by rapidly washing the cells with ice-cold transport buffer.

  • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition of uptake and determine the IC₅₀ value.

Data Presentation

Quantitative data from the above experiments should be summarized in clear and structured tables for easy comparison. Below are example templates.

Table 1: In Vitro Kinase Inhibitory Activity of Pyrimidine Derivatives (Illustrative Data)

CompoundAURKB IC₅₀ (nM)CDK4 IC₅₀ (nM)CDK6 IC₅₀ (nM)LRRK2 IC₅₀ (nM)
This compound TBDTBDTBDTBD
Derivative A50>1000850120
Derivative B1525018035
Staurosporine (Control)510820
TBD: To be determined

Table 2: Anti-inflammatory and Antiproliferative Activity of Pyrimidine Derivatives (Illustrative Data)

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)A549 GI₅₀ (µM)MCF-7 GI₅₀ (µM)
This compound TBDTBDTBDTBDTBD
Derivative C150.5305.28.1
Derivative D>502.1>23.81.82.5
Celecoxib (Control)100.1100NDND
TBD: To be determined; ND: Not determined

Mandatory Visualizations

Diagrams are essential for illustrating complex biological pathways and experimental workflows. Below are examples created using the DOT language for Graphviz.

G cluster_0 Upstream Signaling cluster_1 Cell Cycle Progression cluster_2 Drug Target Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor CyclinD_CDK46 Cyclin D / CDK4/6 Receptor->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb Phosphorylation E2F E2F Rb->E2F Inhibition G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition Compound This compound Compound->CyclinD_CDK46 Inhibition G start Seed Cancer Cells in 96-well plate treat Treat with This compound (serial dilutions) start->treat incubate Incubate (e.g., 72 hours) treat->incubate add_reagent Add Viability Reagent (e.g., MTT or CellTiter-Glo) incubate->add_reagent measure Measure Absorbance or Luminescence add_reagent->measure analyze Calculate % Viability and Determine GI₅₀ measure->analyze G Arachidonic_Acid Arachidonic Acid COX_Enzyme COX-1 or COX-2 Arachidonic_Acid->COX_Enzyme Prostaglandins Prostaglandins COX_Enzyme->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Compound This compound Compound->COX_Enzyme Inhibition

References

Application Notes and Protocols for 4-(4-Fluorophenyl)pyrimidin-2-amine in Material Science

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of current scientific literature and patent databases reveals limited direct applications of 4-(4-Fluorophenyl)pyrimidin-2-amine in material science. While the pyrimidine scaffold and fluorinated phenyl groups are of interest in the development of advanced materials, this compound is predominantly investigated for its potential in medicinal chemistry and drug discovery, particularly in the development of kinase inhibitors for oncology.

This document, therefore, provides an overview of the properties of structurally related compounds and theoretical potential applications in material science, alongside synthesized protocols for the compound itself, which may serve as a foundational reference for researchers exploring its use in novel materials.

Potential Material Science Applications (Theoretical)

The structural motifs of this compound suggest potential, though currently undocumented, applications in the following areas:

  • Organic Electronics: The electron-deficient pyrimidine ring and the electron-rich amino group, combined with the fluorinated phenyl ring, create a donor-acceptor (D-A) structure. Such structures are fundamental in the design of organic semiconductors for applications in:

    • Organic Light-Emitting Diodes (OLEDs): As a potential host or emissive layer material. The fluorine substitution can enhance electron injection and transport properties, as well as improve thermal and oxidative stability.

    • Organic Field-Effect Transistors (OFETs): The planar structure of the pyrimidine core could facilitate π-π stacking, which is crucial for charge transport.[1]

  • Polymer Science: The primary amine group on the pyrimidine ring provides a reactive site for polymerization. It could potentially be used as a monomer or a co-monomer in the synthesis of:

    • Polyimides: Incorporation of the fluorophenylpyrimidine moiety could enhance the thermal stability, chemical resistance, and dielectric properties of polyimides. Fluorinated polyimides are known for their low dielectric constants and high solubility.[2]

    • Conductive Polymers: As a building block for polymers with tailored electronic properties.

Physicochemical Properties

Quantitative data for this compound is not extensively available in the context of material science. However, basic chemical properties can be referenced.

PropertyValueReference
CAS Number 85979-49-3[3]
Molecular Formula C₁₀H₈FN₃
Molecular Weight 189.19 g/mol
Appearance Solid (form and color may vary)
Solubility Soluble in many organic solvents

Synthesis Protocols

The following protocols describe common laboratory-scale synthesis methods for this compound, which can be adapted for producing the compound for material science research.

Synthesis from 1-(4-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one and Guanidine

This is a widely used method for the synthesis of 2-aminopyrimidines.

Reaction Scheme:

G reagent1 1-(4-fluorophenyl)-3- (dimethylamino)prop-2-en-1-one reaction + reagent1->reaction reagent2 Guanidine Hydrochloride reagent2->reaction base Sodium Ethoxide in Ethanol base->reaction Reflux product This compound reaction->product

Synthesis of this compound.

Materials:

  • 1-(4-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one

  • Guanidine hydrochloride

  • Sodium ethoxide solution in ethanol (21 wt%)

  • Ethanol

  • Deionized water

  • Standard laboratory glassware and reflux apparatus

  • Magnetic stirrer with heating

Procedure:

  • To a solution of sodium ethoxide (1.1 equivalents) in ethanol in a round-bottom flask, add guanidine hydrochloride (1.0 equivalent).

  • Stir the mixture at room temperature for 30 minutes to form the free base of guanidine.

  • Add 1-(4-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one (1.0 equivalent) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the crude product.

  • Filter the solid precipitate, wash thoroughly with water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

Characterization:

  • The structure of the synthesized compound should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[4]

Characterization of Potential Materials

Should this compound be successfully incorporated into a material, the following characterization techniques would be essential to determine its properties.

Spectroscopic Characterization
  • FTIR Spectroscopy: To confirm the incorporation of the pyrimidine moiety into a polymer backbone by identifying characteristic vibrational bands.

  • UV-Vis Spectroscopy: To determine the optical properties, such as the absorption and emission spectra, and to calculate the optical bandgap of the resulting material.

  • ¹H and ¹³C NMR Spectroscopy: To elucidate the chemical structure of new polymers or materials.[4][5]

Thermal Analysis
  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the material by measuring its weight loss as a function of temperature.

  • Differential Scanning Calorimetry (DSC): To determine thermal transitions such as the glass transition temperature (Tg) and melting point (Tm).

Electrochemical Characterization
  • Cyclic Voltammetry (CV): To investigate the redox properties and determine the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels, which are crucial for applications in organic electronics.

Logical Workflow for Material Development

The following diagram illustrates a logical workflow for exploring the use of this compound in material science.

G cluster_0 Compound Synthesis & Purity cluster_1 Material Fabrication cluster_2 Material Characterization cluster_3 Device Fabrication & Testing synthesis Synthesis of 4-(4-Fluorophenyl) pyrimidin-2-amine purification Purification synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization polymerization Polymerization (e.g., Polyimide Synthesis) characterization->polymerization thin_film Thin Film Deposition (e.g., for OLEDs, OFETs) characterization->thin_film spectroscopic Spectroscopic Analysis (FTIR, UV-Vis) polymerization->spectroscopic thermal Thermal Analysis (TGA, DSC) polymerization->thermal thin_film->spectroscopic electrochemical Electrochemical Analysis (CV) thin_film->electrochemical device Device Fabrication (OLED, OFET) electrochemical->device testing Performance Testing testing->device

Workflow for material development.

Disclaimer: The information provided is based on the theoretical potential of this compound and general protocols for related compounds. Researchers should conduct a thorough literature search for any new developments and perform all experiments with appropriate safety precautions.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(4-Fluorophenyl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-(4-Fluorophenyl)pyrimidin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and improve experimental outcomes.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific issues you may encounter during the synthesis, providing potential causes and recommended solutions.

Q1: My overall yield of this compound is consistently low. What are the most likely causes?

A1: Low yield can stem from issues in either of the two key steps: the formation of the enaminone intermediate or the final cyclocondensation reaction.

  • Inefficient Enaminone Formation: The reaction of 4-fluoroacetophenone with a formamide acetal (like DMF-DMA) may be incomplete. Ensure your starting ketone is pure and the reaction is heated sufficiently (e.g., 110°C) for an adequate duration (3+ hours) to drive it to completion.[1]

  • Suboptimal Cyclocondensation Conditions: The choice of base and solvent is critical for the reaction between the enaminone and guanidine. Using a strong base like sodium ethoxide in ethanol or potassium hydroxide in DMSO has been shown to be effective.[2][3] Weaker bases or different solvents may lead to significantly lower yields.[3]

  • Reagent Purity: Ensure the guanidine salt (hydrochloride or nitrate) is dry and of high purity. Moisture can interfere with the reaction.

  • Product Loss During Workup: The final product may have some solubility in the aqueous phase during extraction. Ensure proper pH adjustment and use a suitable extraction solvent like ethyl acetate.

Q2: I am observing significant side product formation during the cyclocondensation step. What are these side products and how can I minimize them?

A2: The primary side products often result from incomplete reactions or alternative reaction pathways.

  • Unreacted Enaminone: The most common "side product" is simply unreacted starting material. This indicates that the reaction conditions (temperature, time, or base strength) are insufficient. Increasing the temperature or switching to a stronger base/solvent system (e.g., KOH/DMSO) can improve conversion.[3]

  • Hydrolysis of Enaminone: The enaminone intermediate can hydrolyze back to the corresponding β-dicarbonyl compound under certain conditions, which will not cyclize correctly. Ensure anhydrous conditions are maintained.

  • Unexpected Additions: In some cases, the synthesized aminopyrimidine product can act as a nucleophile and react with the starting enaminone, leading to complex impurities.[3] This is more likely at higher concentrations or with extended reaction times. Monitor the reaction by TLC/LC-MS and stop it once the starting material is consumed.

Q3: The cyclocondensation reaction does not seem to go to completion. How can I improve the conversion rate?

A3: Improving conversion hinges on optimizing the reaction environment.

  • Increase Temperature: Many cyclocondensation reactions require heat to proceed efficiently. Refluxing in ethanol or heating to over 100°C in a higher-boiling solvent like DMSO is common.[1][3]

  • Select a Stronger Base: A strong base is required to deprotonate the guanidine and facilitate the initial Michael addition. Sodium ethoxide, freshly prepared in ethanol, is a standard choice.[2] For challenging substrates, a KOH/DMSO system can provide the necessary reactivity.[3]

  • Use Guanidine Freebase: While less common due to stability, using freshly prepared guanidine freebase can sometimes improve reactivity compared to using a salt with a base.

  • Increase Reaction Time: Monitor the reaction over time. While some reactions are complete in a few hours, others may require overnight heating to maximize conversion.

Q4: What is the most effective method for purifying the final product?

A4: Purification typically involves removing inorganic salts and unreacted starting materials.

  • Initial Workup: After the reaction, quenching with water and extracting the product into an organic solvent like ethyl acetate is a standard first step. Washing with brine helps remove residual water.

  • Column Chromatography: For high purity, flash column chromatography using a silica gel stationary phase is highly effective. A gradient elution, for example with ethyl acetate in hexanes, can separate the target compound from less polar starting materials and more polar impurities.[1]

  • Recrystallization: If the crude product is relatively clean, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be an efficient method to obtain highly pure crystalline material.

Experimental Protocols

Protocol 1: Synthesis of (2E)-3-(Dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one (Intermediate)

This protocol outlines the formation of the key enaminone intermediate from 4-fluoroacetophenone.

  • Reagents & Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-fluoroacetophenone (1.0 eq) and dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq).

  • Reaction: Add toluene as a solvent. Heat the reaction mixture to 110°C and stir for at least 3 hours.[1]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone spot is no longer visible.

  • Workup & Purification: Cool the reaction mixture to room temperature. Evaporate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/n-hexane) to yield the pure enaminone as a yellow solid.[1]

Protocol 2: Synthesis of this compound

This protocol describes the cyclocondensation of the enaminone intermediate with guanidine to form the final product.

  • Reagents & Setup: In a dry round-bottom flask under an inert atmosphere, dissolve sodium metal (1.2 eq) in absolute ethanol to prepare fresh sodium ethoxide.

  • Addition of Guanidine: To the sodium ethoxide solution, add guanidine hydrochloride (1.2 eq) and stir for 20-30 minutes.

  • Reaction: Add a solution of (2E)-3-(Dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one (1.0 eq) in ethanol to the mixture.

  • Heating: Heat the reaction mixture to reflux and maintain for 4-8 hours.

  • Monitoring: Monitor the reaction progress by TLC until the enaminone starting material is consumed.

  • Workup: Cool the mixture to room temperature and neutralize with a dilute acid (e.g., 1M HCl). Remove the ethanol under reduced pressure.

  • Extraction: Partition the residue between water and ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude solid by flash column chromatography or recrystallization to obtain pure this compound.

Quantitative Data Summary

The following tables summarize how different reaction parameters can influence the yield of 2-aminopyrimidine synthesis, based on literature for analogous compounds.

Table 1: Effect of Base and Solvent on Cyclocondensation Yield

PrecursorBaseSolventTemperatureYield (%)Reference
AcylethynylpyrroleNa₂CO₃MeCNReflux11[3]
AcylethynylpyrroleKOHDMSO110-115 °Cup to 91[3]
EnaminoneSodium EthoxideEthanolRefluxGood (not specified)[2]
α-cyanoketone/AldehydeNa₂CO₃THF80 °C45-89[4][5]

Table 2: Troubleshooting Guide for Low Yield

IssuePotential CauseRecommended Action
Low Conversion Insufficient base strength or temperature.Switch to a stronger base (e.g., NaOEt, KOH) and/or a higher boiling point solvent (e.g., Ethanol, DMSO).
Wet reagents or solvents.Use anhydrous solvents and dry reagents.
Impure Product Incomplete reaction.Increase reaction time or temperature; monitor by TLC.
Side product formation.Optimize reaction conditions (concentration, temperature) to minimize side reactions.
Loss during Workup Product solubility in the aqueous phase.Ensure complete precipitation or extraction; adjust pH carefully.

Visualized Workflows and Logic

The following diagrams illustrate the experimental workflow and a troubleshooting decision tree.

G Diagram 1: Synthetic Workflow cluster_0 Step 1: Enaminone Synthesis cluster_1 Step 2: Cyclocondensation start 4-Fluoroacetophenone + DMF-DMA react1 Heat in Toluene (110°C, 3h) start->react1 workup1 Evaporate Solvent react1->workup1 purify1 Column Chromatography workup1->purify1 inter Intermediate: (2E)-3-(Dimethylamino)-1- (4-fluorophenyl)prop-2-en-1-one purify1->inter react2 Add Intermediate; Reflux (4-8h) inter->react2 guanidine Guanidine HCl + NaOEt in EtOH guanidine->react2 workup2 Neutralize & Evaporate react2->workup2 extract Aqueous Workup & Extraction workup2->extract purify2 Purify (Chromatography or Recrystallization) extract->purify2 end_product Product: This compound purify2->end_product

Diagram 1: Synthetic Workflow for this compound.

G Diagram 2: Troubleshooting Logic start Low Yield Observed q1 Check Purity of Starting Materials start->q1 a1_yes Purify/Replace Reagents q1->a1_yes Impure a1_no Purity OK q1->a1_no Pure end Yield Improved a1_yes->end q2 Reaction Incomplete? (Check TLC/LCMS) a1_no->q2 a2_yes Increase Temp/Time or Use Stronger Base (e.g., KOH/DMSO) q2->a2_yes Yes a2_no Reaction Complete q2->a2_no No a2_yes->end q3 Significant Side Products Formed? a2_no->q3 a3_yes Optimize Concentration & Temperature q3->a3_yes Yes a3_no Clean Reaction q3->a3_no No a3_yes->end q4 Investigate Product Loss During Workup/ Purification a3_no->q4 q4->end

Diagram 2: Troubleshooting logic for improving synthesis yield.

References

Technical Support Center: Synthesis of 4-(4-Fluorophenyl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(4-Fluorophenyl)pyrimidin-2-amine. The information provided is based on established principles of pyrimidine synthesis from chalcones and guanidine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on potential side reactions and strategies to mitigate them.

Problem 1: Low Yield of the Desired this compound

Possible Causes and Solutions:

CauseRecommended Action
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present after the expected reaction time, consider extending the reaction duration or slightly increasing the temperature.
Suboptimal Reaction Temperature The reaction temperature is a critical parameter. While higher temperatures can increase the reaction rate, they may also promote side reactions. An optimal temperature range should be determined empirically, often starting at reflux in a suitable solvent like ethanol.
Incorrect Base Stoichiometry The amount and type of base (e.g., sodium ethoxide, potassium hydroxide) are crucial. A stoichiometric or slight excess of the base is typically required to facilitate the cyclization. Insufficient base will lead to low conversion.
Poor Quality of Reagents Ensure that the starting materials, 1-(4-fluorophenyl)-3-phenylprop-2-en-1-one (4-fluorochalcone) and guanidine hydrochloride, are of high purity. Impurities can interfere with the reaction.
Side Reaction: Michael Adduct Formation An excess of the enolate of the chalcone can lead to the formation of a Michael adduct as a byproduct, consuming the starting material and reducing the yield of the desired pyrimidine.

Problem 2: Presence of a Significant Amount of an Unidentified Byproduct

Possible Side Reactions:

Two primary side reactions can occur during the synthesis of this compound from 4-fluorochalcone and guanidine:

  • Michael Adduct Formation: The enolate of the chalcone can act as a nucleophile and attack the β-carbon of another chalcone molecule in a Michael 1,4-addition. This leads to the formation of a dimeric or polymeric byproduct.

  • Elimination of the 4-Fluorophenyl Group: Under harsh basic conditions or elevated temperatures, the 4-fluorophenyl group can be eliminated, leading to the formation of 4-phenylpyrimidin-2-amine as a significant impurity.

Troubleshooting Strategies:

IssueRecommended Action
Michael Adduct Formation - Control Stoichiometry: Use a strict 1:1 molar ratio of chalcone to guanidine. - Order of Addition: Add the base slowly to the mixture of chalcone and guanidine to control the concentration of the reactive enolate. - Lower Temperature: Running the reaction at a lower temperature can disfavor the Michael addition.
Elimination of 4-Fluorophenyl Group - Milder Base: Consider using a weaker base or a carbonate base to reduce the harshness of the reaction conditions. - Temperature Control: Avoid excessive heating. Maintain the reaction at the lowest effective temperature.
Purification Challenges If byproducts are formed, purification can be achieved through column chromatography on silica gel or recrystallization from a suitable solvent system (e.g., ethanol/water).

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of this compound from 4-fluorochalcone and guanidine?

The reaction proceeds through a condensation reaction. First, the guanidine acts as a nucleophile, attacking the carbonyl carbon of the chalcone. This is followed by an intramolecular cyclization and subsequent dehydration to form the stable pyrimidine ring.

Q2: How can I confirm the identity of the desired product and the potential byproducts?

Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy should be used to characterize the final product and any isolated byproducts. Comparison of the obtained spectra with literature data for similar compounds can aid in structure elucidation.

Q3: Are there alternative synthetic routes to this compound?

Yes, other methods for pyrimidine synthesis exist, such as the Pinner synthesis, which involves the condensation of a 1,3-dicarbonyl compound with an amidine. However, the route from chalcones is often favored due to the ready availability of the starting materials.

Data Presentation

Table 1: Representative Yields of 2-Aminopyrimidine Synthesis from Chalcones under Different Conditions *

Catalyst/BaseSolventTemperature (°C)Reaction Time (h)Yield (%)
KOHEthanolReflux670-85
NaOEtEthanolReflux4-675-90
K₂CO₃DMF100860-75
NaOHEthanolReflux572-88

*Disclaimer: The data presented in this table is representative of the synthesis of 2-aminopyrimidine derivatives from chalcones and may not directly correspond to the synthesis of this compound. Actual yields may vary depending on the specific substrate and reaction conditions.

Experimental Protocols

General Protocol for the Synthesis of this compound:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-(4-fluorophenyl)-3-phenylprop-2-en-1-one (1.0 eq) and guanidine hydrochloride (1.2 eq).

  • Solvent and Base Addition: Add ethanol as the solvent, followed by the slow addition of a solution of sodium ethoxide in ethanol (1.5 eq).

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 4-6 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature and neutralize it with a dilute acid (e.g., acetic acid or dilute HCl).

  • Isolation: The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and then with a small amount of cold ethanol.

  • Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane).

Visualizations

Main_Reaction_Pathway Chalcone 1-(4-Fluorophenyl)-3- phenylprop-2-en-1-one Intermediate Cyclic Intermediate Chalcone->Intermediate + Guanidine (Base) Guanidine Guanidine Guanidine->Intermediate Product This compound Intermediate->Product - H₂O

Caption: Main reaction pathway for the synthesis of this compound.

Side_Reactions cluster_michael Michael Addition Side Reaction cluster_elimination Elimination Side Reaction Chalcone1 Chalcone Enolate Chalcone Enolate Chalcone1->Enolate Base Michael_Adduct Michael Adduct (Dimeric/Polymeric Byproduct) Enolate->Michael_Adduct + Chalcone Chalcone2 Another Chalcone Molecule Chalcone2->Michael_Adduct Start_Product This compound Elimination_Product 4-Phenylpyrimidin-2-amine Start_Product->Elimination_Product Harsh Base/ High Temp.

Caption: Potential side reactions in the synthesis of this compound.

Troubleshooting_Workflow cluster_optimization Optimization Strategies Start Low Yield or Impure Product Check_Purity Check Reagent Purity Start->Check_Purity Monitor_Reaction Monitor Reaction by TLC Start->Monitor_Reaction Optimize_Conditions Optimize Reaction Conditions Check_Purity->Optimize_Conditions Monitor_Reaction->Optimize_Conditions Modify_Workup Modify Work-up/ Purification Optimize_Conditions->Modify_Workup If issues persist Success High Yield & Purity Optimize_Conditions->Success Problem Solved Temp Adjust Temperature Optimize_Conditions->Temp Base Change Base/ Stoichiometry Optimize_Conditions->Base Time Modify Reaction Time Optimize_Conditions->Time Modify_Workup->Success

Caption: A logical workflow for troubleshooting synthesis issues.

Technical Support Center: Overcoming Solubility Challenges with 4-(4-Fluorophenyl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility of 4-(4-Fluorophenyl)pyrimidin-2-amine.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in aqueous buffers. What are the initial steps I should take?

A1: Low aqueous solubility is a common challenge for organic compounds like this compound. The initial approach involves a systematic assessment of its solubility in various solvents. It is recommended to first dissolve the compound in a small amount of a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol, before diluting it into your aqueous buffer. This creates a concentrated stock solution that can be serially diluted to the desired final concentration. Always aim to use the lowest possible percentage of the organic co-solvent in your final experimental medium (typically below 1%) to minimize potential off-target effects.

Q2: I'm observing precipitation when I dilute my DMSO stock solution of this compound into my aqueous experimental medium. How can I prevent this?

A2: Precipitation upon dilution is a clear indicator that the compound's solubility limit in the final aqueous medium has been exceeded. To address this, consider the following strategies:

  • Optimize Co-solvent Percentage: Experiment with different final concentrations of your organic co-solvent (e.g., DMSO, ethanol). A slightly higher percentage might be necessary to maintain solubility, but be mindful of its potential impact on your experimental system.

  • pH Adjustment: The solubility of compounds with ionizable groups can be significantly influenced by pH.[1][2] Since this compound contains an amine group, it is expected to be more soluble at a lower pH due to protonation. Attempt to dissolve the compound in buffers with varying pH values (e.g., pH 5.0, 6.0, and 7.4) to determine the optimal condition.

  • Use of Solubilizing Excipients: Incorporating solubilizing agents into your aqueous medium can enhance the solubility of your compound. Common examples include cyclodextrins and surfactants.[3][4]

Q3: What are cyclodextrins and how can they improve the solubility of my compound?

A3: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic central cavity.[5] They can encapsulate poorly water-soluble molecules, like this compound, within their hydrophobic core, forming an inclusion complex.[3][4] This complex has improved aqueous solubility due to the hydrophilic outer surface of the cyclodextrin.

Q4: Can particle size affect the dissolution rate of this compound?

A4: Yes, reducing the particle size of a compound increases its surface-area-to-volume ratio, which generally leads to a faster dissolution rate.[3][6] Techniques like micronization can be employed to decrease particle size and improve the speed at which the compound dissolves, although it may not increase the equilibrium solubility.[3]

Troubleshooting Guides

Issue 1: Inconsistent results in biological assays, potentially due to poor solubility.

  • Root Cause: The compound may be precipitating out of solution in the assay medium, leading to a lower effective concentration than intended.

  • Troubleshooting Steps:

    • Visual Inspection: Carefully inspect your assay plates or tubes for any signs of precipitation (cloudiness, visible particles).

    • Solubility Confirmation: Perform a kinetic solubility assay in your specific cell culture medium or assay buffer to determine the concentration at which the compound remains in solution over the time course of your experiment.

    • Formulation Optimization: If solubility is confirmed to be an issue, explore the solubilization strategies outlined in the FAQs, such as co-solvent optimization, pH adjustment, or the use of solubilizing agents like cyclodextrins.

Issue 2: Difficulty preparing a stock solution of this compound.

  • Root Cause: The chosen solvent may not be appropriate for achieving the desired stock concentration.

  • Troubleshooting Steps:

    • Solvent Screening: Test the solubility of the compound in a range of pharmaceutically acceptable organic solvents (e.g., DMSO, DMF, ethanol, methanol).

    • Gentle Heating and Agitation: Gentle warming and vortexing or sonication can sometimes aid in the dissolution of the compound in the chosen solvent. However, be cautious to avoid degradation of the compound.

    • Fresh Solvent: Ensure that the organic solvents used are anhydrous and of high purity, as the presence of water can sometimes hinder the dissolution of hydrophobic compounds.

Data Presentation

Table 1: Illustrative Solubility of this compound in Various Solvents

Solvent SystemTemperature (°C)Solubility (mg/mL)
Water (pH 7.4)25< 0.1
Phosphate Buffered Saline (PBS, pH 7.4)25< 0.1
0.1 N HCl (pH 1.0)251.5
5% DMSO in PBS (pH 7.4)250.5
10% Ethanol in Water250.3
10 mM Hydroxypropyl-β-cyclodextrin in Water252.0
Dimethyl Sulfoxide (DMSO)25> 50
N,N-Dimethylformamide (DMF)25> 50

Disclaimer: The data presented in this table is illustrative and intended to provide a general understanding of how solubility can vary with the solvent system. Actual solubility should be determined experimentally.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution and Working Solutions

  • Stock Solution Preparation:

    • Accurately weigh a desired amount of this compound powder.

    • Add a minimal volume of a suitable organic solvent (e.g., DMSO) to the powder.

    • Vortex or sonicate the mixture until the solid is completely dissolved. This is your high-concentration stock solution. Store appropriately, protected from light and moisture.

  • Working Solution Preparation:

    • Perform serial dilutions of the stock solution with the same organic solvent to create intermediate stock solutions.

    • For the final working solution, dilute the appropriate intermediate stock solution into your pre-warmed aqueous experimental buffer. Add the stock solution dropwise while gently vortexing the buffer to minimize immediate precipitation.

Protocol 2: Enhancing Solubility using pH Adjustment

  • Prepare a series of aqueous buffers with different pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4).

  • Prepare a concentrated stock solution of this compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO).

  • Add a small, fixed volume of the stock solution to each of the different pH buffers to achieve the same final theoretical concentration.

  • Gently mix and allow the solutions to equilibrate for a set period (e.g., 2 hours).

  • Visually inspect for any precipitation.

  • For a quantitative assessment, centrifuge the samples and measure the concentration of the compound in the supernatant using a suitable analytical method like HPLC-UV.

Protocol 3: Solubility Enhancement with Cyclodextrins

  • Prepare a solution of a suitable cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin) in your aqueous buffer at a desired concentration (e.g., 10 mM).

  • Prepare a concentrated stock solution of this compound in a minimal amount of a water-miscible organic solvent (e.g., ethanol).

  • Slowly add the compound stock solution to the cyclodextrin solution while stirring.

  • Allow the mixture to equilibrate, typically with stirring, for several hours to facilitate the formation of the inclusion complex.

  • Assess the solubility as described in Protocol 2.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_solubilization Solubilization Strategies cluster_analysis Analysis weigh Weigh Compound dissolve Dissolve in Organic Solvent (e.g., DMSO) weigh->dissolve stock Concentrated Stock Solution dissolve->stock dilute Dilute into Aqueous Buffer stock->dilute ph_adjust pH Adjustment dilute->ph_adjust cyclodextrin Add Cyclodextrin dilute->cyclodextrin co_solvent Optimize Co-solvent % dilute->co_solvent assay Perform Experiment/ Assay ph_adjust->assay cyclodextrin->assay co_solvent->assay observe Observe for Precipitation assay->observe quantify Quantify Soluble Fraction (e.g., HPLC) observe->quantify If precipitation occurs

Caption: Experimental workflow for preparing and solubilizing this compound.

troubleshooting_logic start Solubility Issue Encountered check_precipitation Is precipitation visible upon dilution into aqueous buffer? start->check_precipitation optimize_cosolvent Optimize Co-solvent Percentage check_precipitation->optimize_cosolvent Yes inconsistent_results Are experimental results inconsistent? check_precipitation->inconsistent_results No adjust_ph Adjust Buffer pH (try lower pH) optimize_cosolvent->adjust_ph use_excipient Use Solubilizing Excipient (e.g., Cyclodextrin) adjust_ph->use_excipient proceed Proceed with Experiment use_excipient->proceed confirm_solubility Perform Kinetic Solubility Assay inconsistent_results->confirm_solubility Yes inconsistent_results->proceed No reformulate Reformulate with Solubilization Strategy confirm_solubility->reformulate reformulate->proceed

References

Technical Support Center: 4-(4-Fluorophenyl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on stabilizing 4-(4-Fluorophenyl)pyrimidin-2-amine in solution. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Troubleshooting Guide

This guide is designed to help you troubleshoot common issues related to the stability of this compound in solution.

IssuePotential CauseRecommended Action
Precipitation or cloudiness in solution Poor solubility of the compound in the chosen solvent.- Increase the proportion of organic co-solvent (e.g., DMSO, DMF, Methanol).- Gently warm the solution.- Sonicate the solution to aid dissolution.
The solution is supersaturated.- Prepare a less concentrated stock solution.
pH of the aqueous solution is not optimal for solubility.- Adjust the pH of the solution. For amine-containing compounds, solubility can sometimes be improved in slightly acidic conditions due to salt formation. However, this may impact stability.
Discoloration of the solution (e.g., turning yellow or brown) Degradation of the compound.- Prepare fresh solutions before use.- Store stock solutions at low temperatures (-20°C or -80°C) and protected from light.- Consider using an antioxidant if oxidative degradation is suspected.
Reaction with impurities in the solvent.- Use high-purity, HPLC-grade solvents.
Loss of compound potency or inconsistent results in assays Chemical instability and degradation in the experimental medium.- Perform a stability study in your specific assay buffer to determine the compound's half-life.- Minimize the incubation time of the compound in aqueous solutions.- Prepare fresh dilutions from a stable stock solution immediately before each experiment.
Adsorption to plasticware.- Use low-adhesion microplates and centrifuge tubes.- Consider using glass or polypropylene labware.
Photodegradation.- Protect solutions from light by using amber vials or covering containers with aluminum foil.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar AproticDMSO, DMFHighThese solvents are excellent at solvating a wide range of organic molecules.
AlcoholsMethanol, EthanolModerateThe compound is likely to have good solubility in alcohols.
Chlorinated SolventsDichloromethane, ChloroformModerateGenerally good solvents for organic compounds of this nature.
Aqueous BuffersWater, PBSLowAs with many organic compounds, aqueous solubility is expected to be limited. The use of a co-solvent is recommended for preparing aqueous solutions.

Q2: How should I prepare and store stock solutions of this compound?

A2: It is recommended to prepare a high-concentration stock solution in an anhydrous polar aprotic solvent such as DMSO or DMF. For storage, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Q3: What are the potential degradation pathways for this compound in solution?

A3: While specific degradation pathways for this compound have not been extensively documented, similar amine-containing and fluorophenyl pyrimidine compounds can be susceptible to the following:

  • Hydrolysis: The amine group or the pyrimidine ring itself could be susceptible to hydrolysis, especially under strong acidic or basic conditions.

  • Oxidation: The amine group can be a site for oxidation, which may be accelerated by exposure to air, light, or the presence of metal ions.

  • Photodegradation: Aromatic and fluorinated compounds can be sensitive to light, leading to degradation.[1]

Q4: How can I assess the stability of this compound in my experimental conditions?

A4: A forced degradation study is a systematic way to evaluate the stability of a compound. This involves subjecting a solution of the compound to various stress conditions and analyzing for degradation over time using a stability-indicating analytical method like HPLC-UV or LC-MS.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound.

1. Materials:

  • This compound

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV or PDA detector

  • LC-MS system (for identification of degradation products)

  • pH meter

  • Calibrated oven and photostability chamber

2. Stock Solution Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent (e.g., acetonitrile or methanol).

3. Stress Conditions:

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.

  • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the stock solution at 60°C for 48 hours.

  • Photolytic Degradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

4. Sample Analysis:

  • At specified time points, withdraw aliquots from each stress condition.

  • Neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

  • Analyze the samples by a validated, stability-indicating HPLC-UV or LC-MS method to determine the percentage of degradation and to profile any degradation products.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method to analyze this compound and its potential degradation products. Method optimization will be required.

ParameterRecommended Condition
Column C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with a low percentage of B, and gradually increase to elute more hydrophobic compounds. A typical gradient might be 10-90% B over 20 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength Monitor at a wavelength of maximum absorbance (to be determined by UV scan, likely around 254 nm).
Injection Volume 10 µL

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution acid Acidic Hydrolysis (0.1N HCl, 60°C) stock->acid Expose to stress base Basic Hydrolysis (0.1N NaOH, 60°C) stock->base Expose to stress oxidation Oxidative Degradation (3% H2O2, RT) stock->oxidation Expose to stress thermal Thermal Degradation (60°C) stock->thermal Expose to stress photo Photolytic Degradation (ICH Q1B) stock->photo Expose to stress sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize (Acid/Base) sampling->neutralize dilute Dilute Samples neutralize->dilute hplc HPLC/LC-MS Analysis dilute->hplc data Data Interpretation hplc->data troubleshooting_workflow cluster_dissolution Dissolution Problems cluster_degradation Degradation Problems start Stability Issue Encountered (e.g., precipitation, degradation) check_solubility Is the compound fully dissolved? start->check_solubility solubility_actions Action: - Use co-solvent (DMSO, DMF) - Warm/Sonicate - Check pH check_solubility->solubility_actions No check_storage Are solutions fresh and stored properly? check_solubility->check_storage Yes end Issue Resolved solubility_actions->end storage_actions Action: - Prepare fresh solutions - Store at -20°C/-80°C - Protect from light check_storage->storage_actions No check_conditions Is the experimental medium causing degradation? check_storage->check_conditions Yes storage_actions->end condition_actions Action: - Perform stability test in medium - Minimize incubation time - Use high-purity reagents check_conditions->condition_actions Yes check_conditions->end No condition_actions->end

References

Technical Support Center: Crystallization of 4-(4-Fluorophenyl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the crystallization of 4-(4-Fluorophenyl)pyrimidin-2-amine.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the crystallization of this compound?

A1: The ideal solvent for crystallization is one in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below. For 2-aminopyrimidine derivatives, common and effective solvents include ethanol, methanol, or a mixture of ethanol and water. For fluorinated compounds, solvents such as dioxane and tetrahydrofuran (THF) may also be effective. A preliminary solvent screen with small amounts of the compound is recommended to identify the optimal solvent or solvent system.

Q2: My compound is "oiling out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline phase. This can be due to a high concentration of the solute, rapid cooling, or the presence of impurities. To resolve this, try reheating the solution to dissolve the oil, adding a small amount of additional solvent to decrease the concentration, and allowing it to cool more slowly. Using a different solvent system can also prevent oiling out.

Q3: No crystals are forming even after the solution has cooled to room temperature. What are the next steps?

A3: If no crystals form upon cooling, the solution may be undersaturated or nucleation may be inhibited. You can try to induce crystallization by:

  • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod to create nucleation sites.

  • Seeding: Add a few seed crystals of the pure compound to the solution.

  • Concentrating the solution: If the solution is too dilute, gently heat it to evaporate some of the solvent and then allow it to cool again.

  • Using an anti-solvent: If the compound is highly soluble, an anti-solvent (a solvent in which the compound is insoluble but is miscible with the primary solvent) can be slowly added to induce precipitation.

Q4: The purity of my crystallized product is still low. How can I improve it?

A4: Low purity after crystallization can be due to the co-precipitation of impurities. To improve purity, ensure your starting material is as pure as possible before the final crystallization. Techniques like column chromatography can be used for pre-purification. Additionally, a slow cooling rate during crystallization is crucial for the formation of a pure crystal lattice. An acid-base extraction/purification prior to crystallization can also be effective in removing certain types of impurities.

Q5: How does the fluorine substituent in this compound affect its crystallization behavior?

A5: The presence of a fluorine atom can influence the electronic properties and intermolecular interactions of the molecule, which in turn can affect its solubility and crystal packing. Fluorine is highly electronegative and can participate in hydrogen bonding and other non-covalent interactions, potentially leading to different optimal solvents and crystallization conditions compared to its non-fluorinated analogs. It may be beneficial to explore a wider range of solvents, including those known to be effective for fluorinated organic compounds.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No Crystals Form Solution is not supersaturated.Concentrate the solution by slowly evaporating the solvent.
Nucleation is inhibited.Scratch the inner surface of the flask with a glass rod or add seed crystals.
Inappropriate solvent.The compound is too soluble. Select a solvent with lower solubility at room temperature or use an anti-solvent.
"Oiling Out" Solution is too concentrated.Reheat to dissolve the oil, add more solvent, and cool slowly.
Cooling is too rapid.Allow the solution to cool to room temperature slowly before placing it in an ice bath.
High level of impurities.Purify the crude product by column chromatography or acid-base extraction before crystallization.
Low Yield Too much solvent was used.Use the minimum amount of hot solvent necessary to fully dissolve the compound.
Premature crystallization during hot filtration.Pre-heat the filtration apparatus (funnel and receiving flask) to prevent cooling and crystallization.
Crystals are too soluble in the cold solvent.Ensure the solution is sufficiently cooled in an ice bath before filtration.
Poor Crystal Quality (e.g., fine powder) Rapid nucleation and crystal growth.Slow down the cooling rate. Consider using a vapor diffusion or slow evaporation method.
Agitation during cooling.Allow the solution to cool undisturbed.

Quantitative Data

Solvent Solubility at 25°C (Illustrative) Solubility at 75°C (Illustrative)
MethanolLow to ModerateHigh
EthanolLowModerate to High
WaterVery LowLow
AcetoneModerateHigh
DichloromethaneModerateHigh
Ethyl AcetateLow to ModerateHigh
Tetrahydrofuran (THF)ModerateHigh
N,N-Dimethylformamide (DMF)HighVery High

Note: This data is illustrative and based on general trends for structurally related compounds. Actual solubilities should be determined experimentally.

Experimental Protocols

Protocol 1: Standard Recrystallization by Cooling

This protocol is suitable for routine purification when a suitable solvent has been identified.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of a suitable solvent (e.g., ethanol or methanol) and gently heat the mixture with stirring until the solid completely dissolves. If the solid does not fully dissolve, add small additional portions of the hot solvent until a clear solution is obtained.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration of the solution into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To promote slow cooling, the flask can be insulated.

  • Crystal Maturation: For optimal yield, place the flask in an ice bath for at least 30 minutes to an hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold crystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum or in a desiccator.

Protocol 2: Acid-Base Purification and Crystallization

This method can be effective for removing neutral or acidic impurities.

  • Dissolution in Acid: Dissolve the crude this compound in a dilute aqueous acidic solution (e.g., 1 M HCl).

  • Extraction of Impurities: Transfer the acidic solution to a separatory funnel and wash with an organic solvent such as ethyl acetate or dichloromethane to remove any neutral or acidic impurities. Discard the organic layer.

  • Precipitation: Slowly add a base (e.g., 1 M NaOH) to the aqueous layer with stirring until the solution becomes alkaline and the product precipitates out.

  • Isolation and Washing: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with deionized water to remove any residual salts.

  • Recrystallization: Proceed with Protocol 1 for further purification of the precipitated solid.

Protocol 3: Vapor Diffusion Crystallization

This method is useful for growing high-quality single crystals, often required for X-ray crystallography.

  • Sample Preparation: Dissolve the this compound in a small amount of a "good" solvent (a solvent in which it is readily soluble, e.g., dichloromethane or acetone).

  • Setup: Place this solution in a small, open vial. Place the vial inside a larger, sealed container (e.g., a beaker covered with parafilm) that contains a larger volume of a "poor" or "anti-solvent" (a solvent in which the compound is insoluble but is miscible with the "good" solvent, e.g., hexane or diethyl ether).

  • Diffusion and Crystallization: Over time, the vapor of the "poor" solvent will slowly diffuse into the "good" solvent, gradually reducing the solubility of the compound and promoting the slow growth of crystals.

  • Isolation: Once suitable crystals have formed, carefully remove the vial and isolate the crystals.

Visualizations

TroubleshootingWorkflow Start Crystallization Experiment Result Observe Outcome Start->Result Success Pure Crystals Obtained Result->Success Success NoCrystals No Crystals Formed Result->NoCrystals Failure OilingOut Compound 'Oiled Out' Result->OilingOut Failure LowYield Low Yield of Crystals Result->LowYield Failure Concentrate Concentrate Solution NoCrystals->Concentrate ScratchSeed Scratch Flask or Add Seed Crystals NoCrystals->ScratchSeed ChangeSolvent Change Solvent / Use Anti-Solvent NoCrystals->ChangeSolvent ReheatAddSolvent Reheat, Add More Solvent, Cool Slowly OilingOut->ReheatAddSolvent PurifyCrude Pre-purify Crude Material OilingOut->PurifyCrude MinimizeSolvent Use Minimal Hot Solvent LowYield->MinimizeSolvent PreheatApparatus Pre-heat Filtration Apparatus LowYield->PreheatApparatus CoolFurther Ensure Thorough Cooling LowYield->CoolFurther Concentrate->Result Re-evaluate ScratchSeed->Result Re-evaluate ChangeSolvent->Start New Experiment ReheatAddSolvent->Result Re-evaluate PurifyCrude->Start New Experiment MinimizeSolvent->Start New Experiment PreheatApparatus->Start New Experiment CoolFurther->Result Re-evaluate CrystallizationParameters Crystallization Successful Crystallization Solvent Solvent Choice Solvent->Crystallization Concentration Concentration (Supersaturation) Solvent->Concentration Temperature Temperature Gradient Temperature->Crystallization Temperature->Concentration CoolingRate Cooling Rate Temperature->CoolingRate Concentration->Crystallization Purity Compound Purity Purity->Crystallization Purity->Crystallization CoolingRate->Crystallization

References

Technical Support Center: Optimizing Reaction Conditions for 4-(4-Fluorophenyl)pyrimidin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-(4-fluorophenyl)pyrimidin-2-amine derivatives. The content is structured to address specific experimental challenges with detailed protocols and quantitative data for effective problem-solving.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound and its derivatives, primarily focusing on Suzuki-Miyaura coupling and Buchwald-Hartwig amination reactions.

Question 1: I am observing low to no yield in my Suzuki-Miyaura coupling reaction between a chloropyrimidine and 4-fluorophenylboronic acid. What are the primary factors to investigate?

Answer:

Low yields in Suzuki-Miyaura couplings, especially with heteroaromatic chlorides, can be attributed to several factors. Here is a systematic troubleshooting approach:

  • Catalyst and Ligand Inactivity: The Pd(0) species is the active catalyst. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it may not be efficiently reduced to Pd(0). Ensure your phosphine ligands have not been oxidized. Consider using air-stable precatalysts like XPhos Pd G3 or G4.

  • Inadequate Base: The base is crucial for the transmetalation step. Ensure you are using a suitable base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and that it is finely powdered and anhydrous for non-aqueous reactions. For biphasic systems, vigorous stirring is essential to maximize the interfacial area.

  • Oxygen Contamination: Oxygen can lead to the oxidative degradation of the Pd(0) catalyst and the homocoupling of the boronic acid. It is critical to thoroughly degas your solvents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.

  • Protodeboronation of Boronic Acid: 4-Fluorophenylboronic acid can be susceptible to protodeboronation (replacement of the boronic acid group with a hydrogen). This is often exacerbated by high temperatures and the presence of water. Consider using anhydrous conditions, a milder base (e.g., KF), or converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester).

  • Solvent Choice: The solvent system plays a key role in solubility and reaction rate. While mixtures of dioxane/water or THF/water are common, for substrates prone to protodeboronation, anhydrous solvents like toluene or dioxane may be more suitable.

Question 2: My Buchwald-Hartwig amination of a 4-aryl-chloropyrimidine with a primary or secondary amine is sluggish. How can I improve the reaction rate and yield?

Answer:

Challenges in Buchwald-Hartwig aminations with pyrimidine substrates often relate to the electron-deficient nature of the heterocycle and potential catalyst inhibition. Consider the following optimizations:

  • Ligand Selection: The choice of phosphine ligand is critical. For heteroaromatic substrates, bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) or ferrocenyl phosphines (e.g., dppf) are often more effective than simpler ligands like PPh₃.

  • Base Strength: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices. If your substrates are base-sensitive, weaker bases like Cs₂CO₃ or K₃PO₄ can be used, though this may necessitate higher reaction temperatures.

  • Catalyst Precatalyst: Using a well-defined palladium precatalyst can lead to more reproducible results than generating the active catalyst in situ from a Pd(II) source like Pd(OAc)₂.

  • Solvent: Anhydrous, non-protic solvents such as toluene, dioxane, or THF are generally preferred. Ensure the solvent is thoroughly degassed to prevent catalyst oxidation.

  • Aryl Halide Reactivity: The reactivity of the aryl halide is a key factor. If you are using an aryl chloride, which can be less reactive, you might consider switching to the corresponding aryl bromide or iodide if synthetically feasible, as they undergo oxidative addition more readily.

Question 3: I am observing the formation of significant byproducts in my reaction. What are the likely side reactions and how can I minimize them?

Answer:

Several side reactions can occur during the synthesis of this compound derivatives:

  • Homocoupling of Boronic Acid (in Suzuki reactions): This leads to the formation of 4,4'-difluorobiphenyl. It is often caused by the presence of oxygen. Rigorous degassing of the reaction mixture and maintaining a strict inert atmosphere can minimize this.

  • Protodeboronation (in Suzuki reactions): As mentioned earlier, this results in the formation of fluorobenzene from the boronic acid. Using anhydrous conditions, milder bases, and shorter reaction times can help.

  • Hydrodehalogenation: This is the replacement of the halogen on the pyrimidine ring with a hydrogen atom. This can be a competitive pathway in both Suzuki and Buchwald-Hartwig reactions. The choice of ligand and reaction conditions can influence the selectivity towards the desired cross-coupling product.

  • β-Hydride Elimination (in Buchwald-Hartwig reactions): This can be a competing pathway to reductive elimination, leading to the formation of an imine and a hydrodehalogenated arene. The use of bulky ligands that favor reductive elimination can mitigate this side reaction.[1]

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data from studies on related pyrimidine systems, providing a starting point for the optimization of your specific reaction.

Table 1: Optimization of Microwave-Assisted Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid [2]

Catalyst (5 mol%)Solvent (24h)Temperature (°C)Yield (%)
Pd(PPh₃)₄1,4-Dioxane/H₂O10065
Pd(dppf)Cl₂1,4-Dioxane/H₂O10058
Pd(OAc)₂1,4-Dioxane/H₂O10035
PdCl₂(PPh₃)₂1,4-Dioxane/H₂O10042
Pd(PPh₃)₄Toluene10048
Pd(PPh₃)₄Acetonitrile10033
Pd(PPh₃)₄1,4-Dioxane/H₂O8055
Pd(PPh₃)₄1,4-Dioxane/H₂O6031

Reaction Conditions: 2,4-dichloropyrimidine (1.0 mmol), phenylboronic acid (1.0 mmol), K₂CO₃ (3.0 mmol), solvent (7 mL). Microwave irradiation for 15 minutes at 100°C yielded 81% with Pd(PPh₃)₄ (3 mol%).

Table 2: Buchwald-Hartwig Amination of 4-(Pyridin-3-yl)pyrimidin-2-amine with Aryl Bromides [3]

Aryl BromideCatalyst SystemBaseSolventYield (%)
4-BromoanisolePd₂(dba)₃ / dpppNaOtBuToluene52
1-Bromo-4-(trifluoromethoxy)benzenePd₂(dba)₃ / dpppNaOtBuToluene41
4-BromobenzonitrilePd₂(dba)₃ / dpppNaOtBuToluene33
4-BromoanisolePdCl₂(PPh₃)₂ / XantphosNaOtBuToluene82
1-Bromo-4-(trifluoromethoxy)benzenePdCl₂(PPh₃)₂ / XantphosNaOtBuToluene31
4-BromobenzonitrilePdCl₂(PPh₃)₂ / XantphosNaOtBuToluene27

Reaction Conditions: Refluxing toluene under a nitrogen atmosphere.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 2-Amino-4-chloropyrimidine with 4-Fluorophenylboronic Acid

  • Reaction Setup: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add 2-amino-4-chloropyrimidine (1.0 eq.), 4-fluorophenylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or a precatalyst like XPhos Pd G3, 1-2 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq.).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Under a positive pressure of inert gas, add a degassed solvent system (e.g., 1,4-dioxane/water 4:1 v/v). The total solvent volume should be sufficient to achieve a concentration of 0.1-0.5 M with respect to the limiting reagent.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. For microwave-assisted reactions, irradiate at a set temperature (e.g., 100-120 °C) for a specified time (e.g., 15-30 minutes).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: General Procedure for Buchwald-Hartwig Amination of 4-(4-Fluorophenyl)-2-chloropyrimidine

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the 4-(4-fluorophenyl)-2-chloropyrimidine (1.0 eq.), the amine coupling partner (1.1-1.2 eq.), a palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%), a bulky phosphine ligand (e.g., XPhos, 2-6 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or LHMDS, 1.2-1.5 eq.) to a dry reaction vessel.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) to the reaction vessel.

  • Reaction: Seal the vessel and heat the reaction mixture to 80-120 °C with stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction carefully with saturated aqueous ammonium chloride solution. Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Visualizations

experimental_workflow cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination start_suzuki 2-Amino-4-chloropyrimidine + 4-Fluorophenylboronic Acid reagents_suzuki Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Dioxane/H2O) start_suzuki->reagents_suzuki Add reaction_suzuki Heat (80-110°C) or Microwave reagents_suzuki->reaction_suzuki React workup_suzuki Aqueous Work-up & Extraction reaction_suzuki->workup_suzuki Process purification_suzuki Column Chromatography workup_suzuki->purification_suzuki Purify product_suzuki This compound purification_suzuki->product_suzuki start_buchwald 4-(4-Fluorophenyl)-2-chloropyrimidine + Amine (R-NH2) reagents_buchwald Pd Precatalyst (e.g., XPhos Pd G3) Ligand (e.g., XPhos) Base (e.g., NaOtBu) Solvent (e.g., Toluene) start_buchwald->reagents_buchwald Add reaction_buchwald Heat (80-120°C) reagents_buchwald->reaction_buchwald React workup_buchwald Quench & Extraction reaction_buchwald->workup_buchwald Process purification_buchwald Column Chromatography workup_buchwald->purification_buchwald Purify product_buchwald Substituted this compound Derivative purification_buchwald->product_buchwald

Caption: Synthetic workflows for this compound derivatives.

cdk_signaling_pathway cluster_pathway CDK-Mediated Cell Cycle Regulation growth_factors Growth Factors receptor Receptor Tyrosine Kinase growth_factors->receptor binds cyclinD_CDK46 Cyclin D / CDK4/6 receptor->cyclinD_CDK46 activates Rb Retinoblastoma Protein (Rb) cyclinD_CDK46->Rb phosphorylates (inactivates) E2F E2F Transcription Factor Rb->E2F releases cyclinE_CDK2 Cyclin E / CDK2 E2F->cyclinE_CDK2 activates transcription of S_phase S-Phase Entry (DNA Replication) cyclinE_CDK2->S_phase promotes inhibitor This compound Derivative inhibitor->cyclinE_CDK2 inhibits

Caption: Inhibition of the CDK2 signaling pathway by aminopyrimidine derivatives.

References

analytical challenges with 4-(4-Fluorophenyl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-(4-Fluorophenyl)pyrimidin-2-amine

Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common analytical challenges.

Section 1: High-Performance Liquid Chromatography (HPLC) Analysis

Analysis of this compound by reverse-phase HPLC can be challenging, primarily due to the basic nature of the 2-amino group, which can lead to poor peak shape.

Frequently Asked Questions (HPLC)

Q1: Why am I observing significant peak tailing for this compound?

A1: Peak tailing is the most common issue for this compound and is often caused by secondary interactions between the basic amine group and acidic silanol groups on the surface of silica-based HPLC columns.[1] This interaction slows down a portion of the analyte molecules, causing them to elute later and create a "tail." Other potential causes include column degradation, incorrect mobile phase pH, sample overload, or extra-column band broadening.[2]

Q2: How can I reduce or eliminate peak tailing?

A2: Several strategies can be employed:

  • Mobile Phase pH Adjustment: The most effective approach is to adjust the mobile phase pH. Working at a low pH (e.g., 2.5-3.5) protonates the silanol groups, minimizing their interaction with the protonated basic analyte.[2][3]

  • Use of Additives: Adding a basic competitor, like triethylamine (TEA), to the mobile phase can mask the active silanol sites, though this is less necessary with modern high-purity silica columns.[1]

  • Column Selection: Use a column with high-purity silica and robust end-capping to reduce the number of available free silanol groups.

  • Sample Concentration: Avoid column overloading by injecting a lower concentration of the sample.[3][4]

  • Guard Column: Using a guard column with the same packing material can protect the analytical column from strongly adsorbed contaminants that may cause peak distortion.[5]

Q3: What are recommended starting conditions for developing an HPLC method?

A3: A good starting point for method development is crucial. The following table outlines typical initial parameters.

Data Presentation: HPLC Method Development Starting Parameters
ParameterRecommended Starting ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmStandard reverse-phase column offering good retention.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterLow pH to protonate silanols and reduce peak tailing.[3]
Mobile Phase B Acetonitrile (ACN)Common organic modifier with good UV transparency.
Gradient 10-90% B over 20 minutesA broad gradient to elute the compound and any impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides reproducible retention times.
Detection (UV) 254 nmAromatic nature of the compound suggests strong absorbance.
Injection Vol. 10 µLA standard volume to avoid overloading.[4]
Experimental Protocol: HPLC Peak Tailing Troubleshooting
  • System Check: Confirm system suitability by injecting a standard compound known to give a symmetrical peak to ensure the issue is not instrumental.

  • Mobile Phase pH: Prepare fresh mobile phase with a pH of ~3.0 using an additive like 0.1% TFA. Equilibrate the column for at least 30 minutes.

  • Sample Dilution: Dilute the sample by a factor of 10 and re-inject. If peak shape improves, the original sample was likely too concentrated.[4]

  • Column Wash: If tailing persists, flush the column with a series of strong solvents (e.g., isopropanol, THF) to remove potential contaminants.

  • Replace Guard/Column: If using a guard column, replace it.[4] If the problem continues, the analytical column itself may be degraded and require replacement.[2]

Visualization: HPLC Troubleshooting Workflow

HPLC_Troubleshooting start Peak Tailing Observed check_system Run System Suitability Test start->check_system system_ok System OK? check_system->system_ok fix_system Troubleshoot Instrument (e.g., check connections, dead volume) system_ok->fix_system No adjust_mp Adjust Mobile Phase (Lower pH to ~3) system_ok->adjust_mp  Yes fix_system->check_system mp_ok Tailing Resolved? adjust_mp->mp_ok dilute_sample Dilute Sample & Re-inject mp_ok->dilute_sample No end_good Problem Solved mp_ok->end_good  Yes dilute_ok Tailing Resolved? dilute_sample->dilute_ok replace_column Replace Guard Column or Analytical Column dilute_ok->replace_column No dilute_ok->end_good  Yes end_bad Consult Specialist replace_column->end_bad

Caption: A workflow for troubleshooting HPLC peak tailing.

Section 2: Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful tool for confirming the identity and purity of this compound. Understanding its fragmentation pattern is key to structural elucidation.

Frequently Asked Questions (MS)

Q1: What is the expected protonated molecular ion [M+H]⁺ for this compound?

A1: The molecular formula for this compound is C₁₀H₈FN₃. The expected monoisotopic mass is 189.0702 u. Therefore, the protonated molecular ion [M+H]⁺ should be observed at m/z 190.0780.

Q2: What are the likely fragmentation pathways in positive-ion ESI-MS/MS?

A2: While specific data for this exact molecule is limited, fragmentation of related pyrimidine structures often involves characteristic losses. The most likely fragmentation pathways involve cleavage of the bond between the phenyl and pyrimidine rings or fragmentation of the pyrimidine ring itself.

Visualization: Predicted MS/MS Fragmentation Pathway

MS_Fragmentation parent [M+H]⁺ m/z 190.08 frag1 Fragment A m/z 113.04 parent->frag1 - C₆H₅F frag2 Fragment B m/z 95.05 parent->frag2 - C₇H₄FN frag3 Fragment C m/z 96.04 parent->frag3 - C₄H₃N₃

Caption: Predicted major fragmentation pathways for [M+H]⁺.

Section 3: Stability and Forced Degradation Studies

Understanding the stability of this compound is critical for drug development, as mandated by ICH guidelines.[6] Forced degradation studies help identify potential degradation products and establish stability-indicating methods.

Frequently Asked Questions (Stability)

Q1: Is the compound expected to be stable under hydrolytic conditions?

A1: The 2-aminopyrimidine moiety can be susceptible to hydrolysis, particularly under strong acidic or basic conditions, potentially leading to the formation of the corresponding pyrimidin-2-ol derivative. The stability should be experimentally determined.

Q2: What conditions are typically used for forced degradation studies?

A2: Forced degradation studies aim to achieve 5-20% degradation to ensure that the analytical method is capable of detecting and separating any degradants.[7]

Data Presentation: Typical Forced Degradation Conditions
ConditionReagent/SettingDurationRationale
Acid Hydrolysis 0.1 N HCl at 80 °C24 hoursTo assess stability in acidic environments.[6]
Base Hydrolysis 0.1 N NaOH at 80 °C24 hoursTo assess stability in basic environments.[6]
Oxidative 3% H₂O₂ at RT24 hoursTo test susceptibility to oxidation.[6]
Thermal Solid state at 105 °C48 hoursTo evaluate thermal stability.[6]
Photolytic ICH Option 2 (UV/Vis)As per guidelinesTo determine light sensitivity.[7]
Experimental Protocol: General Forced Degradation Study
  • Prepare Stock Solution: Dissolve the compound in a suitable solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution.

  • Stress Samples: For each condition (acid, base, oxidative), mix 1 mL of the stock solution with 1 mL of the stress reagent (e.g., 0.1 N HCl). For the thermal study, place the solid powder in an oven. For the photolytic study, expose a solution to the required light intensity.

  • Incubate: Store the mixtures under the conditions specified in the table above. Include a control sample diluted with the mobile phase.

  • Neutralize and Dilute: After incubation, cool the hydrolytic samples to room temperature and neutralize them (acid with base, base with acid).

  • Analyze: Dilute all samples to a final concentration of approximately 100 µg/mL with the mobile phase and analyze immediately by a validated stability-indicating HPLC method.

Visualization: Forced Degradation Logic

Forced_Degradation cluster_conditions Stress Conditions cluster_analysis Analysis & Outcome Acid Acidic (HCl) HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base Basic (NaOH) Base->HPLC Oxidative Oxidative (H₂O₂) Oxidative->HPLC Thermal Thermal (Heat) Thermal->HPLC Photo Photolytic (Light) Photo->HPLC Outcome Identify Degradants Elucidate Pathways Validate Method HPLC->Outcome API 4-(4-Fluorophenyl) pyrimidin-2-amine API->Acid API->Base API->Oxidative API->Thermal API->Photo

Caption: Relationship between stress conditions and analytical outcomes.

References

Technical Support Center: Production of 4-(4-Fluorophenyl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of 4-(4-Fluorophenyl)pyrimidin-2-amine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and efficient method is a two-step synthesis. It begins with a Claisen-Schmidt condensation of 4-fluoroacetophenone and a suitable aldehyde (commonly N,N-dimethylformamide dimethyl acetal) to form an enone intermediate, specifically 1-(4-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one. This intermediate is then cyclized with a guanidine salt (such as guanidine hydrochloride or guanidinium carbonate) in the presence of a base to yield the final product, this compound.[1][2]

Q2: What are the critical parameters to control during the synthesis to minimize impurity formation?

A2: To ensure high purity of the final product, it is crucial to control several parameters:

  • Purity of Starting Materials: Use high-purity 4-fluoroacetophenone, N,N-dimethylformamide dimethyl acetal, and guanidine salt. Impurities in the starting materials can lead to side reactions.

  • Reaction Temperature: Both the enone formation and the cyclization steps are sensitive to temperature. Overheating during the Claisen-Schmidt condensation can lead to side products. For the cyclization with guanidine, the temperature should be carefully controlled to prevent decomposition of reactants and products.

  • Stoichiometry of Reactants: Precise molar ratios of the reactants are essential to drive the reaction to completion and minimize unreacted starting materials.

  • Choice of Base and Solvent: The selection of the base (e.g., sodium ethoxide, sodium hydroxide) and solvent (e.g., ethanol, dimethylformamide) for the cyclization step can significantly impact the reaction yield and impurity profile.

Q3: How can I monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is a simple and effective technique to monitor the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.

Q4: What are the common methods for purifying the crude this compound?

A4: The primary purification methods include:

  • Recrystallization: This is often the most effective method for removing minor impurities. A suitable solvent system (e.g., ethanol, isopropanol, or a mixture of solvents) should be chosen to dissolve the compound at an elevated temperature and allow it to crystallize upon cooling, leaving impurities in the mother liquor.

  • Column Chromatography: For mixtures with impurities of similar polarity to the product, column chromatography using silica gel or alumina as the stationary phase is a powerful purification technique. A gradient of solvents, such as ethyl acetate in hexanes, is typically used to elute the compounds.

  • Acid-Base Extraction: Since the product is an amine, it can be dissolved in an acidic aqueous solution to separate it from non-basic impurities. The product can then be re-precipitated by basifying the aqueous solution.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of the desired product Incomplete reaction in either the enone formation or cyclization step.Monitor the reaction by TLC to ensure completion. If the reaction stalls, consider increasing the reaction time or temperature slightly. Ensure the purity of your starting materials and the correct stoichiometry.
Side reactions consuming the starting materials or intermediates.Optimize reaction conditions, such as temperature and catalyst/base concentration. In the Claisen-Schmidt condensation, self-condensation of the ketone can be an issue; ensure the aldehyde is reactive enough.
Presence of unreacted 1-(4-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one Insufficient amount of guanidine or incomplete cyclization.Use a slight excess of guanidine to ensure the complete conversion of the enone. Increase the reaction time or temperature for the cyclization step, while monitoring for product degradation.
Formation of a dihydropyrimidine impurity Incomplete oxidation of the initially formed dihydropyrimidine ring during cyclization.Some reaction conditions may favor the formation of the dihydropyrimidine. Often, aerobic conditions or a mild oxidant can promote aromatization to the desired pyrimidine. If isolated, the dihydropyrimidine can sometimes be oxidized to the pyrimidine in a separate step.
Presence of polymeric or tar-like substances High reaction temperatures or prolonged reaction times leading to decomposition.Carefully control the reaction temperature and monitor the reaction progress to avoid unnecessary heating. Use a higher-boiling solvent if better temperature control is needed.
Difficulty in removing colored impurities Formation of highly conjugated byproducts.Purification by column chromatography is often effective. Activated carbon treatment of a solution of the crude product can also be used to remove colored impurities before recrystallization.

Experimental Protocols

Protocol 1: Synthesis of 1-(4-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one (Enone Intermediate)

Materials:

  • 4-Fluoroacetophenone

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Toluene (or another suitable high-boiling solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-fluoroacetophenone (1.0 eq) in toluene.

  • Add N,N-dimethylformamide dimethyl acetal (1.2 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexanes:ethyl acetate).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure to obtain the crude enone intermediate, which can often be used in the next step without further purification. If necessary, the product can be purified by vacuum distillation or column chromatography.

Protocol 2: Synthesis of this compound

Materials:

  • 1-(4-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one (crude or purified)

  • Guanidine hydrochloride (or guanidinium carbonate)

  • Sodium ethoxide (or another suitable base like NaOH or KOH)

  • Ethanol (anhydrous)

Procedure:

  • In a round-bottom flask, prepare a solution of sodium ethoxide in ethanol by carefully adding sodium metal (1.5 eq) to anhydrous ethanol under an inert atmosphere. Alternatively, use a commercial solution of sodium ethoxide.

  • Add guanidine hydrochloride (1.5 eq) to the sodium ethoxide solution and stir for 15-20 minutes.

  • Add a solution of 1-(4-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one (1.0 eq) in ethanol to the reaction mixture.

  • Heat the mixture to reflux (approximately 78 °C) and maintain for 6-8 hours.

  • Monitor the reaction by TLC (e.g., using a 1:1 mixture of hexanes:ethyl acetate).

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol or isopropanol.

Data Presentation

Table 1: Hypothetical Impurity Profile under Different Reaction Conditions

ParameterCondition A (Optimized)Condition B (High Temperature)Condition C (Incorrect Stoichiometry)
Reaction Temperature 80 °C120 °C80 °C
Guanidine (eq) 1.51.51.0
Purity of Product (%) >988590 (with 5% unreacted enone)
Major Impurity (%) <0.5Dihydropyrimidine (5%)Unreacted Enone (5%)
Other Impurities (%) <1.5Polymeric material (10%)Side-reaction products (5%)

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Enone Formation cluster_step2 Step 2: Cyclization A 4-Fluoroacetophenone D Reflux A->D B DMF-DMA B->D C Toluene (Solvent) C->D E 1-(4-fluorophenyl)-3- (dimethylamino)prop-2-en-1-one D->E I Reflux E->I F Guanidine HCl F->I G Sodium Ethoxide G->I H Ethanol (Solvent) H->I J This compound I->J

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Start Low Product Purity Impurity_ID Identify Impurities (HPLC, NMR, MS) Start->Impurity_ID Unreacted_SM Unreacted Starting Material? Impurity_ID->Unreacted_SM Side_Product Known Side Product? Unreacted_SM->Side_Product No Adjust_Stoichiometry Adjust Reactant Stoichiometry Unreacted_SM->Adjust_Stoichiometry Yes Unknown_Impurity Unknown Impurity Side_Product->Unknown_Impurity No Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Catalyst) Side_Product->Optimize_Conditions Yes Characterize Characterize Unknown Impurity Unknown_Impurity->Characterize Purification Improve Purification Method (Recrystallization, Chromatography) Adjust_Stoichiometry->Purification Optimize_Conditions->Purification Characterize->Optimize_Conditions

Caption: Logical workflow for troubleshooting impurity issues.

References

Technical Support Center: Enhancing the Biological Activity of 4-(4-Fluorophenyl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting experiments and answering frequently asked questions related to the enhancement of the biological activity of 4-(4-Fluorophenyl)pyrimidin-2-amine and its derivatives. This guide is based on established principles for pyrimidine-based kinase inhibitors, as specific quantitative data and definitive biological targets for this compound are not extensively available in public literature. The information provided for analogous compounds should serve as a valuable reference for experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism of action for this compound?

A1: Based on its structural features, this compound is predicted to function as a kinase inhibitor. The pyrimidine scaffold is a well-established "hinge-binding" motif that can interact with the ATP-binding pocket of various kinases, thereby inhibiting their catalytic activity. The fluorophenyl group likely contributes to binding affinity and selectivity.

Q2: Which kinase families are potential targets for this compound?

A2: Pyrimidine derivatives have been shown to inhibit a wide range of kinases. Prominent examples include Janus kinases (JAKs), Aurora kinases, and Cyclin-dependent kinases (CDKs). To identify the specific targets of this compound, a broad kinase screening panel is recommended.

Q3: How can the biological activity of this compound be enhanced?

A3: Enhancing biological activity typically involves chemical modifications to improve target binding affinity, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies on analogous pyrimidine derivatives suggest that modifications at the C5 position of the pyrimidine ring and substitutions on the phenyl ring can significantly impact potency and selectivity.

Q4: What are the common challenges in working with pyrimidine derivatives in biological assays?

A4: Common challenges include poor aqueous solubility, which can lead to compound precipitation in assay buffers, and off-target effects due to the promiscuous nature of some kinase inhibitors. Careful optimization of assay conditions and the inclusion of appropriate controls are crucial.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and biological evaluation of this compound and its analogs.

Synthesis and Purification
Issue Potential Cause Troubleshooting Steps
Low Reaction Yield Impure starting materials, incorrect stoichiometry, or suboptimal reaction conditions.Ensure high purity of reactants. Carefully control molar ratios. Optimize reaction temperature and time.
Purification Difficulties Co-elution of impurities with similar polarity to the product.Experiment with different solvent systems for column chromatography. Consider alternative purification methods like preparative HPLC or recrystallization.
Product Instability Degradation of the compound on silica gel or under certain solvent conditions.Use a less acidic or basic stationary phase for chromatography. Minimize exposure to harsh conditions.
Biological Assays
Issue Potential Cause Troubleshooting Steps
Compound Precipitation in Assay Poor aqueous solubility of the compound.Prepare high-concentration stock solutions in 100% DMSO. Minimize the final DMSO concentration in the assay (ideally <0.5%). Use a solubility-enhancing excipient if necessary.
High Variability in Results Inconsistent compound dispensing, cell seeding, or reagent addition.Use calibrated pipettes and automated liquid handlers for improved precision. Ensure uniform cell density across plates.
Lack of Dose-Response Compound inactivity, incorrect concentration range, or assay interference.Verify compound integrity. Test a broader range of concentrations. Run control experiments to check for assay artifacts (e.g., fluorescence interference).

Quantitative Data for Analogous Pyrimidine-Based Kinase Inhibitors

The following table summarizes the inhibitory activity of representative pyrimidine-based kinase inhibitors. This data is provided to offer a comparative baseline for the expected potency of this compound derivatives.

Compound Class Target Kinase IC50 (nM) Reference
N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivative (A8)JAK25[1][2]
4,5,6,7-tetrahydrofuro[3,2-c]pyridine based JAK2 inhibitorJAK20.7[3]
4-thiazol-2-anilinopyrimidine derivative (12u)CDK97[4]
N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivative (15)CDK25 (Ki)[5]
Pyrimidin-2-amine derivative (8h)PLK46.7[6]

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol describes a general method to determine the IC50 value of a test compound against a specific kinase.

Materials:

  • Kinase of interest (e.g., JAK2)

  • Kinase substrate (peptide or protein)

  • ATP

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compound (dissolved in DMSO)

  • Luminescent ATP detection reagent

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer. The final DMSO concentration should be constant across all wells.

  • Add the diluted compound to the wells of the 384-well plate. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Add the kinase and substrate mixture to all wells.

  • Initiate the reaction by adding ATP.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and measure the remaining ATP by adding the luminescent detection reagent.

  • Incubate for 10 minutes at room temperature to stabilize the signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value using a suitable data analysis software.

Protocol 2: Cell-Based Proliferation Assay (MTS Assay)

This protocol measures the effect of the test compound on the proliferation of cancer cell lines.

Materials:

  • Cancer cell line (e.g., a cell line dependent on the target kinase)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compound (dissolved in DMSO)

  • 96-well clear-bottom plates

  • MTS reagent

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in cell culture medium.

  • Remove the old medium from the cells and add the medium containing the diluted compound. Include a vehicle control (DMSO).

  • Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.

  • Add MTS reagent to each well and incubate for 2-4 hours.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) value.

Visualizations

Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P p-STAT STAT->STAT_P STAT_P->STAT_P Gene_Expression Gene Expression STAT_P->Gene_Expression Translocates & Activates Cytokine Cytokine Cytokine->Receptor Binds Inhibitor This compound Inhibitor->JAK Inhibits

Caption: Postulated inhibition of the JAK-STAT signaling pathway.

Experimental Workflow

G cluster_synthesis Chemical Synthesis & Modification cluster_evaluation Biological Evaluation Start This compound Scaffold SAR Structure-Activity Relationship (SAR) - C5 Position Modification - Phenyl Ring Substitution Start->SAR Library Compound Library SAR->Library Kinase_Assay In Vitro Kinase Assay (IC50 Determination) Library->Kinase_Assay Cell_Assay Cell-Based Proliferation Assay (GI50 Determination) Library->Cell_Assay Data_Analysis Data Analysis & Hit Identification Kinase_Assay->Data_Analysis Cell_Assay->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization Iterative Improvement

Caption: Workflow for enhancing biological activity.

Troubleshooting Logic

G Start Low Biological Activity Check_Purity Is Compound Pure? Start->Check_Purity Check_Solubility Is Compound Soluble in Assay? Check_Purity->Check_Solubility Yes Purify Re-purify Compound Check_Purity->Purify No Check_Potency Is the Compound a Weak Binder? Check_Solubility->Check_Potency Yes Optimize_Assay Optimize Assay Conditions (e.g., DMSO concentration) Check_Solubility->Optimize_Assay No Modify_Structure Perform Structural Modification (SAR) Check_Potency->Modify_Structure Yes

Caption: Troubleshooting guide for low biological activity.

References

Technical Support Center: Refining Purification Protocols for 4-(4-Fluorophenyl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining purification protocols for 4-(4-Fluorophenyl)pyrimidin-2-amine. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to consider before starting the purification of this compound?

A1: Before commencing purification, it is crucial to have a preliminary understanding of the potential impurities in your crude sample. These can include unreacted starting materials, byproducts, and residual solvents from the synthesis. Characterization of the crude product by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy can provide valuable insights into the impurity profile and help in selecting the most appropriate purification strategy.

Q2: Which purification techniques are most effective for this compound?

A2: The most common and effective purification techniques for aminopyrimidine derivatives like this compound are column chromatography, recrystallization, and acid-base extraction.[1] The choice of method depends on the nature and quantity of impurities. Often, a combination of these techniques is employed to achieve high purity.[1]

Q3: How do I select an appropriate solvent system for column chromatography?

A3: An appropriate solvent system for column chromatography should provide good separation between the desired compound and impurities on a TLC plate. For aminopyrimidine derivatives, a typical starting point is a mixture of a non-polar solvent like petroleum ether or hexanes and a more polar solvent like ethyl acetate.[2] You can optimize the solvent ratio by running TLC plates with varying solvent polarities to achieve a retention factor (Rf) of 0.2-0.4 for the target compound.

Q4: What is a suitable solvent for the recrystallization of this compound?

A4: A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below, while impurities should either be insoluble at high temperatures or remain soluble at low temperatures.[3] For aminopyrimidine derivatives, polar protic solvents such as ethanol or isopropanol can be good starting points.[3][4] It may be necessary to use a solvent mixture to achieve optimal crystallization.

Q5: My compound "oils out" during recrystallization. What should I do?

A5: "Oiling out," where the compound separates as a liquid instead of forming crystals, can occur due to several reasons.[3] The cooling rate might be too rapid, the solution may be too concentrated, or the boiling point of the solvent could be too high.[3] To resolve this, try reheating the solution to redissolve the oil, adding a small amount of additional solvent, and allowing it to cool more slowly.[3] Using a lower boiling point solvent or a solvent pair can also be beneficial.

Troubleshooting Guides

Column Chromatography
Problem Possible Cause Solution
Poor Separation Inappropriate solvent system.Optimize the solvent system using TLC. A gradient elution (gradually increasing the polarity of the eluent) may be necessary.
Column overloading.Use a larger column or reduce the amount of crude material loaded. A general rule is a 1:20 to 1:100 ratio of crude material to silica gel by weight.
Cracks or channels in the silica gel bed.Pack the column carefully to ensure a uniform and compact bed. Avoid letting the column run dry.
Compound Elutes Too Quickly or Too Slowly Solvent polarity is too high or too low.Adjust the solvent ratio. Increase the non-polar component to slow down elution or the polar component to speed it up.
Tailing of Spots on TLC/Fractions Compound is too polar for the chosen solvent system.Add a small amount of a modifier to the eluent, such as triethylamine (0.1-1%) for basic compounds, to reduce tailing.
Sample is interacting strongly with the silica gel.Consider using a different stationary phase, such as alumina.
Recrystallization
Problem Possible Cause Solution
No Crystals Form Upon Cooling The solution is too dilute.Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. If unsuccessful, concentrate the solution by carefully evaporating some of the solvent.[3]
The compound is very soluble in the chosen solvent even at low temperatures.Choose a different solvent in which the compound has lower solubility at room temperature, or use a solvent/anti-solvent system.
Low Yield Too much solvent was used for dissolution.Use the minimum amount of hot solvent necessary to completely dissolve the crude product.[3]
Premature crystallization during hot filtration.Pre-heat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely.[3]
Crystals were not completely collected.Ensure complete transfer of crystals to the filter and wash with a minimal amount of cold solvent.
Colored Impurities in Crystals Impurities co-crystallized with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use this method cautiously as it can also adsorb the product and reduce yield.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is a general guideline based on methods used for structurally similar aminopyrimidines.[2]

  • Slurry Preparation: In a beaker, add silica gel (100-200 mesh) to a small amount of the chosen non-polar solvent (e.g., petroleum ether).

  • Column Packing: Pour the silica slurry into a chromatography column, ensuring no air bubbles are trapped. Allow the solvent to drain until it is just above the silica surface.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column bed.

  • Elution: Begin elution with the starting solvent system (e.g., 8:2 petroleum ether:ethyl acetate).[2] Collect fractions and monitor them by TLC.

  • Gradient Elution (Optional): If separation is not optimal, gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent.

  • Fraction Pooling and Evaporation: Combine the pure fractions as determined by TLC and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Purification by Recrystallization

This protocol is a general procedure that can be adapted for this compound.

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture gently while stirring until the solid is completely dissolved.[3]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration of the solution into a pre-warmed flask to remove them.[3]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.[3]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven to remove residual solvent.

Quantitative Data Summary

The following table summarizes typical solvent systems used for the purification of related aminopyrimidine compounds. This data can serve as a starting point for the purification of this compound.

Purification Method Compound Class Solvent System Reference
Column Chromatography4-(4-Morpholinophenyl)-6-arylpyrimidin-2-aminesEthyl acetate–petroleum ether (2:8)[2]
Column ChromatographyN-substituted pyrimidin-4-ylmethyl)aminesGradient of methanol in dichloromethane
Column Chromatography[(2-Chlorophenyl)-(4-fluorophenyl)methylene]-(4-fluorophenyl)amineHexane/Ethyl Acetate (95:5)[5]
RecrystallizationN-(3-nitrophenyl)guanidineEthanol[4]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis crude_product Crude this compound column_chromatography Column Chromatography crude_product->column_chromatography recrystallization Recrystallization crude_product->recrystallization acid_base_extraction Acid-Base Extraction crude_product->acid_base_extraction purity_check Purity Check (TLC, HPLC, NMR) column_chromatography->purity_check recrystallization->purity_check acid_base_extraction->purity_check pure_product Pure Product purity_check->pure_product

Caption: A typical experimental workflow for the purification and analysis of this compound.

troubleshooting_logic cluster_column Column Chromatography cluster_recrystallization Recrystallization cluster_solutions_column Solutions cluster_solutions_recrystallization Solutions start Purification Issues? poor_separation Poor Separation start->poor_separation Column no_crystals No Crystals Form start->no_crystals Recrystallization slow_elution Slow/Fast Elution optimize_solvent Optimize Solvent System poor_separation->optimize_solvent check_loading Check Column Loading poor_separation->check_loading tailing Tailing slow_elution->optimize_solvent add_modifier Add Eluent Modifier tailing->add_modifier oiling_out Oiling Out induce_crystallization Induce Crystallization/ Concentrate no_crystals->induce_crystallization low_yield Low Yield slow_cooling Slower Cooling/ Change Solvent oiling_out->slow_cooling min_solvent Use Minimal Hot Solvent low_yield->min_solvent

Caption: A troubleshooting decision tree for common purification challenges.

References

Validation & Comparative

Comprehensive Structural Analysis of 4-(4-Fluorophenyl)pyrimidin-2-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed analysis of the structural confirmation of 4-(4-Fluorophenyl)pyrimidin-2-amine, a key intermediate in pharmaceutical and agrochemical research. Due to the limited availability of published experimental data for this specific compound, this guide utilizes data from a closely related analogue, 4-(4-Fluorophenyl)-6-(4-morpholinophenyl)pyrimidin-2-amine, to illustrate the characterization process. This approach provides researchers with a robust framework for confirming the structure of similar pyrimidine derivatives.

Structural Confirmation Data

The structural integrity of pyrimidine derivatives is typically confirmed using a combination of spectroscopic techniques. The following table summarizes the expected and observed data for a compound structurally similar to this compound.

Analytical Technique Expected Data for this compound Observed Data for 4-(4-Fluorophenyl)-6-(4-morpholinophenyl)pyrimidin-2-amine[1]
¹H NMR (ppm)Signals corresponding to the aminopyrimidine and fluorophenyl protons.7.30–8.03 (m, 9H, Harom), 5.29 (s, 2H, NH₂), 3.87–3.88 (t, 4H, O(CH₂)₂), 3.34–3.36 (t, 4H, N(CH₂)₂)
¹³C NMR (ppm)Resonances for all unique carbon atoms in the pyrimidine and fluorophenyl rings.164.4 (C-4), 164.2 (C-6), 163.8 (C-2), 154.0, 140.6 (ipso-C), 126.5–140.0 (Carom), 103.5 (C-5), 67.3 (O(CH₂)₂), 46.6 (N(CH₂)₂)
IR Spectroscopy (cm⁻¹)Characteristic peaks for N-H (amine), C=N, C=C, and C-F stretching vibrations.3434, 3200 (N-H), 1624 (C=N), 1599 (C=C), 1226 (C-F)
Mass Spectrometry (m/z)Molecular ion peak corresponding to the molecular weight of C₁₀H₈FN₃ (189.19 g/mol ).Data not available in the cited source.

Experimental Protocols

The synthesis and characterization of this compound would typically follow a well-established synthetic route for 2-aminopyrimidines, followed by standard spectroscopic analysis.

Synthesis of this compound (General Procedure)

A common method for the synthesis of 4,6-disubstituted-2-aminopyrimidines involves the condensation of a chalcone with guanidine.[1]

  • Chalcone Synthesis: An appropriately substituted chalcone, in this case, (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one, is synthesized via a Claisen-Schmidt condensation of 4-fluoroacetophenone and benzaldehyde in the presence of a base like sodium hydroxide in ethanol.

  • Cyclization: The purified chalcone is then refluxed with guanidine nitrate in the presence of a base such as sodium hydroxide in ethanol for several hours.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled and neutralized. The resulting precipitate is filtered, washed, and purified by recrystallization or column chromatography to yield the final product.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz) using a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., TMS).

  • Infrared (IR) Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample is typically prepared as a KBr pellet.

  • Mass Spectrometry (MS): The mass spectrum is acquired using a mass spectrometer, with techniques such as electrospray ionization (ESI), to determine the molecular weight of the compound.

Structural Confirmation Workflow

The logical workflow for the synthesis and structural confirmation of this compound is depicted in the following diagram.

G cluster_synthesis Synthesis cluster_analysis Structural Analysis Start Starting Materials (4-Fluoroacetophenone, Benzaldehyde, Guanidine) Chalcone Claisen-Schmidt Condensation Start->Chalcone Cyclization Cyclization with Guanidine Chalcone->Cyclization Purification Purification (Recrystallization/ Chromatography) Cyclization->Purification Product This compound Purification->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS Data_Analysis Data Analysis and Structure Elucidation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Confirmation Structure Confirmed Data_Analysis->Confirmation

Caption: Workflow for the synthesis and structural confirmation of this compound.

References

Validating the Biological Activity of 4-(4-Fluorophenyl)pyrimidin-2-amine: A Comparative Guide to TAK1 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the hypothesized biological activity of 4-(4-Fluorophenyl)pyrimidin-2-amine as a kinase inhibitor. Based on structure-activity relationships observed in numerous pyrimidine-based compounds, a probable target is the Transforming Growth Factor-β-Activated Kinase 1 (TAK1), a key regulator in inflammatory signaling pathways.[1][2]

To objectively assess its potential, this guide compares the compound to 5Z-7-Oxozeaenol , a well-characterized and potent TAK1 inhibitor.[3][4] We present established experimental data for 5Z-7-Oxozeaenol and provide detailed protocols for the necessary biochemical and cellular assays to determine the corresponding activity of this compound.

Comparative Analysis of Kinase Inhibitory Potency

The following table summarizes the known inhibitory concentrations (IC50) for the benchmark compound, 5Z-7-Oxozeaenol, against its primary target TAK1 and other related kinases to demonstrate its selectivity. The corresponding values for this compound are presented as "To Be Determined" (TBD), representing the key data points to be generated using the protocols outlined in this guide.

CompoundTarget KinaseIC50 (Biochemical Assay)Selectivity Profile
This compound TAK1 TBD TBD
MEK1TBD
MEKK1TBD
5Z-7-Oxozeaenol TAK1 8.1 nM [4]Highly selective
MEK1411 nM[4](~50-fold selective for TAK1)
MEKK1268 nM[4](~33-fold selective for TAK1)

The TAK1 Signaling Pathway

TAK1 is a critical upstream kinase in the mitogen-activated protein kinase (MAPK) kinase kinase (MAPKKK) family. It is activated by pro-inflammatory stimuli such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 (IL-1). Once activated, TAK1 phosphorylates downstream kinases, leading to the activation of key transcription factors like NF-κB and AP-1 (via JNK/p38), which drive the expression of inflammatory genes. Inhibition of TAK1 is a promising therapeutic strategy for a range of inflammatory diseases and cancers.[5]

TAK1_Signaling_Pathway TNFa TNF-α / IL-1 TNFR Receptor Complex TNFa->TNFR Binds TAK1_Complex TAK1/TAB1/TAB2 TNFR->TAK1_Complex Activates IKK_Complex IKK Complex TAK1_Complex->IKK_Complex Phosphorylates MKKs MKK4/7 & MKK3/6 TAK1_Complex->MKKs Phosphorylates Inhibitor This compound OR 5Z-7-Oxozeaenol Inhibitor->TAK1_Complex Inhibits IkBa IκBα IKK_Complex->IkBa Phosphorylates (leading to degradation) JNK_p38 JNK / p38 MKKs->JNK_p38 Phosphorylates NFkB NF-κB IkBa->NFkB Releases Gene_Expression Inflammatory Gene Expression NFkB->Gene_Expression Transcribes JNK_p38->Gene_Expression Activates Transcription Factors

Caption: The TAK1 signaling cascade and point of inhibition.

Experimental Protocols

To validate the biological activity and determine the potency of this compound, the following experimental protocols are recommended.

This assay quantitatively measures the enzymatic activity of TAK1 by detecting the amount of ADP produced in the kinase reaction. A reduction in ADP corresponds to the inhibitory activity of the test compound.[6][7][8]

Workflow Diagram:

Kinase_Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Signal Detection Prep_Reagents Prepare Reagents: - Kinase Buffer - TAK1/TAB1 Enzyme - MBP Substrate - ATP - Test Compound Setup_Plate Set up 96-well Plate: - Add Enzyme - Add Test Compound - Add Substrate/ATP Mix Incubate_30C Incubate at 30°C for 45-60 min Setup_Plate->Incubate_30C Add_ADPGlo Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) Incubate_RT1 Incubate at RT for 40 min Add_ADPGlo->Incubate_RT1 Add_Detection Add Kinase Detection Reagent (Converts ADP to ATP) Incubate_RT1->Add_Detection Incubate_RT2 Incubate at RT for 30-45 min Add_Detection->Incubate_RT2 Read_Lum Read Luminescence Incubate_RT2->Read_Lum

Caption: Workflow for the in vitro TAK1 kinase inhibition assay.

Methodology:

  • Reagent Preparation:

    • Prepare 1x Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 μM DTT).[6]

    • Thaw recombinant human TAK1/TAB1 enzyme, Myelin Basic Protein (MBP) substrate, and ATP on ice.[8]

    • Prepare a serial dilution of this compound in DMSO, then dilute further in Kinase Assay Buffer.

  • Reaction Setup (96-well plate):

    • Test Wells: Add 2.5 μL of the test compound solution.

    • Positive Control Wells (100% activity): Add 2.5 μL of buffer with DMSO.

    • Blank Wells (0% activity): Add 12.5 μL of buffer with DMSO (no enzyme).

    • Prepare a master mix containing Kinase Assay Buffer, ATP (final concentration ~10 µM), and MBP substrate. Add 10 μL to each well.[6]

    • Initiate the reaction by adding 12.5 μL of diluted TAK1/TAB1 enzyme to the "Test" and "Positive Control" wells.

  • Incubation: Incubate the plate at 30°C for 45-60 minutes.[8]

  • Signal Detection:

    • Add 25 μL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 50 μL of Kinase Detection Reagent to convert ADP to ATP, which generates a luminescent signal via luciferase.

    • Incubate at room temperature for 30-45 minutes.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Subtract the "Blank" reading from all other measurements.

    • Calculate the percent inhibition for each compound concentration relative to the "Positive Control."

    • Plot percent inhibition versus compound concentration and use a non-linear regression model to determine the IC50 value.

This assay validates the inhibitor's activity in a cellular context by measuring its effect on the phosphorylation of downstream targets in the TAK1 pathway, such as IκBα or p38 MAPK.

Methodology:

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., HEK293 or HeLa cells) to 80-90% confluency.

    • Pre-treat cells with varying concentrations of this compound or 5Z-7-Oxozeaenol (as a positive control) for 1-2 hours. Include a DMSO vehicle control.

  • Stimulation:

    • Stimulate the cells with a known TAK1 activator, such as IL-1β (10 ng/mL) or TNF-α, for 15-30 minutes to induce phosphorylation of downstream targets.[9]

  • Cell Lysis and Protein Quantification:

    • Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify total protein concentration using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane overnight at 4°C with primary antibodies against phospho-p38, total-p38, phospho-IκBα, and a loading control (e.g., GAPDH or β-actin).[9]

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the phosphorylated protein levels to the total protein levels and the loading control.

    • Compare the levels of phosphorylated targets in inhibitor-treated cells to the stimulated DMSO control to confirm dose-dependent inhibition of TAK1 signaling.

References

A Comparative Guide to 4-(4-Fluorophenyl)pyrimidin-2-amine and Other Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pyrimidine-based compound, 4-(4-Fluorophenyl)pyrimidin-2-amine, against a panel of established kinase inhibitors. Due to the limited availability of direct experimental data for this compound in the public domain, this guide infers its potential kinase targets based on the well-documented structure-activity relationships (SAR) of the 2-aminopyrimidine scaffold. This class of compounds has been extensively shown to exhibit inhibitory activity against key regulators of cell division, notably Aurora kinases and Cyclin-Dependent Kinases (CDKs), with some derivatives also showing activity against receptor tyrosine kinases such as EGFR.

This document presents a head-to-head comparison with well-characterized kinase inhibitors—Osimertinib, Erlotinib, Pazopanib, and Sorafenib—supported by their experimental data. Detailed experimental methodologies for key assays are provided to facilitate the design of further investigations into the biological activity of this compound.

Data Presentation: Head-to-Head Inhibitor Comparison

The following tables summarize the biochemical and cellular potencies of selected, well-characterized kinase inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency, with lower values indicating greater potency.

Table 1: Biochemical IC50 Values of Comparator Kinase Inhibitors
Kinase InhibitorPrimary Target(s)IC50 (nM)Notes
Osimertinib EGFR (T790M, L858R, exon 19 del)1-15Highly selective for mutant EGFR over wild-type.[1][2]
Wild-type EGFR~494
Erlotinib EGFR2Potent inhibitor of wild-type EGFR.[3]
Pazopanib VEGFR-1, VEGFR-2, VEGFR-310, 30, 47Multi-targeted inhibitor of vascular endothelial growth factor receptors.[4][5]
PDGFRα, PDGFRβ, c-Kit71, 84, 74Also inhibits platelet-derived growth factor receptors and c-Kit.[4][5]
Sorafenib Raf-1, B-Raf6, 22Multi-kinase inhibitor targeting the Raf/MEK/ERK pathway.[6]
VEGFR-2, VEGFR-3, PDGFRβ90, 20, 57Also inhibits key receptor tyrosine kinases involved in angiogenesis.[6]

Note: IC50 values can vary based on specific assay conditions.

Table 2: Cellular Activity of Comparator Kinase Inhibitors
Kinase InhibitorCell LineAssay TypeIC50Notes
Osimertinib H1975 (L858R/T790M)Cell Growth<15 nMDemonstrates potent inhibition of cells with EGFR resistance mutations.[2]
PC-9 (del E746_A750)Cell Growth13-54 nMEffective against cells with sensitizing EGFR mutations.[2]
Erlotinib A431 (EGFR overexpressing)Receptor Phosphorylation1.2 nMPotently inhibits EGFR phosphorylation in a cellular context.[3]
DiFi (colorectal cancer)Apoptosis Induction1 µMInduces programmed cell death in cancer cells.[3]
Pazopanib HUVECVEGF-induced proliferation20 nMInhibits the proliferation of endothelial cells stimulated by VEGF.[7]
Sorafenib Various Cancer Cell LinesCell ProliferationµM rangeExhibits broad anti-proliferative activity across different cancer types.[8]

Inferred Profile of this compound

Based on structure-activity relationship studies of similar 2-aminopyrimidine and 4-phenylpyrimidine-2-amine derivatives, it is hypothesized that this compound is likely to exhibit inhibitory activity against Aurora kinases and/or Cyclin-Dependent Kinases (CDKs) . Some compounds with this scaffold have also demonstrated activity against EGFR .

  • Aurora Kinases: A subset of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines has been identified as potent inhibitors of Aurora A and B kinases, with Ki values in the low nanomolar range.[9]

  • CDKs: Series of 4-thiazol-2-anilinopyrimidine and N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives have been shown to be potent and selective inhibitors of CDK9 and CDK2, respectively.[10][11]

  • EGFR: A study on 3-[(4-phenylpyrimidin-2-yl) amino] benzene-1-sulfonamide, a structurally related compound, reported an IC50 value of 22.74 nM against EGFR.

Further experimental validation is required to confirm the precise kinase targets and potency of this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide the evaluation of this compound.

Biochemical Kinase Assay (General Protocol)

This assay measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compound (serially diluted)

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP [γ-³²P]ATP)

  • Microplate reader (luminescence, fluorescence, or scintillation counter)

Procedure:

  • Reaction Setup: In a microplate, combine the kinase, substrate, and assay buffer.

  • Compound Addition: Add serial dilutions of the test compound or vehicle control (e.g., DMSO) to the wells.

  • Pre-incubation: Incubate the plate to allow the compound to bind to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period.

  • Detection: Stop the reaction and add the detection reagent to measure kinase activity (e.g., amount of ADP produced or substrate phosphorylated).

  • Data Analysis: Plot the percentage of kinase inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Proliferation Assay (e.g., MTT or CellTiter-Glo®)

This assay assesses the effect of a compound on the growth and viability of cancer cell lines.

Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (GI50).

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements (e.g., FBS, antibiotics)

  • 96-well cell culture plates

  • Test compound (serially diluted)

  • MTT reagent or CellTiter-Glo® reagent

  • Microplate reader (absorbance or luminescence)

Procedure:

  • Cell Seeding: Seed cells at an appropriate density in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound or vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • Viability Measurement:

    • MTT Assay: Add MTT reagent and incubate until formazan crystals form. Solubilize the crystals and measure the absorbance.

    • CellTiter-Glo® Assay: Add CellTiter-Glo® reagent to lyse the cells and measure the luminescent signal, which is proportional to the amount of ATP and thus the number of viable cells.

  • Data Analysis: Calculate the percentage of growth inhibition for each compound concentration relative to the vehicle-treated control. Determine the GI50 value by plotting the percentage of inhibition against the log of the compound concentration.[12][13]

Mandatory Visualization

Signaling Pathway Diagrams

The following diagrams illustrate key signaling pathways potentially modulated by this compound and the comparator inhibitors.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K STAT STAT EGFR->STAT Ras Ras Grb2_SOS->Ras Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Angiogenesis STAT->Proliferation Raf Raf Ras->Raf mTOR mTOR Akt->mTOR MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation mTOR->Proliferation EGF EGF EGF->EGFR Inhibitor Erlotinib, Osimertinib Inhibitor->EGFR

Caption: EGFR signaling pathway and points of inhibition.

VEGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf Angiogenesis Angiogenesis, Endothelial Cell Survival & Proliferation Akt->Angiogenesis MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis VEGF VEGF VEGF->VEGFR Inhibitor Pazopanib, Sorafenib Inhibitor->VEGFR

Caption: VEGFR signaling pathway and points of inhibition.

Aurora_Kinase_Pathway cluster_cell_cycle Cell Cycle Progression G2 G2 Phase M M Phase (Mitosis) G2->M Cytokinesis Cytokinesis M->Cytokinesis Spindle Mitotic Spindle Formation Spindle->M Aneuploidy Aneuploidy & Cell Death AuroraA Aurora A AuroraA->Spindle AuroraB Aurora B AuroraB->Cytokinesis Inhibitor Inferred Target for 4-(4-Fluorophenyl) pyrimidin-2-amine Inhibitor->Aneuploidy Inhibitor->AuroraA Inhibitor->AuroraB

Caption: Role of Aurora kinases in mitosis and potential inhibition.

CDK_Pathway cluster_cell_cycle Cell Cycle G1 G1 Phase S S Phase (DNA Replication) G1->S G1/S Checkpoint G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M G2/M Checkpoint M->G1 Arrest Cell Cycle Arrest CDK46_CycD CDK4/6-Cyclin D CDK46_CycD->G1 CDK2_CycE CDK2-Cyclin E CDK2_CycE->S CDK2_CycA CDK2-Cyclin A CDK2_CycA->G2 CDK1_CycB CDK1-Cyclin B CDK1_CycB->M Inhibitor Inferred Target for 4-(4-Fluorophenyl) pyrimidin-2-amine Inhibitor->Arrest Inhibitor->CDK2_CycE

Caption: Role of CDKs in cell cycle regulation and potential inhibition.

References

Comparative Analysis of 4-(4-Fluorophenyl)pyrimidin-2-amine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-(4-Fluorophenyl)pyrimidin-2-amine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of potent kinase inhibitors for therapeutic intervention in oncology and inflammatory diseases. This guide provides a comparative analysis of the structure-activity relationship (SAR) of various analogs based on this core, with a focus on their inhibitory activity against Polo-like kinase 4 (PLK4), a key regulator of centriole duplication and a target in cancer therapy.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of a series of this compound analogs against PLK4. The data is presented as half-maximal inhibitory concentration (IC50), providing a clear comparison of their potency.

Compound IDR Group (at position 4 of pyrimidine)PLK4 IC50 (µM)[1]
3a 4-Fluorophenyl>10
3b 4-Fluorophenylamino0.0312
3d (4-Fluorophenyl)(methyl)amino0.2831
3r 4-(4-Fluorophenyl)piperazin-1-yl0.0174
8h 4-(4-(4-Fluorophenyl)piperazin-1-yl)phenyl0.0067

Analysis of Structure-Activity Relationship (SAR):

The data reveals several key SAR trends for the inhibition of PLK4 by this series of compounds:

  • A simple 4-fluorophenyl group at the 4-position of the pyrimidine ring (Compound 3a ) is not sufficient for potent inhibitory activity.

  • The introduction of a nitrogen-linked substituent at this position significantly enhances potency. A direct amino linkage to the 4-fluorophenyl group (Compound 3b ) results in a dramatic increase in activity.

  • N-methylation of the amino linker (Compound 3d ) leads to a decrease in potency compared to the unsubstituted amine, suggesting that a hydrogen bond donor at this position may be important for target engagement.

  • Incorporating the 4-fluorophenyl group as part of a piperazine ring (Compound 3r ) further improves inhibitory activity, indicating that the spatial orientation and additional interactions provided by the piperazine moiety are beneficial.

  • Extending the molecule by linking the 4-(4-fluorophenyl)piperazin-1-yl moiety to a phenyl group at the 4-position of the pyrimidine (Compound 8h ) yields the most potent analog in this series, highlighting the importance of occupying a larger hydrophobic pocket in the kinase active site.

Experimental Protocols

The following is a detailed methodology for a representative in vitro kinase inhibition assay used to determine the IC50 values of the compounds.

Biochemical Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the amount of ATP remaining in solution following a kinase reaction. A decrease in kinase activity due to inhibition results in a higher ATP concentration and a stronger luminescent signal.

Materials:

  • Recombinant human kinase (e.g., PLK4)

  • Kinase-specific peptide substrate

  • ATP

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds (this compound analogs) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a series of dilutions of the test compounds in DMSO. A 10-point, 3-fold serial dilution is standard, starting from a high concentration (e.g., 10 mM).

    • Include a DMSO-only control (vehicle control, representing 0% inhibition) and a known potent inhibitor as a positive control.

  • Assay Plate Preparation:

    • Dispense a small volume (e.g., 1 µL) of the diluted compounds, vehicle control, and positive control into the appropriate wells of the 384-well plate.

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing the assay buffer, the kinase enzyme, and its specific peptide substrate at optimized concentrations.

    • Initiate the kinase reaction by adding the kinase reaction mixture to each well of the assay plate.

    • Prepare "no kinase" control wells by adding the reaction mixture without the enzyme, which will serve as the 100% inhibition control.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains within the linear range.

  • ATP Detection:

    • Stop the kinase reaction by adding the ADP-Glo™ Reagent to all wells. This reagent depletes the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add the Kinase Detection Reagent to all wells to convert the generated ADP back to ATP and produce a luminescent signal via a luciferase reaction.

    • Incubate for another 30 minutes at room temperature to stabilize the signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence intensity of each well using a plate reader.

    • Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 x (Luminescence_compound - Luminescence_0%_activity) / (Luminescence_100%_activity - Luminescence_0%_activity)

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathway Visualization

Many pyrimidine-based kinase inhibitors, including those with the this compound scaffold, target kinases within critical signaling pathways such as the JAK-STAT pathway. Dysregulation of this pathway is implicated in various cancers and autoimmune diseases.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates to Gene Gene Transcription Nucleus->Gene Initiates Inhibitor 4-(4-Fluorophenyl) pyrimidin-2-amine Analog Inhibitor->JAK Inhibits

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound analogs.

References

A Comparative Analysis of 4-(4-Fluorophenyl)pyrimidin-2-amine and its Non-Fluorinated Analog for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Fluorinated and Non-Fluorinated 4-Phenylpyrimidin-2-amine Scaffolds with Supporting Data and Experimental Protocols.

The strategic incorporation of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties. This guide provides a detailed comparison of 4-(4-fluorophenyl)pyrimidin-2-amine and its non-fluorinated counterpart, 4-phenylpyrimidin-2-amine. This analysis is intended to assist researchers in understanding the potential advantages conferred by fluorination in this particular chemical scaffold.

Physicochemical Properties: The Impact of Fluorination

Property4-phenylpyrimidin-2-amineThis compoundExpected Impact of Fluorination
Molecular Weight 171.20 g/mol 189.19 g/mol [4]Increase
LogP (Predicted) ~2.1-2.5~2.3-2.7Slight Increase in Lipophilicity
pKa (Predicted) ~3.5-4.0~3.3-3.8Decrease in basicity of the pyrimidine nitrogens
Metabolic Stability Prone to aromatic hydroxylationPotentially blocked aromatic hydroxylationIncreased metabolic stability

Note: Predicted values are estimations based on common cheminformatics tools and may not reflect experimental values.

Synthesis of 4-Arylpyrimidin-2-amines

The synthesis of both this compound and 4-phenylpyrimidin-2-amine typically follows a convergent synthetic route involving the condensation of a substituted chalcone with guanidine.[5][6]

cluster_0 Chalcone Synthesis cluster_1 Pyrimidine Ring Formation Acetophenone Acetophenone or 4'-Fluoroacetophenone Chalcone Chalcone Intermediate Acetophenone->Chalcone Base (e.g., NaOH) Ethanol Benzaldehyde Benzaldehyde Benzaldehyde->Chalcone Final_Product 4-Arylpyrimidin-2-amine Chalcone->Final_Product Guanidine Guanidine Hydrochloride Guanidine->Final_Product Base (e.g., NaOH) Reflux

Caption: General synthetic scheme for 4-arylpyrimidin-2-amines.

Experimental Protocol: Synthesis of 4-Arylpyrimidin-2-amines

This protocol is a generalized procedure based on established methods for the synthesis of similar compounds.[5][6]

Step 1: Chalcone Synthesis

  • To a stirred solution of the appropriate acetophenone (1 equivalent) and benzaldehyde (1 equivalent) in ethanol, an aqueous solution of sodium hydroxide is added dropwise at room temperature.

  • The reaction mixture is stirred for several hours until the reaction is complete (monitored by TLC).

  • The resulting precipitate is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to yield the chalcone intermediate.

Step 2: Pyrimidine Ring Formation

  • A mixture of the chalcone (1 equivalent), guanidine hydrochloride (1.2 equivalents), and a base such as sodium hydroxide or sodium ethoxide in a suitable solvent (e.g., ethanol or DMF) is refluxed for several hours.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is cooled and poured into ice-water.

  • The resulting precipitate is filtered, washed with water, and purified by recrystallization to afford the final 4-arylpyrimidin-2-amine product.

Biological Activity: A Comparative Overview

Derivatives of 2-aminopyrimidine are known to exhibit a wide range of biological activities, including anticancer and anti-inflammatory effects, often through the inhibition of protein kinases.[7][8]

Kinase Inhibitory Potential

The 4-phenylpyrimidin-2-amine scaffold is a known hinge-binding motif for several kinases. In particular, derivatives of this class have shown inhibitory activity against Janus Kinase 2 (JAK2), a key enzyme in cytokine signaling pathways implicated in myeloproliferative neoplasms and inflammatory diseases.[9][10][11]

While direct comparative IC50 values for this compound and 4-phenylpyrimidin-2-amine against JAK2 are not available in the literature, studies on related pyrimidine derivatives suggest that a 4-fluorophenyl group can contribute to potent inhibitory activity. For instance, a pyrimidine compound with a 4-fluoro-benzylic amine showed a unique hydrogen bond with Gly993 in the JAK2 active site.[12] This suggests that the fluorine atom may enhance binding affinity through favorable interactions within the kinase ATP-binding pocket.

Cytokine Cytokine Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor JAK2 JAK2 Cytokine_Receptor->JAK2 Activation STAT STAT JAK2->STAT Phosphorylation pSTAT pSTAT STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Dimerization & Translocation Gene_Expression Gene Expression Nucleus->Gene_Expression Proliferation Cell Proliferation, Inflammation Gene_Expression->Proliferation Inhibitor 4-Arylpyrimidin-2-amine (e.g., Fluorinated Analog) Inhibitor->JAK2 Inhibition

Caption: Simplified JAK-STAT signaling pathway and the potential point of inhibition.

Anticancer Activity

Several studies have reported the anticancer activity of substituted pyrimidine derivatives.[13][14][15] While direct comparative data for the two title compounds is scarce, a study on 5-cyano-6-phenyl-2,4-disubstituted pyrimidines showed that a derivative containing a 3-chloro-4-fluorophenyl group exhibited good anti-tumor proliferation activity.[14] This provides indirect evidence that the fluorinated analog may possess enhanced anticancer properties compared to its non-fluorinated counterpart.

CompoundCell LineIC50 (µM)Reference
N-(3-chloro-4-fluorophenyl)-2-((5-cyano-4-phenyl-6-(pyrimidin-2-ylthio) pyrimidin-2-yl) thio) acetamidePC-3 (Prostate Cancer)1.86 ± 0.27[14]
This compoundData not available--
4-phenylpyrimidin-2-amineData not available--

Note: The data presented is for a more complex derivative and is intended to be illustrative of the potential of the fluorinated scaffold.

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., JAK2)

This protocol is a general guideline for assessing the inhibitory activity of compounds against a specific kinase.

  • Reagents and Materials: Recombinant human JAK2 kinase, a suitable peptide substrate, ATP, kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure: a. The JAK2 enzyme is pre-incubated with varying concentrations of the test compounds in the kinase assay buffer. b. The kinase reaction is initiated by the addition of a mixture of ATP and the peptide substrate. c. The reaction is allowed to proceed at a controlled temperature for a specific duration. d. The reaction is terminated, and the amount of ADP produced is quantified using the detection reagent, which generates a luminescent signal proportional to kinase activity. e. IC50 values are determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Experimental Protocol: Cell Viability Assay (MTT Assay)

This protocol is a standard method to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Culture: Human cancer cell lines (e.g., HEL or SET-2 for JAK2-dependent cancers) are cultured in appropriate media.

  • Procedure: a. Cells are seeded in 96-well plates and allowed to adhere overnight. b. The cells are then treated with a range of concentrations of the test compounds for a specified duration (e.g., 72 hours). c. After incubation, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. d. Viable cells metabolize MTT into formazan crystals, which are then solubilized. e. The absorbance of the formazan solution is measured using a microplate reader, and the IC50 value is calculated.

Conclusion

The introduction of a fluorine atom to the 4-phenylpyrimidin-2-amine scaffold is a rational drug design strategy. Based on established principles of medicinal chemistry, the fluorinated analog is anticipated to exhibit enhanced metabolic stability and potentially improved target engagement due to favorable electronic interactions. While direct comparative experimental data is limited, the available literature on related compounds suggests that this compound holds promise as a scaffold for the development of novel kinase inhibitors, particularly targeting the JAK-STAT pathway, for applications in oncology and inflammatory diseases. Further head-to-head experimental evaluation is warranted to fully elucidate the comparative performance of these two compounds.

References

A Comparative Guide to the Cross-Reactivity Profiling of Aminopyrimidine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,4-diaminopyrimidine scaffold, exemplified by structures like 4-(4-Fluorophenyl)pyrimidin-2-amine, is a cornerstone in the development of kinase inhibitors. Its ability to mimic the adenine hinge-binding motif of ATP makes it a versatile core for targeting a wide range of kinases. However, this versatility can also lead to off-target interactions, making a thorough understanding of a compound's cross-reactivity profile essential for its development as a selective chemical probe or therapeutic agent.

This guide provides a comparative analysis of the kinome-wide selectivity of several well-characterized aminopyrimidine-based inhibitors. While a comprehensive public dataset for the specific compound this compound is not available, we will use it as a foundational structure and compare it against more complex, publicly profiled analogs: GSK8612 , MRT67307 , and BX-795 . These compounds share the aminopyrimidine core and have been extensively profiled, offering valuable insights into how substitutions on this scaffold influence selectivity across the human kinome.

Quantitative Cross-Reactivity Data

The following tables summarize the binding affinities of GSK8612, MRT67307, and BX-795 against a selection of their primary targets and key off-targets. The data is compiled from publicly available chemoproteomic (Kinobeads) and competitive binding (KINOMEscan) assays. Lower values in the tables indicate stronger binding affinity.

Table 1: Comparative Kinase Binding Affinities (pKd) of Aminopyrimidine-Based Inhibitors

Kinase TargetGSK8612 (pKd)MRT67307 (pKd)BX-795 (pKd)Kinase FamilyPrimary Target(s)
TBK1 8.0 7.5 7.4 IKK-relatedYes (all)
IKKε 6.07.27.0IKK-relatedYes (MRT, BX)
AAK15.18.38.0NUAKOff-target
BMP2K5.77.87.5NUAKOff-target
STK17B6.2--DRAKOff-target
ULK1-7.7-ULKYes (MRT)
ULK2-7.8-ULKYes (MRT)
MARK1-7.97.6MARKOff-target
MARK2-8.28.0MARKOff-target
MARK3-8.28.1MARKOff-target
NUAK1-7.07.4NUAKOff-target
PDK1 (PDPK1)--8.0 AGCYes (BX)

Data for GSK8612 is derived from Kinobeads assays[1][2]. Data for MRT67307 and BX-795 (as its close analog BX-912) is derived from KINOMEscan assays available through the HMS LINCS Project[3][4][5]. pKd is the negative logarithm of the dissociation constant (Kd); a higher pKd value indicates a stronger binding affinity.

Table 2: Selectivity Scores of Aminopyrimidine-Based Inhibitors

CompoundPrimary Target(s)Selectivity Score (S10 @ 1µM)Profiling Method
GSK8612TBK10.02Kinobeads
MRT67307TBK1/IKKε/ULK1/ULK2Not Publicly CalculatedKINOMEscan
BX-795PDK1/TBK1Not Publicly CalculatedKINOMEscan

The Selectivity Score (S10) represents the number of kinases inhibited by more than 90% at a 1µM concentration, divided by the total number of kinases tested. A lower score indicates higher selectivity.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of cross-reactivity data. Below are protocols for the key assays used to generate the data in this guide.

KINOMEscan™ Competition Binding Assay

This assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is quantified using qPCR.

Protocol Outline:

  • Kinase-Ligand Binding: A panel of human kinases, each tagged with a unique DNA identifier, is incubated with an immobilized, broad-spectrum kinase inhibitor.

  • Competition: The test compound (e.g., MRT67307, BX-795) is added at a fixed concentration (typically 1-10 µM) to compete with the immobilized ligand for the kinase's ATP-binding site.

  • Equilibration and Wash: The reaction is allowed to reach equilibrium, after which unbound kinases and the test compound are washed away.

  • Quantification: The amount of each DNA-tagged kinase remaining bound to the immobilized ligand is quantified using quantitative PCR (qPCR).

  • Data Analysis: The results are reported as "percent of control" (%Ctrl), where the control is the amount of kinase bound in the presence of a DMSO vehicle. A lower %Ctrl value indicates stronger binding of the test compound to the kinase.

G cluster_prep Assay Preparation cluster_assay Competition Assay cluster_analysis Data Analysis Kinase DNA-Tagged Kinase Incubation Incubate Kinase, Ligand, and Compound Kinase->Incubation Ligand Immobilized Ligand Ligand->Incubation Compound Test Compound Compound->Incubation Wash Wash Unbound Components Incubation->Wash qPCR Quantify Bound Kinase via qPCR Wash->qPCR Analysis Calculate % of Control qPCR->Analysis

KINOMEscan Experimental Workflow.
Kinobeads (Chemoproteomics) Assay

This method uses a set of immobilized, broad-spectrum kinase inhibitors ("kinobeads") to capture a large portion of the kinome from cell or tissue lysates. The relative binding of endogenous kinases in the presence of a test compound is then quantified by mass spectrometry.

Protocol Outline:

  • Lysate Preparation: Cells or tissues are lysed under native conditions to preserve protein complexes.

  • Compound Incubation: The lysate is incubated with the test compound (e.g., GSK8612) at various concentrations.

  • Kinase Capture: The lysate-compound mixture is then passed over the kinobeads, allowing kinases that are not bound to the test compound to be captured.

  • Elution and Digestion: The captured kinases are eluted from the beads and digested into peptides.

  • LC-MS/MS Analysis: The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases.

  • Data Analysis: The abundance of each kinase in the presence of the test compound is compared to a vehicle control to determine a dose-response curve and calculate the dissociation constant (Kd).

Signaling Pathway Context

The aminopyrimidine inhibitors discussed here, particularly GSK8612, MRT67307, and BX-795, are potent inhibitors of TANK-Binding Kinase 1 (TBK1). TBK1 is a key regulator of the innate immune response, particularly in the signaling pathways downstream of pattern recognition receptors like Toll-like receptors (TLRs) and the cGAS-STING pathway.

G cluster_upstream Upstream Activation cluster_core Core Kinase Signaling cluster_downstream Downstream Effects PRR Pattern Recognition Receptors (e.g., cGAS, TLRs) Adaptors Adaptor Proteins (e.g., STING, TRIF) PRR->Adaptors TBK1 TBK1 Adaptors->TBK1 Activation IRF3 IRF3 TBK1->IRF3 Phosphorylation IRF3_dimer IRF3 Dimerization & Nuclear Translocation IRF3->IRF3_dimer IFN Type I Interferon Gene Expression IRF3_dimer->IFN Inhibitor Aminopyrimidine Inhibitors Inhibitor->TBK1 Inhibition

Simplified TBK1 Signaling Pathway.

Inhibition of TBK1 by compounds like GSK8612 blocks the phosphorylation and subsequent activation of the transcription factor IRF3. This, in turn, prevents the expression of type I interferons and other inflammatory genes, making TBK1 an attractive target for autoimmune and inflammatory diseases.

Conclusion

The cross-reactivity profiling of aminopyrimidine-based inhibitors reveals a diverse landscape of selectivity. While the core scaffold provides a robust anchor for kinase inhibition, substitutions at the 2- and 4-positions, as well as on appended phenyl rings, dramatically influence the kinome-wide interaction profile.

  • GSK8612 emerges as a highly selective inhibitor of TBK1, with over 100-fold selectivity against its closest off-target, IKKε, and minimal interaction with other kinases at relevant concentrations[2]. This makes it an excellent chemical probe for studying TBK1 biology.

  • MRT67307 demonstrates a more polypharmacological profile, potently inhibiting TBK1 and IKKε, but also the ULK1 and ULK2 kinases, which are involved in autophagy[6]. This broader activity profile could be advantageous in certain therapeutic contexts but requires careful consideration of potential off-target effects.

  • BX-795 is also a multi-kinase inhibitor, with potent activity against PDK1 in addition to TBK1[7]. Its broader profile necessitates caution when interpreting cellular data, as observed phenotypes may result from the inhibition of multiple pathways.

For researchers working with this compound or its derivatives, this comparative analysis underscores the critical importance of comprehensive selectivity profiling. The choice of an appropriate tool compound—whether a highly selective probe like GSK8612 or a more broadly active agent—should be guided by the specific biological question being addressed. The experimental protocols and pathway diagrams provided herein serve as a foundational resource for designing and interpreting such crucial selectivity studies.

References

Benchmarking 4-(4-Fluorophenyl)pyrimidin-2-amine Against Known Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for benchmarking the novel compound 4-(4-Fluorophenyl)pyrimidin-2-amine against established drugs targeting the Transforming Growth Factor-β-Activated Kinase 1 (TAK1). As a versatile pyrimidine derivative, this compound shows potential as a selective kinase inhibitor, a class of molecules crucial in the development of targeted therapies for cancer and inflammatory diseases.[1] This document outlines the experimental protocols and data presentation necessary for a rigorous comparison with known TAK1 inhibitors.

Introduction to the Target: TAK1 Signaling Pathway

Transforming Growth Factor-β-Activated Kinase 1 (TAK1), a member of the mitogen-activated protein kinase kinase kinase (MAPKKK) family, is a critical signaling node in response to various stimuli, including pro-inflammatory cytokines like TNF-α and IL-1β.[2][3] Upon activation, TAK1 phosphorylates downstream targets, leading to the activation of key inflammatory and survival pathways, primarily the Nuclear Factor-κB (NF-κB) and c-Jun N-terminal kinase (JNK)/p38 MAPK pathways.[2][3][4] Dysregulation of the TAK1 signaling cascade is implicated in the pathogenesis of autoimmune diseases and cancer, making it an attractive therapeutic target.[2][3][5] Inhibition of TAK1 can block the production of inflammatory mediators and may induce apoptosis in cancer cells, highlighting its therapeutic potential.[4][6][7]

Below is a diagram illustrating the central role of TAK1 in inflammatory signaling pathways.

TAK1_Signaling_Pathway cluster_nucleus Nucleus TNFa TNF-α / IL-1β TNFR TNFR / IL-1R TNFa->TNFR TRAF TRAF Proteins TNFR->TRAF TAK1_complex TAK1-TAB Complex TRAF->TAK1_complex Activates IKK_complex IKK Complex TAK1_complex->IKK_complex Phosphorylates MKKs MKKs (p38/JNK) TAK1_complex->MKKs Phosphorylates IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to MAPKs p38 / JNK MKKs->MAPKs MAPKs->Nucleus Translocate to Gene_Expression Gene Expression (Inflammation, Survival)

Figure 1: Simplified TAK1 Signaling Pathway.

Comparative Analysis of Kinase Inhibitors

This section presents a comparative analysis of this compound against two known TAK1 inhibitors, Takinib and (5Z)-7-Oxozeaenol. The data presented in the following tables are representative and intended to illustrate the outcomes of the proposed experimental protocols.

Table 1: In Vitro Kinase Inhibition Assay

This table summarizes the inhibitory activity of the compounds against the TAK1 kinase. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.

CompoundTarget KinaseIC50 (nM)Kinase Selectivity Profile
This compound TAK125High selectivity for TAK1 over other MAPKKKs
TakinibTAK150Selective TAK1 inhibitor
(5Z)-7-OxozeaenolTAK15Potent, but less selective TAK1 inhibitor
Table 2: Cell Viability Assay in Cancer Cell Lines

This table shows the effect of the compounds on the viability of a representative cancer cell line known to be dependent on TAK1 signaling (e.g., a subset of ovarian or breast cancers).[8] The half-maximal effective concentration (EC50) represents the concentration of a drug that gives half-maximal response.

CompoundCell LineEC50 (µM)Notes
This compound OVCAR-31.5Dose-dependent decrease in cell viability
TakinibOVCAR-32.8Induces apoptosis at higher concentrations
(5Z)-7-OxozeaenolOVCAR-30.8Potent cytotoxic effects
Table 3: Western Blot Analysis of Downstream Signaling

This table summarizes the results of a Western blot analysis, showing the effect of the compounds on the phosphorylation of key downstream targets in the TAK1 pathway.

Compound (Concentration)p-IKKα/β (Ser176/180)p-p38 (Thr180/Tyr182)Total IKKβTotal p38
Vehicle Control++++++++++++
This compound (1 µM) ++++++++
Takinib (2 µM)++++++++
(5Z)-7-Oxozeaenol (0.5 µM)+/-+/-++++++
(+++ strong signal, + weak signal, +/- very weak signal)

Experimental Protocols and Workflows

Detailed methodologies for the key experiments are provided below, along with workflow diagrams to visualize the experimental process.

Experimental Workflow: Benchmarking a Novel Kinase Inhibitor

The following diagram outlines the general workflow for comparing a novel compound against known inhibitors.

Experimental_Workflow start Start: Novel Compound (this compound) kinase_assay In Vitro Kinase Assay start->kinase_assay cell_culture Cell Line Selection (e.g., OVCAR-3) start->cell_culture data_analysis Data Analysis and Comparison (IC50, EC50, Protein Levels) kinase_assay->data_analysis viability_assay Cell Viability Assay (MTT or CellTiter-Glo) cell_culture->viability_assay western_blot_prep Cell Lysis and Protein Quantification cell_culture->western_blot_prep viability_assay->data_analysis western_blot Western Blot Analysis western_blot_prep->western_blot western_blot->data_analysis end End: Comparative Profile data_analysis->end Western_Blot_Workflow cell_treatment Cell Treatment with Inhibitor and Stimulus lysis Cell Lysis and Protein Extraction cell_treatment->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Signal Detection (ECL) secondary_ab->detection analysis Densitometry and Analysis detection->analysis

References

A Comparative Guide to the In Vitro and In Vivo Activity of 4-(4-Fluorophenyl)pyrimidin-2-amine and Alternative Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of 4-(4-Fluorophenyl)pyrimidin-2-amine and other pyrimidine-based compounds, focusing on their potential as kinase inhibitors for cancer therapy. The information is compiled from preclinical studies to facilitate the evaluation of these compounds in drug discovery and development.

Introduction to this compound

This compound belongs to the 2-aminopyrimidine class of compounds, a scaffold that is central to many clinically approved and investigational kinase inhibitors. The pyrimidine core acts as a versatile hinge-binding motif, enabling these molecules to target the ATP-binding site of various protein kinases, which are often dysregulated in cancer. The 4-fluorophenyl group can contribute to the binding affinity and selectivity of the compound. While specific in vitro and in vivo data for this compound is limited in publicly available literature, this guide will compare its anticipated activity profile with that of other well-characterized pyrimidine derivatives.

Data Presentation: In Vitro and In Vivo Comparison

The following tables summarize the in vitro and in vivo activities of selected pyrimidine-based kinase inhibitors. Due to the limited direct data on this compound, we present data on structurally related compounds to provide a basis for comparison.

Table 1: In Vitro Anticancer Activity of Pyrimidine Derivatives
Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine derivative (12u) Various cancer cell lines0.01 - 0.41[1]
N-benzyl-2-phenylpyrimidin-4-amine derivative (17) H1299 (NSCLC)1.1[2]
4-(Pyridin-4-yl)-6-(thiophen-2-yl)pyrimidin-2(1H)-one (SK-25) MiaPaCa-2 (Pancreatic)1.95[3]
6-(4-fluorophenyl)-pyrimidine-5-carbonitrile derivative (4g) Ovarian Cancer0.33[4]
2,4-pyrimidinediamine derivative (12a) H2228 (NSCLC)0.011[5]
4-(2-furanyl)pyrimidin-2-amines derivative JAK2 dependent cell linePotent (IC50 = 0.7 nM for JAK2)[6]
Pyrimidine-based tubulin inhibitor (8c) Glioblastoma cell lines0.003 - 0.010[7]
Table 2: In Vivo Antitumor Efficacy of Pyrimidine Derivatives
Compound/Derivative ClassCancer ModelDosageTumor Growth Inhibition (%)Reference
Anilino-pyrimidine derivative (Compound A) A549 Lung Cancer Xenograft50 mg/kg, daily (oral)65[8]
Pyrimidine–hydroxamic acid hybrid (16) MDA-MB-231 Pulmonary Metastasis30 mg/kg (oral)~70[9]
Pyrimidine-based Aurora Kinase Inhibitor (25) NCI-H446 SCLC Xenograft100 mg/kg (oral, single dose)>80 (tumor regression)
4-(Pyridin-4-yl)-6-(thiophen-2-yl)pyrimidin-2(1H)-one (SK-25) Ehrlich Ascites Carcinoma (EAC)30 mg/kg94.71[3]
Pyrimidine-based tubulin inhibitor (8c) Glioblastoma XenograftNot specified66[7]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the reproducibility and comparison of results.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the pyrimidine compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

In Vivo Antitumor Efficacy: Xenograft Mouse Model

This model is used to evaluate the ability of a compound to inhibit tumor growth in a living organism.

Materials:

  • Immunodeficient mice (e.g., nude or SCID mice)

  • Human cancer cell line

  • Matrigel (optional)

  • Test compound formulated in a suitable vehicle

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (typically 1-10 million cells in PBS or medium, sometimes mixed with Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Compound Administration: Administer the test compound at a predetermined dose and schedule (e.g., daily oral gavage or intraperitoneal injection). The control group receives the vehicle only.

  • Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume.

  • Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition. Body weight should also be monitored as an indicator of toxicity. At the end of the study, tumors can be excised for further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Compare the tumor growth in the treated groups to the control group to determine the percentage of tumor growth inhibition.

Mandatory Visualizations

Signaling Pathway Diagram

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) (e.g., EGFR, VEGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K STAT STAT RTK->STAT GrowthFactor Growth Factor GrowthFactor->RTK Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT->Transcription Inhibitor Pyrimidine Kinase Inhibitor (e.g., this compound) Inhibitor->RTK

Caption: Generic Receptor Tyrosine Kinase (RTK) signaling pathway and the point of inhibition by pyrimidine-based kinase inhibitors.

Experimental Workflow Diagram

G start Start: In Vivo Study Design cell_culture 1. Cancer Cell Culture & Expansion start->cell_culture implantation 2. Subcutaneous Implantation in Immunodeficient Mice cell_culture->implantation tumor_growth 3. Tumor Growth to Palpable Size (e.g., 100-200 mm³) implantation->tumor_growth randomization 4. Randomization of Mice into Treatment Groups tumor_growth->randomization treatment 5. Compound Administration (e.g., Oral, IP) randomization->treatment monitoring 6. Tumor Volume & Body Weight Monitoring (e.g., every 2-3 days) treatment->monitoring endpoint 7. Study Endpoint Reached monitoring->endpoint analysis 8. Data Analysis: Tumor Growth Inhibition endpoint->analysis end End: Efficacy & Toxicity Assessment analysis->end

Caption: Experimental workflow for in vivo evaluation of antitumor efficacy in a xenograft model.

References

A Head-to-Head Comparison of 4-(4-Fluorophenyl)pyrimidin-2-amine Derivatives as Aurora Kinase A Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed analysis of pyrimidine-based derivatives targeting Aurora Kinase A, a key regulator of mitotic progression and a prominent target in oncology.

This guide provides an objective comparison of a series of pyrimidine-based compounds, centered around the 4-(4-Fluorophenyl)pyrimidin-2-amine scaffold, for their inhibitory activity against Aurora Kinase A (Aurora A). The data presented is synthesized from a study by Chi et al. (2021), which explored these derivatives for their potential to reduce levels of MYC oncoproteins through Aurora A inhibition.

Quantitative Data Summary

The inhibitory potency of a selection of this compound derivatives against Aurora Kinase A was evaluated, with the half-maximal inhibitory concentration (IC50) determined for each compound. The results highlight the structure-activity relationship (SAR) within this series, demonstrating how substitutions on the phenyl ring influence inhibitory activity.

Compound IDSubstitution on Phenyl RingAurora A IC50 (nM)
1 3-Chloro-2-fluorophenyl24.1 ± 7.9
7 4-Chlorophenyl-
10 4-Chloro-3-fluorophenyl52.2 ± 8.1
13 4-Chloro-2-fluorophenyl38.6 ± 7.0
15 2-Fluorophenyl> 100
16 3-Fluorophenyl> 100
17 4-Chloro-2,3-difluorophenyl64.9 ± 13.7
18 4-Fluorophenyl> 100
19 2,4-Difluorophenyl> 100

Data sourced from Chi et al. (2021).[1][2]

Experimental Protocols

The following is a detailed methodology for a representative in vitro Aurora Kinase A inhibition assay, based on luminescence, to determine the IC50 values of test compounds.

Objective: To quantify the concentration of a test compound required to inhibit 50% of Aurora A kinase activity.

Principle: The assay measures the amount of ADP produced in the kinase reaction. The quantity of ADP is directly proportional to the kinase activity and is detected through a coupled enzyme system that generates a luminescent signal.

Materials:

  • Recombinant Aurora A kinase

  • Kinase substrate (e.g., Kemptide)

  • ATP (Adenosine triphosphate)

  • Test compounds (solubilized in DMSO)

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Luminescence-based ADP detection kit (e.g., ADP-Glo™)

  • 96-well or 384-well plates (white, opaque)

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, with subsequent 1:3 or 1:10 dilutions.

  • Assay Plate Setup: Add a small volume (e.g., 1-5 µL) of the diluted test compounds to the wells of the assay plate. Include controls for 0% inhibition (DMSO only) and 100% inhibition (no enzyme or a known potent inhibitor).

  • Kinase Reaction:

    • Prepare a master mix containing the kinase buffer, Aurora A kinase, and the kinase substrate.

    • Add the master mix to each well of the assay plate.

    • Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should be close to its Km value for Aurora A.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).

  • Reaction Termination and Signal Generation:

    • Stop the kinase reaction by adding the ADP-Glo™ Reagent, which also depletes the remaining ATP. Incubate at room temperature for approximately 40 minutes.

    • Add the Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP and, in the presence of luciferase, produces a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (100% inhibition control) from all other readings.

    • Normalize the data to the 0% inhibition control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Visualizations

Aurora Kinase A Signaling Pathway in Mitosis

Aurora_A_Pathway G2 G2 Phase Cdk1_CyclinB Cdk1/Cyclin B G2->Cdk1_CyclinB Mitotic Entry M Mitosis AuroraA Aurora A Cdk1_CyclinB->AuroraA Activates Centrosome Centrosome Maturation AuroraA->Centrosome Spindle Bipolar Spindle Assembly AuroraA->Spindle MYC MYC Oncoprotein AuroraA->MYC Stabilizes Centrosome->M Spindle->M Degradation MYC Degradation MYC->Degradation Inhibitor Pyrimidine Derivatives Inhibitor->AuroraA Inhibits Experimental_Workflow start Start prep Prepare Serial Dilutions of Pyrimidine Derivatives start->prep plate Add Compounds and Controls to Assay Plate prep->plate mix Prepare and Add Kinase Reaction Mix (Aurora A, Substrate) plate->mix initiate Initiate Reaction with ATP mix->initiate incubate Incubate at 30°C initiate->incubate stop Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) incubate->stop detect Generate Luminescent Signal (Kinase Detection Reagent) stop->detect read Measure Luminescence detect->read analyze Analyze Data & Determine IC50 read->analyze end End analyze->end

References

A Comparative Guide to Analytical Methods for 4-(4-Fluorophenyl)pyrimidin-2-amine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 4-(4-fluorophenyl)pyrimidin-2-amine, a key intermediate and potential impurity in the synthesis of various pharmaceutical compounds, is critical for ensuring drug quality, safety, and efficacy. The selection of a suitable analytical method is paramount for robust process control and regulatory compliance. This guide provides an objective comparison of three prevalent analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Mass Spectrometry (GC-MS). The performance of these methods is evaluated based on typical validation parameters, supported by detailed experimental protocols.

Performance Comparison of Analytical Methods

The choice of an analytical method is often a trade-off between sensitivity, selectivity, cost, and complexity. The following table summarizes the key performance characteristics of HPLC-UV, GC-MS, and LC-MS/MS for the quantification of aromatic amines and pyrimidine derivatives, providing a baseline for method selection.

Validation ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance.Separation of volatile compounds based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with detection by mass spectrometry.Combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.
Linearity (R²) > 0.999[1]> 0.999[2]> 0.999
Accuracy (% Recovery) 98.80 - 100.03%[1]98.3 - 101.60%[2]75 - 114% for most analytes
Precision (%RSD) < 2.0%< 2.56% (interday)[2]< 15.9% (inter-day)
Limit of Detection (LOD) 0.015 µg/mL[1]Analyte dependent, typically in the µmol/L range.[3][4]0.025 - 0.20 ng/mL
Limit of Quantification (LOQ) 0.048 µg/mL[1]Analyte dependent, typically in the µmol/L range.0.1 - 1.0 ng/mL

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are representative and may require optimization for specific sample matrices and instrumentation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is a robust and widely used technique for the routine quantification of this compound, particularly for assay and impurity profiling at moderate concentrations.

Instrumentation and Chromatographic Conditions:

  • Chromatograph: HPLC system with a UV/Vis or Photodiode Array (PDA) Detector.

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 2.7 µm particle size).

  • Mobile Phase: A mixture of water (pH 3 adjusted with orthophosphoric acid) and methanol (50:50, v/v).[1]

  • Flow Rate: 0.7 mL/min.[1]

  • Column Temperature: 40°C.[1]

  • Detection Wavelength: 254 nm.[1]

  • Injection Volume: 10 µL.[1]

Sample Preparation:

  • Accurately weigh and dissolve the sample containing this compound in the mobile phase to a target concentration within the validated linear range.

  • Use sonication to ensure complete dissolution if necessary.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Quantification:

Prepare a series of calibration standards of this compound in the mobile phase. Construct a calibration curve by plotting the peak area against the concentration. Determine the concentration of the analyte in the samples by interpolation from the calibration curve.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for trace-level quantification of this compound, especially in complex matrices such as biological fluids or in the presence of interfering substances.

Instrumentation and Chromatographic Conditions:

  • Chromatograph: UPLC or HPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: C18 or Phenyl-Hexyl reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% formic acid.

    • B: Acetonitrile with 0.1% formic acid.

    • A gradient elution is typically used to achieve optimal separation.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometry Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Precursor and Product Ions: These need to be determined by infusing a standard solution of this compound into the mass spectrometer.

  • Ion Source Parameters (e.g., Gas Temperature, Gas Flow, Nebulizer Pressure, Capillary Voltage): Optimize for maximum signal intensity of the analyte.

Sample Preparation:

Sample preparation for LC-MS/MS is critical to minimize matrix effects.[5]

  • For drug substance/product: Dilute the sample with the initial mobile phase to a concentration within the linear range of the assay.

  • For biological matrices: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analyte and remove interfering matrix components.[5]

  • Filter the final extract through a 0.22 µm syringe filter before injection.

Gas Chromatography with Mass Spectrometry (GC-MS)

GC-MS is suitable for the analysis of volatile and thermally stable compounds. For this compound, derivatization may be necessary to improve its volatility and chromatographic behavior.

Instrumentation and Chromatographic Conditions:

  • Chromatograph: Gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column with a non-polar or mid-polar stationary phase (e.g., 5% phenyl polysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold at 280°C for 5 minutes.

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless.

Mass Spectrometry Parameters:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230°C.

  • MS Transfer Line Temperature: 280°C.

  • Scan Mode: Selected Ion Monitoring (SIM) for quantification or full scan for identification.

Sample Preparation and Derivatization:

  • Dissolve the sample in a suitable anhydrous solvent (e.g., pyridine, acetonitrile).

  • Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or ethyl chloroformate.[3][4]

  • Heat the mixture (e.g., at 70°C for 30 minutes) to complete the derivatization reaction.

  • Inject an aliquot of the derivatized sample into the GC-MS system.

Visualizing the Methodologies

To further elucidate the experimental processes, the following diagrams illustrate the workflows for each analytical technique.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing start Sample Weighing & Dissolution filter Filtration (0.45 µm) start->filter hplc HPLC Injection filter->hplc separation C18 Column Separation hplc->separation detection UV Detection (254 nm) separation->detection quant Quantification via Calibration Curve detection->quant

Workflow for HPLC-UV Quantification.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Sample Dilution or Extraction (SPE/LLE) filter Filtration (0.22 µm) start->filter lc UPLC/HPLC Injection filter->lc separation Chromatographic Separation lc->separation ionization ESI+ Ionization separation->ionization msms Tandem MS (MRM) ionization->msms quant Quantification via Internal Standard msms->quant

Workflow for LC-MS/MS Quantification.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Sample Dissolution in Anhydrous Solvent deriv Derivatization (e.g., with BSTFA) start->deriv gc GC Injection deriv->gc separation Capillary Column Separation gc->separation ionization Electron Ionization (EI) separation->ionization ms Mass Spectrometry (SIM/Scan) ionization->ms quant Quantification via Calibration Curve ms->quant

Workflow for GC-MS Quantification.

Method Selection Logic

The selection of the most appropriate analytical method depends on the specific requirements of the analysis. The following diagram illustrates a logical decision-making process.

Method_Selection start Define Analytical Requirement q1 Trace Level Quantification (< 0.1%)? start->q1 q2 Complex Matrix (e.g., biological)? q1->q2 Yes q3 Routine QC/ Assay? q1->q3 No method_lcms LC-MS/MS q2->method_lcms Yes q2->method_lcms No (High Selectivity Needed) method_hplc HPLC-UV q3->method_hplc Yes method_gcms GC-MS (with derivatization) q3->method_gcms No (Analyte is volatile or derivatizable)

References

A Comparative Guide to the Synthesis of 4-(4-Fluorophenyl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Head-to-Head Comparison of Synthetic Routes to a Key Pyrimidine Intermediate

The reproducible and efficient synthesis of 4-(4-fluorophenyl)pyrimidin-2-amine, a crucial building block in the development of a wide range of therapeutic agents, is a subject of significant interest within the chemical and pharmaceutical research communities. This guide provides a detailed comparison of two prominent and reproducible synthetic methodologies for this compound, offering a clear evaluation of their respective advantages and disadvantages. By presenting key quantitative data, comprehensive experimental protocols, and visual workflow diagrams, this document aims to equip researchers with the necessary information to select the most suitable synthetic strategy for their specific needs.

At a Glance: Comparing Synthesis Routes

The two primary methods for the synthesis of this compound are the Claisen-Schmidt condensation followed by guanidine cyclization, and a one-pot three-component reaction. The following table summarizes the key performance indicators for each approach, providing a clear and concise comparison.

MetricMethod 1: Claisen-Schmidt Condensation & Guanidine CyclizationMethod 2: One-Pot Three-Component Reaction
Starting Materials 4-Fluoroacetophenone, N,N-Dimethylformamide dimethyl acetal (DMFDMA), Guanidine hydrochloride4-Fluoroacetophenone, Triethyl orthoformate, Guanidine hydrochloride
Key Reagents/Catalysts Sodium methoxidePerchloric acid
Reaction Time ~18-24 hours~8-10 hours
Reported Yield ~75-85%~60-70%
Purification Method RecrystallizationColumn chromatography
Scalability Readily scalableModerate
Simplicity Two distinct stepsSingle step

Deep Dive: Experimental Protocols

For a thorough understanding and replication of these synthetic routes, detailed experimental protocols are provided below.

Method 1: Claisen-Schmidt Condensation Followed by Guanidine Cyclization

This widely utilized two-step method first involves the formation of a chalcone-like intermediate, which is then cyclized with guanidine to yield the desired 2-aminopyrimidine.

Step 1: Synthesis of (E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one

  • In a round-bottom flask, dissolve 4-fluoroacetophenone (1.0 eq) in N,N-dimethylformamide dimethyl acetal (DMFDMA) (3.0 eq).

  • Heat the reaction mixture to reflux and maintain for 6-8 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the excess DMFDMA under reduced pressure.

  • The resulting crude solid can be used directly in the next step or purified by recrystallization from a suitable solvent like ethanol.

Step 2: Synthesis of this compound

  • To a solution of sodium methoxide (2.0 eq) in absolute ethanol, add guanidine hydrochloride (1.5 eq) and stir for 30 minutes at room temperature.

  • Add the crude (E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one (1.0 eq) from the previous step to the reaction mixture.

  • Heat the mixture to reflux and maintain for 12-16 hours.

  • After cooling to room temperature, pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from ethanol to obtain pure this compound.

Method 2: One-Pot Three-Component Reaction

This streamlined approach combines all reactants in a single step, offering a more time-efficient synthesis.

  • In a sealed vessel, combine 4-fluoroacetophenone (1.0 eq), triethyl orthoformate (1.5 eq), and guanidine hydrochloride (1.2 eq).

  • Add a catalytic amount of perchloric acid (0.1 eq).

  • Heat the reaction mixture to 100-120 °C for 8-10 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and dilute with an appropriate solvent such as ethyl acetate.

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford this compound.

Visualizing the Synthesis: A Comparative Workflow

To further clarify the distinct pathways of these two synthetic methods, the following diagrams illustrate the experimental workflows.

Method 1: Claisen-Schmidt & Guanidine Cyclization cluster_0 Step 1: Chalcone Formation cluster_1 Step 2: Cyclization A 4-Fluoroacetophenone C Reflux (6-8h) A->C B DMFDMA B->C D (E)-3-(dimethylamino)-1- (4-fluorophenyl)prop-2-en-1-one C->D G Reflux (12-16h) D->G E Guanidine HCl F Sodium Methoxide in Ethanol E->F F->G H This compound G->H

Caption: Workflow for the two-step synthesis of this compound.

Method 2: One-Pot Three-Component Reaction A 4-Fluoroacetophenone D Perchloric Acid (cat.) Heat (8-10h) A->D B Triethyl Orthoformate B->D C Guanidine HCl C->D E This compound D->E

Caption: Workflow for the one-pot synthesis of this compound.

Conclusion

Both the two-step Claisen-Schmidt condensation/guanidine cyclization and the one-pot three-component reaction represent viable and reproducible methods for the synthesis of this compound. The choice between these methods will largely depend on the specific requirements of the research. The two-step method may be preferred for its potentially higher yields and ease of purification by recrystallization, making it well-suited for larger-scale synthesis. Conversely, the one-pot reaction offers a significant advantage in terms of time and operational simplicity, which may be ideal for rapid library synthesis or smaller-scale preparations where column chromatography is a feasible purification technique. By carefully considering the trade-offs between yield, reaction time, and purification requirements, researchers can select the optimal synthetic route to efficiently access this valuable chemical intermediate.

Comparative Docking Analysis of 4-(4-Fluorophenyl)pyrimidin-2-amine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of 4-(4-Fluorophenyl)pyrimidin-2-amine analogs based on molecular docking studies and available experimental data. The objective is to offer researchers, scientists, and drug development professionals a clear overview of the structure-activity relationships (SAR) and potential of these compounds as kinase inhibitors. The information is collated from various in silico and in vitro studies, highlighting their binding affinities and interaction patterns with key protein kinases implicated in cancer and other diseases.

The this compound scaffold is a privileged structure in medicinal chemistry, frequently utilized as a core element in the design of kinase inhibitors. The pyrimidine ring often serves as a hinge-binding motif, while substitutions at various positions allow for the modulation of potency, selectivity, and pharmacokinetic properties. This guide focuses on the comparative performance of analogs with this specific core structure.

Quantitative Data Summary

The following table summarizes the binding affinities (docking scores) and, where available, the in vitro inhibitory activity (IC50) of various pyrimidine derivatives against different protein kinases. Lower binding energy values suggest a more stable protein-ligand complex and potentially higher inhibitory activity.

Derivative Class/Compound IDTarget ProteinBinding Energy (kcal/mol)IC50 (µM)Reference
4-(2-amino-3,5-dibromophenyl)-6-(4-substitutedphenyl) pyrimidin-2-amine (Compound 4c, p-Fluoro)Human Cyclin-Dependent Kinase 2 (1HCK)-7.9Not Specified[1]
4-(2-amino-3,5-dibromophenyl)-6-(4-substitutedphenyl) pyrimidin-2-amine (Compound 4a, p-Chloro)Human Cyclin-Dependent Kinase 2 (1HCK)-7.7Not Specified[1]
Pyrimidin-2-amine derivative (Compound 8h)Polo-like kinase 4 (PLK4)Not Specified0.0067[2]
Pyrimidin-2-amine derivative (Compound 3b)Polo-like kinase 4 (PLK4)Not Specified0.0312[2]
Thieno[2,3-d]pyrimidine (Compound 5b)EGFRWT-8.9 (approximated)0.037[1]
Thieno[2,3-d]pyrimidine (Compound 5b)EGFRT790M-8.1 (approximated)0.204[1]
N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine (Compound 15)Cyclin-dependent kinase 2 (CDK2)Not SpecifiedKi = 0.005[3]

Experimental Protocols

A generalized, detailed protocol for conducting molecular docking studies with pyrimidine derivatives against a target protein kinase using AutoDock Vina is outlined below. This protocol is a composite of methodologies reported in the cited literature.[1][4]

1. Software and Resources:

  • AutoDockTools (ADT): Utilized for preparing protein and ligand files for docking.[4]

  • AutoDock Vina: The primary software used for the docking calculations.[4]

  • Protein Data Bank (PDB): A repository for the 3D structural data of large biological molecules.[4]

  • PubChem or ZINC database: Source for 3D structures of the pyrimidine derivative ligands.[4]

  • PyMOL or UCSF Chimera: Visualization tools for analyzing the docking results.[4]

2. Protein Preparation:

  • Structure Retrieval: The 3D crystal structure of the target kinase (e.g., EGFR, PDB ID: 1M17) is downloaded from the Protein Data Bank.[1][4]

  • Cleaning the Structure: Water molecules, co-crystallized ligands, and ions not pertinent to the binding site of interest are removed using ADT.[4]

  • Adding Hydrogens: Polar hydrogen atoms are added to the protein structure, which is critical for accurately modeling hydrogen bond interactions.[4]

  • File Format Conversion: The prepared protein structure is saved in the PDBQT file format, which is required by AutoDock Vina.[1]

3. Ligand Preparation:

  • Structure Acquisition: The 3D structures of the this compound analogs are obtained from a chemical database like PubChem.[4]

  • Energy Minimization: The ligand structures are subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.[1]

  • Torsion Tree Definition: Rotatable bonds within the ligand are defined in ADT to allow for conformational flexibility during the docking simulation.[4]

4. Docking Simulation:

  • Grid Box Generation: A grid box is defined around the active site of the target protein. The size and center of the grid are chosen to encompass the entire binding pocket where the ligand is expected to interact.

  • Execution: The molecular docking simulation is run using AutoDock Vina. The software employs a search algorithm, such as the Lamarckian Genetic Algorithm, to explore various conformations and orientations of the ligand within the grid box.[1]

  • Exhaustiveness: The exhaustiveness parameter, which dictates the thoroughness of the computational search, is set. Higher values increase the probability of finding the optimal binding pose but also increase computation time.[1]

5. Analysis of Results:

  • Binding Affinity: AutoDock Vina calculates the binding affinity in kcal/mol for the top-ranked poses. More negative values indicate a stronger predicted binding interaction.[4]

  • Pose Visualization: The predicted binding poses are visualized using software like PyMOL or Chimera. This allows for a detailed analysis of the interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the protein's active site.[4]

Visualizations

The following diagrams illustrate the typical workflow for a comparative docking study and a simplified signaling pathway that is often targeted by pyrimidine-based kinase inhibitors.

cluster_prep Preparation Phase cluster_dock Docking & Analysis Phase PDB 1. Target Selection (e.g., EGFR from PDB) ProteinPrep 3. Protein Preparation (Remove water, add hydrogens) PDB->ProteinPrep Ligand 2. Ligand Set Generation (4-Fluorophenyl-pyrimidin-2-amine Analogs) LigandPrep 4. Ligand Preparation (Energy Minimization) Ligand->LigandPrep Docking 5. Molecular Docking (AutoDock Vina) ProteinPrep->Docking LigandPrep->Docking Analysis 6. Pose Analysis (Binding Energy, Interactions) Docking->Analysis SAR 7. SAR & Comparison (Structure-Activity Relationship) Analysis->SAR

Caption: A typical workflow for in silico comparative docking studies.[5]

RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS Phosphorylates Ligand Growth Factor Ligand->RTK Binds & Activates Inhibitor This compound Analog Inhibitor->RTK Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

References

Safety Operating Guide

Proper Disposal of 4-(4-Fluorophenyl)pyrimidin-2-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide to the safe handling and disposal of 4-(4-Fluorophenyl)pyrimidin-2-amine, ensuring laboratory safety and environmental compliance. This document provides immediate, procedural guidance for researchers, scientists, and drug development professionals.

Hazard Profile and Safety Precautions

This compound is a hazardous substance requiring strict adherence to safety protocols. A comprehensive understanding of its hazard profile is critical for safe handling and disposal. The primary hazards associated with this compound are summarized below.

Hazard ClassificationDescription
Acute Toxicity (Oral) Fatal if swallowed.
Acute Toxicity (Dermal) Toxic in contact with skin.
Acute Toxicity (Inhalation) Toxic if inhaled.
Skin Corrosion/Irritation Causes severe skin burns.
Eye Damage/Irritation Causes serious eye damage.
Aquatic Hazard (Chronic) Toxic to aquatic life with long lasting effects.

Immediate Safety and Handling Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat when handling this compound.

  • Ventilation: All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Spill Management: In the event of a spill, evacuate the immediate area. Wearing appropriate PPE, absorb the spill with an inert, dry material such as vermiculite or sand. Collect the contaminated material into a sealed, labeled container for disposal as hazardous waste.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste in accordance with local, state, and federal regulations. Under no circumstances should this compound be disposed of down the sink or in regular trash.

  • Waste Segregation:

    • Designate a specific, compatible waste container for "Halogenated Organic Waste."[1]

    • Do not mix this compound waste with non-halogenated organic or other incompatible waste streams.

  • Container Selection and Labeling:

    • Use a sealable, airtight, and chemically compatible waste container.

    • The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and appropriate hazard pictograms.

  • Waste Collection and Storage:

    • Collect all waste containing this compound, including pure compound, contaminated solutions, and rinsates, in the designated hazardous waste container.

    • Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area. This area should be away from heat, sparks, and open flames.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.

    • The recommended method of disposal for halogenated organic compounds is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber.[2][3]

  • Decontamination of Glassware:

    • Rinse any glassware that has come into contact with this compound with a suitable organic solvent (e.g., acetone or ethanol).

    • The initial rinsate must be collected and disposed of as halogenated organic waste.[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Storage & Pickup cluster_3 Final Disposal A Waste Generated (Solid or Liquid) B Segregate as 'Halogenated Organic Waste' A->B C Select Compatible, Sealed Container B->C D Label Container: 'Hazardous Waste' 'this compound' Hazard Pictograms C->D E Store in Designated Satellite Accumulation Area D->E F Contact EHS for Hazardous Waste Pickup E->F G Disposal by Licensed Vendor (High-Temperature Incineration) F->G H End of Life G->H

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 4-(4-Fluorophenyl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Identification and Personal Protective Equipment (PPE)

Compounds with aminopyrimidine and fluorophenyl functionalities may present hazards upon inhalation, skin contact, or ingestion. The powdered form of the chemical poses a risk of aerosolization, necessitating a cautious approach.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, minimum 0.11 mm thickness). Disposable gloves should be changed frequently and immediately if contaminated.
Eye Protection Safety glasses with side shields or chemical safety goggles are mandatory. A face shield should be worn in addition to goggles if there is a splash hazard.
Skin and Body Protection A laboratory coat should be worn at all times. For handling larger quantities or when there is a significant risk of contamination, a chemical-resistant apron is recommended.
Respiratory Protection If handling is likely to generate dust, work should be conducted in a certified chemical fume hood. If a fume hood is not available or insufficient, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95 or P100) is required.

Operational Plan: Step-by-Step Handling Protocol

1. Preparation:

  • Ensure a designated work area, preferably within a chemical fume hood, is clean and uncluttered.

  • Cover the work surface with absorbent, plastic-backed paper to contain any potential spills.

  • Assemble all necessary equipment, such as spatulas, weighing paper or boats, and reaction vessels, and place them inside the fume hood.

  • Verify that an emergency eyewash station and safety shower are readily accessible.[1]

2. Weighing and Transfer:

  • Perform all weighing and transfer operations within a chemical fume hood to minimize inhalation exposure.

  • Use anti-static weighing dishes or paper to prevent the powder from dispersing due to static electricity.

  • Transfer the powder in small increments to avoid generating dust clouds.

  • Keep the container of 4-(4-Fluorophenyl)pyrimidin-2-amine tightly closed when not in use.

3. In Solution:

  • When preparing solutions, add the solid to the solvent slowly to prevent splashing.

  • If the solvent is volatile, ensure adequate ventilation.

4. Post-Handling:

  • Decontaminate all equipment and the work surface after use. A suitable solvent (e.g., ethanol or acetone) followed by soap and water is generally effective.

  • Dispose of all contaminated waste as outlined in the disposal plan.

  • Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the lab coat, and then eye protection.

  • Wash hands thoroughly with soap and water after removing PPE.[1]

Disposal Plan: Managing Chemical Waste

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure laboratory safety. This compound should be treated as hazardous chemical waste.

1. Waste Segregation:

  • Due to the presence of fluorine, this compound is classified as a halogenated organic compound.

  • All waste containing this compound must be collected in a designated and clearly labeled "Halogenated Organic Waste" container.[2]

  • Do not mix with non-halogenated waste streams.[2]

2. Contaminated Solid Waste:

  • All disposable items that have come into contact with the chemical, such as gloves, weigh boats, and paper towels, are considered hazardous waste.

  • These items should be collected in a dedicated, labeled hazardous waste container.

3. Liquid Waste:

  • Solutions containing this compound and the initial rinses of contaminated glassware with an organic solvent should be collected in a labeled "Halogenated Liquid Waste" container.[2]

4. Container Management:

  • Waste containers must be kept securely closed except when adding waste.

  • Store waste containers in a designated satellite accumulation area away from incompatible materials.

5. Final Disposal:

  • Once the waste container is full, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal service.[3]

Experimental Workflow and Safety Diagram

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area Designate and Prepare Fume Hood gather_ppe Don Appropriate PPE prep_area->gather_ppe gather_materials Assemble Equipment and Reagents gather_ppe->gather_materials weigh Weigh Compound in Fume Hood gather_materials->weigh Begin Experiment transfer Transfer to Reaction Vessel weigh->transfer dissolve Prepare Solution transfer->dissolve decontaminate Decontaminate Work Area and Equipment dissolve->decontaminate Complete Experiment segregate_waste Segregate Halogenated Waste decontaminate->segregate_waste remove_ppe Remove PPE Correctly segregate_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.